Product packaging for Methoxydiphenylphosphine(Cat. No.:CAS No. 4020-99-9)

Methoxydiphenylphosphine

Cat. No.: B1580884
CAS No.: 4020-99-9
M. Wt: 216.21 g/mol
InChI Key: OAADXJFIBNEPLY-UHFFFAOYSA-N
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Description

Methoxydiphenylphosphine is an organophosphorus compound that serves as a valuable reagent and ligand scaffold in scientific research. Its primary research value lies in its application in synthetic organic chemistry and catalysis, where it can be utilized as a precursor for the synthesis of more complex phosphine ligands or as a component in metal-catalyzed cross-coupling reactions. Researchers also employ this and related phosphines in the development of new phosphorylation methodologies and in the synthesis of phosphine-based materials. As a ligand, it can coordinate to various transition metal centers, modifying the electronic and steric properties of the resulting catalyst to enhance its activity and selectivity in transformations such as carbon-carbon and carbon-heteroatom bond formations. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13OP B1580884 Methoxydiphenylphosphine CAS No. 4020-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methoxy(diphenyl)phosphane
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InChI

InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
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InChI Key

OAADXJFIBNEPLY-UHFFFAOYSA-N
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Canonical SMILES

COP(C1=CC=CC=C1)C2=CC=CC=C2
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Molecular Formula

C13H13OP
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DSSTOX Substance ID

DTXSID80193202
Record name Methoxydiphenylphosphine
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Molecular Weight

216.21 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Methyl diphenylphosphinite
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CAS No.

4020-99-9
Record name Methyl P,P-diphenylphosphinite
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Foundational & Exploratory

Methoxydiphenylphosphine (CAS 4020-99-9): A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxydiphenylphosphine, also known as methyl diphenylphosphinite, is a versatile trivalent organophosphorus compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science.[1][2] Characterized by a phosphorus atom bonded to two phenyl groups and a methoxy group, its unique electronic and steric properties make it a valuable reagent and ligand.[2][3] Unlike more common triaryl- or trialkylphosphines, the P-O bond in this compound introduces distinct reactivity, positioning it as a key precursor and catalyst component in a variety of chemical transformations.

This guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its physicochemical properties, provide a robust synthesis protocol, explore its critical applications in modern organic chemistry, and detail the necessary safety precautions for its handling. The content is structured to provide not just procedural steps, but also the underlying chemical principles and mechanistic insights that govern its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. This compound is a colorless to light yellow liquid under standard conditions, a property that distinguishes it from many solid phosphine ligands.[1]

Physical Properties

The key physical data for this compound (C₁₃H₁₃OP) are summarized below for quick reference.[1][4][5]

PropertyValueSource(s)
CAS Number 4020-99-9[1][4][5]
Molecular Formula C₁₃H₁₃OP[1]
Molecular Weight 216.22 g/mol [1][5]
Appearance Colorless to slightly yellow liquid[1][2]
Density 1.078 g/mL at 25 °C[5]
Boiling Point 149 °C at 6 mmHg (8 hPa)[4][5]
Refractive Index (n₂₀/D) 1.604 - 1.61[1][5]
Storage Temperature 2-8°C or Room Temperature[5][6][7]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound after synthesis or before use. The following data represent expected values based on its structure and data from analogous compounds.

  • ³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum is the most definitive technique for characterizing this compound. It is expected to show a single sharp resonance. While a directly cited value is elusive, comparison with similar phosphinites (e.g., Ph₂POEt at +109.5 ppm) suggests a chemical shift in the range of δ = +110 to +120 ppm (relative to 85% H₃PO₄).[8] This downfield shift is characteristic of P(III) species with an electronegative oxygen substituent.

  • ¹H NMR: The proton NMR spectrum should exhibit two main signal regions:

    • Aromatic Protons (C₆H₅): A complex multiplet in the range of δ ≈ 7.20-7.60 ppm integrating to 10 hydrogens.

    • Methoxy Protons (OCH₃): A doublet in the range of δ ≈ 3.50-3.70 ppm integrating to 3 hydrogens. The splitting arises from coupling to the phosphorus atom, with an expected coupling constant of ³JP-H ≈ 10-15 Hz.

  • ¹³C NMR (Proton Decoupled): The carbon spectrum will show signals for the aromatic and methoxy carbons.

    • Aromatic Carbons (C₆H₅): Multiple signals expected between δ ≈ 128-135 ppm . The ipso-carbon (the carbon directly attached to phosphorus) will appear as a doublet with a large ¹JP-C coupling constant.

    • Methoxy Carbon (OCH₃): A single signal appearing as a doublet in the range of δ ≈ 50-55 ppm due to two-bond coupling with phosphorus (²JP-C).

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.[6]

    • ~3050-3070 cm⁻¹: Aromatic C-H stretching.

    • ~2840-2950 cm⁻¹: Aliphatic C-H stretching from the methoxy group.[6]

    • ~1590 cm⁻¹ & ~1480 cm⁻¹: Aromatic C=C stretching vibrations.[6]

    • ~1020-1050 cm⁻¹: C-O stretching of the methoxy group.

    • ~800-900 cm⁻¹: P-O stretching.[6]

    • ~700-750 cm⁻¹: P-C absorption bands.[6]

Synthesis and Purification

The preparation of this compound is most reliably achieved via the nucleophilic substitution of chlorodiphenylphosphine with sodium methoxide. This method is based on well-established principles of organophosphorus chemistry, where a P-Cl bond is readily displaced by an alkoxide.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Chlorodiphenylphosphine - Sodium Methoxide - Anhydrous THF Reaction Reaction Step: - Combine reagents in THF at 0°C - Warm to RT, stir overnight Start->Reaction 1. Nucleophilic Substitution Workup Aqueous Workup: - Quench with sat. NH4Cl(aq) - Extract with Et2O - Wash with brine Reaction->Workup 2. Isolation Purification Purification: - Dry over Na2SO4 - Filter and concentrate - Vacuum Distillation Workup->Purification 3. Purification Product Final Product: This compound (CAS 4020-99-9) Purification->Product 4. Final Product QC Quality Control: - NMR (¹H, ³¹P) - IR Spectroscopy Product->QC Verify Structure & Purity

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating. Adherence to the procedure and comparison of the final product's spectroscopic data with the expected values should confirm a successful synthesis.

Materials:

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Sodium methoxide (NaOMe)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add sodium methoxide (1.05 equivalents). Purge the flask with dry nitrogen.

  • Solvent Addition: Add anhydrous THF via cannula to the flask to create a slurry. Cool the flask to 0°C using an ice-water bath.

    • Causality:Anhydrous conditions are critical as chlorodiphenylphosphine reacts violently with water.[9] THF is an ideal solvent due to its ability to dissolve the reactants and its inertness under these conditions. Cooling to 0°C helps to control the initial exotherm of the reaction.

  • Reagent Addition: Slowly add chlorodiphenylphosphine (1.0 equivalent) dropwise via syringe to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) under a nitrogen atmosphere.

    • Causality:Stirring overnight ensures the reaction proceeds to completion. The formation of a white precipitate (NaCl) is a visual indicator of reaction progress.

  • Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

    • Causality:The product is organic-soluble and will be extracted into the ether phase, while the inorganic salt (NaCl) remains in the aqueous phase.

  • Washing: Wash the combined organic layers with brine. This helps to remove any remaining water and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~149°C / 6 mmHg) to yield pure this compound as a clear, colorless to pale yellow liquid.[5]

  • Characterization: Confirm the identity and purity of the product using ³¹P and ¹H NMR spectroscopy and compare the data to the expected values.

Core Applications in Organic Synthesis

This compound's utility stems from its role as both a ligand in transition metal catalysis and as a reagent in classic organic reactions. Its electronic properties—more electron-donating than triphenylphosphine due to the methoxy group—can enhance the reactivity of metal centers in catalytic cycles.[10]

Ligand in Palladium-Catalyzed Cross-Coupling

Phosphine ligands are crucial for the efficacy of palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[5][11] They stabilize the palladium catalyst, modulate its reactivity, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This compound serves as an effective monodentate ligand in these processes, contributing to efficient catalyst turnover and product formation.[1][2]

Palladium_Cycle cluster_legend L = this compound Pd0 Pd(0)L₂ Pd_Add R¹-Pd(II)L₂-X Pd0->Pd_Add Oxidative Addition (R¹-X) center Pd_Trans R¹-Pd(II)L₂-R² Pd_Add->Pd_Trans Transmetalation (M-R²) Pd_Trans->Pd0 Reductive Elimination Pd_Trans->center R¹-R² (Product) key Catalytic Cycle

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Reagent in the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry.[8][12] The reaction typically employs a phosphine (like triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[12] While less common than triphenylphosphine, this compound can act as the P(III) reagent in this transformation. The reaction proceeds through an oxyphosphonium salt intermediate, which is then displaced by a nucleophile in an Sₙ2 fashion.[13][14]

Mitsunobu_Mechanism P Ph₂POMe Betaine Phosphonium Betaine [Ph₂P⁺(OMe)-N⁻-N(CO₂R)₂] P->Betaine + DEAD DEAD RO₂C-N=N-CO₂R (DEAD/DIAD) Oxyphosphonium Oxyphosphonium Salt [Ph₂P⁺(OMe)(OR')] Betaine->Oxyphosphonium + R'-OH + Nu-H Alcohol R'-OH Alcohol->Oxyphosphonium NuH Nucleophile (Nu-H) NuH->Oxyphosphonium Product Product (R'-Nu) Oxyphosphonium->Product + Nu⁻ (Sₙ2) Oxide Ph₂P(O)OMe (Phosphinate) Oxyphosphonium->Oxide

Caption: Key intermediates in the Mitsunobu reaction mechanism.

Precursor for Wittig-Horner Reagents

This compound can serve as a precursor for synthesizing phosphine oxides used in the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction. For example, an Arbuzov-type reaction with an alkyl halide (e.g., an α-halo ester) would yield a phosphinate, which can then be deprotonated to form the stabilized carbanion necessary for olefination of aldehydes and ketones. This reaction is particularly valuable for its high E-selectivity in alkene synthesis.

Safety, Handling, and Storage

As with all organophosphorus compounds, this compound must be handled with appropriate caution in a well-ventilated chemical fume hood.

  • Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[10] It may also be harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[10] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] Recommended storage temperatures vary by supplier but are typically between 2-8°C or at room temperature.[5][6]

Conclusion

This compound (CAS 4020-99-9) is a valuable and versatile phosphinite ester with significant applications in synthetic organic chemistry. Its role as an electron-rich ligand enhances the performance of palladium-catalyzed cross-coupling reactions, and its reactivity as a P(III) species allows its participation in classic transformations like the Mitsunobu reaction. By understanding its properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can effectively leverage this reagent to construct complex molecules for pharmaceutical, agrochemical, and materials science applications.

References

Synthesis of Methoxydiphenylphosphine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Methoxydiphenylphosphine in Modern Synthesis

This compound, also known as methyl diphenylphosphinite, is a trivalent organophosphorus compound of significant interest to the scientific community. Its unique electronic and steric properties make it a valuable precursor and ligand in various chemical transformations. As a phosphinite, it serves as a crucial intermediate in the synthesis of a diverse range of organophosphorus compounds, including phosphine oxides and other functionalized phosphines, which are pivotal in catalysis, materials science, and drug development. For instance, phosphinites are key reactants in the Michaelis-Arbuzov reaction to form phosphinates and can be oxidized to the corresponding phosphine oxides.[1] Its utility as a ligand in transition-metal catalysis, particularly in cross-coupling reactions, further underscores its importance in the synthetic chemist's toolkit.

This guide provides an in-depth, field-proven perspective on the synthesis of this compound from the readily available starting material, chlorodiphenylphosphine. We will explore the fundamental chemical principles, provide a detailed and validated experimental protocol, and discuss the necessary safety precautions and characterization techniques.

Core Principle: Nucleophilic Substitution at the Phosphorus Center

The synthesis of this compound from chlorodiphenylphosphine is a classic example of a nucleophilic substitution reaction at a phosphorus(III) center. The reaction mechanism is analogous to the well-established Williamson ether synthesis, where an alkoxide displaces a halide.[2]

In this specific transformation, a methoxide anion (CH₃O⁻), typically from a source like sodium methoxide, acts as the nucleophile. The lone pair of electrons on the methoxide oxygen attacks the electrophilic phosphorus atom of chlorodiphenylphosphine. The phosphorus-chlorine bond is highly polarized due to the electronegativity difference, making the phosphorus atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating a smooth and generally high-yielding conversion. The overall reaction is driven by the formation of a stable inorganic salt, sodium chloride, as a byproduct.

Reaction_Mechanism NaOCH3 Na⁺ ⁻OCH₃ p1 NaOCH3->p1 PPh2Cl Ph₂P-Cl p2 PPh2Cl->p2 Product Ph₂P-OCH₃ NaCl Na⁺Cl⁻ p1->PPh2Cl SN2 Attack p2->Product p2->NaCl +

Caption: Nucleophilic substitution mechanism for the synthesis of this compound.

Given the sensitivity of chlorodiphenylphosphine to moisture and the reactivity of sodium methoxide, the entire process must be conducted under strictly anhydrous and inert conditions to prevent the formation of undesired byproducts such as diphenylphosphine oxide.[3]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful execution and adherence to anhydrous and anaerobic techniques are paramount for success.

Safety Precautions: Managing Reactive Hazards
  • Chlorodiphenylphosphine: This reagent is corrosive, causing severe skin burns and eye damage.[4] It is also air and moisture-sensitive and reacts violently with water and alcohols.[3][5] All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves, is mandatory.

  • Sodium Methoxide: This is a corrosive and flammable solid. It reacts exothermically with water. Handle with care and avoid inhalation of dust.

  • Anhydrous Solvents: Anhydrous solvents like tetrahydrofuran (THF) are flammable. Ensure all heat sources are removed and work away from ignition sources.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Purity/Notes
Chlorodiphenylphosphine220.6411.0 g (8.9 mL)50.0≥98%, handle under inert atmosphere
Sodium Methoxide54.022.84 g52.5 (1.05 eq)≥97%, handle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)-150 mL-Distilled from sodium/benzophenone or from a solvent purification system
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a reflux condenser topped with a bubbler. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the inert atmosphere of a glovebox, weigh sodium methoxide (2.84 g) into the reaction flask. If a glovebox is unavailable, add the sodium methoxide to the flask and immediately purge thoroughly with inert gas.

  • Reaction Initiation: Add anhydrous THF (100 mL) to the flask via cannula or syringe. Begin vigorous stirring to create a suspension of sodium methoxide. Cool the flask to 0 °C using an ice-water bath.

  • Addition of Chlorodiphenylphosphine: Using a syringe, add chlorodiphenylphosphine (8.9 mL) dropwise to the stirred suspension over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 10 °C. A white precipitate of sodium chloride will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Under a positive pressure of inert gas, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated sodium chloride.

    • Wash the filter cake with two 25 mL portions of anhydrous THF to recover any residual product.

    • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a colorless to pale yellow oil. Purify the oil by vacuum distillation. Collect the fraction boiling at approximately 149 °C at 6 mmHg. The purified this compound should be stored under an inert atmosphere at 2-8°C to prevent oxidation and hydrolysis.

Experimental_Workflow A 1. Setup & Inerting Flame-dry 3-neck flask under N₂/Ar. B 2. Reagent Addition Add NaOMe and anhydrous THF. A->B C 3. Cooling Cool suspension to 0°C (ice bath). B->C D 4. Dropwise Addition Add Ph₂PCl slowly, keep T < 10°C. C->D E 5. Reaction Warm to RT, stir for 2-3 hours. D->E F 6. Filtration Filter under N₂ to remove NaCl. E->F G 7. Solvent Removal Concentrate filtrate via rotary evaporation. F->G H 8. Purification Purify by vacuum distillation (149°C / 6 mmHg). G->H I 9. Product Storage Store Ph₂P-OCH₃ under N₂ at 2-8°C. H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Physical Properties: The product should be a colorless liquid. Key physical constants are:

    • Boiling Point: 149 °C at 6 mmHg

    • Density: 1.078 g/mL at 25 °C

    • Refractive Index (n20/D): 1.604

  • Spectroscopic Analysis (Predicted):

    • ³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum is the most definitive technique for characterizing phosphorus compounds. For a phosphinite like this compound, a single sharp peak is expected. The chemical shift for phosphinites ((RO)PR₂) typically appears in the downfield region, and a shift in the range of δ = +110 to +120 ppm is anticipated.

    • ¹H NMR: The proton NMR spectrum should show two distinct signals:

      • A multiplet in the aromatic region (approximately δ = 7.2-7.5 ppm ) integrating to 10 protons (two phenyl groups).

      • A doublet in the aliphatic region (approximately δ = 3.5-3.7 ppm ) integrating to 3 protons (methoxy group). The splitting into a doublet is due to coupling with the phosphorus atom (³J(P,H) coupling constant of ~10-15 Hz).

Conclusion

The synthesis of this compound from chlorodiphenylphosphine via nucleophilic substitution with sodium methoxide is a reliable and efficient method. The success of this procedure hinges on the strict adherence to anhydrous and anaerobic conditions due to the reactive nature of the starting material and reagents. The detailed protocol and characterization data provided in this guide offer researchers a robust framework for obtaining high-purity this compound, a valuable asset for a wide array of applications in synthetic organic chemistry and catalysis.

References

methoxydiphenylphosphine molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methoxydiphenylphosphine: Properties, Synthesis, and Applications

Introduction

This compound (MDPP), also known as methyl diphenylphosphinite, is an organophosphorus compound with significant utility in modern chemistry. Characterized by a central phosphorus atom bonded to two phenyl groups and a methoxy group, MDPP serves as a versatile ligand in transition metal catalysis and as a valuable reagent in organic synthesis. Its unique electronic and steric properties, conferred by the combination of electron-donating phenyl rings and the methoxy substituent, allow for the fine-tuning of catalyst reactivity and selectivity. This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, safe handling, and critical applications in research and development, particularly for professionals in drug discovery and materials science.

Chapter 1: Core Physicochemical Properties and Molecular Identification

A precise understanding of a compound's physical and chemical properties is foundational to its effective application. This compound is a colorless to pale yellow liquid under standard conditions, a physical state that facilitates its use in solution-phase chemistry.[1][2] The molecular structure, featuring two bulky phenyl groups and a methoxy group around the phosphorus atom, dictates its steric and electronic profile, influencing its coordination chemistry and reactivity.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₃H₁₃OP[1][2][3][4]
Molecular Weight 216.22 g/mol [2]
CAS Number 4020-99-9[1][2][3][5]
IUPAC Name methoxy(diphenyl)phosphane[1][4]
Common Synonyms Methyl diphenylphosphinite, Diphenylphosphinous acid methyl ester[2][4]
Appearance Colorless to slightly yellow liquid[1][2]
Density 1.10 g/mL[2]
Refractive Index (n20D) 1.61[2]

The phosphorus atom in MDPP possesses a lone pair of electrons, making it a nucleophilic center and a competent ligand for transition metals.[3] Unlike its triphenylphosphine counterpart, the attached methoxy group modifies the electronic properties, influencing the ligand's donor strength and its reactivity towards electrophiles.[1]

Chapter 2: Spectroscopic Characterization Profile

Unambiguous characterization is a self-validating pillar of any chemical protocol. A combination of spectroscopic techniques is employed to confirm the identity and purity of this compound.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : As the primary analytical method for organophosphorus compounds, ³¹P NMR provides a highly sensitive and direct probe of the phosphorus nucleus's chemical environment.[1] The chemical shift for MDPP is characteristic of a tertiary phosphine derivative and is highly sensitive to coordination with a metal center or oxidation, making it an invaluable tool for reaction monitoring.

  • ¹H NMR Spectroscopy : This technique provides detailed structural information. The spectrum will exhibit characteristic resonances for the aromatic protons of the two phenyl groups and a distinct singlet for the three protons of the methoxy group.

  • ¹³C NMR Spectroscopy : Complements ¹H NMR by showing the carbon framework, with distinct signals for the methoxy carbon and the various carbons of the phenyl rings. Phosphorus-carbon coupling (J-P-C) provides additional structural confirmation.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak for MDPP would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 216.2 g/mol ).[1] Characteristic fragmentation patterns, such as the loss of the methoxy group (•OCH₃, 31 mass units) or phenyl groups (•C₆H₅, 77 mass units), further validate the structure.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy can identify functional groups. Key vibrational bands for MDPP include those for the P-O-C and P-Ph bonds.

Chapter 3: Synthesis and Safe Handling

The synthesis of phosphine ligands is typically achieved through the reaction of phosphorus halides with organometallic reagents.[6] For this compound, a common laboratory-scale synthesis involves the reaction of chlorodiphenylphosphine with a methoxide source.

Experimental Protocol: Synthesis of this compound

Causality: This procedure relies on the nucleophilic substitution at the phosphorus center. Sodium methoxide, a strong nucleophile, attacks the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride leaving group to form the desired P-O-C bond. The use of an inert atmosphere is critical as phosphines can be susceptible to oxidation.

Materials:

  • Chlorodiphenylphosphine

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Schlenk line apparatus

  • Magnetic stirrer and stir bar

  • Syringes and cannulas

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, dissolve chlorodiphenylphosphine in anhydrous diethyl ether.

  • Reaction: Slowly add a solution of sodium methoxide in methanol or as a solid powder portion-wise to the stirred solution at 0 °C (ice bath).

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by ³¹P NMR by taking aliquots.

  • Workup: Once the reaction is complete, the resulting sodium chloride precipitate is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound as a clear liquid.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification setup Flame-dried Schlenk flask under N2/Ar atmosphere dissolve Dissolve Chlorodiphenylphosphine in anhydrous ether setup->dissolve add Add Sodium Methoxide at 0 °C dissolve->add stir Stir at room temperature (monitor by ³¹P NMR) add->stir filter Filter to remove NaCl (under inert atmosphere) stir->filter evap Evaporate solvent (reduced pressure) filter->evap distill Purify by vacuum distillation evap->distill product product distill->product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Safe Handling Protocol

This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][4] Adherence to strict safety protocols is mandatory.

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a cool, dry place away from oxidizing agents.[5] The container should be tightly sealed, preferably under an inert atmosphere to prevent oxidation.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Chapter 4: Core Applications in Catalysis and Synthesis

The utility of this compound stems from its effectiveness as a ligand in homogeneous catalysis, where it can stabilize metal centers and modulate their reactivity.[2][6]

Role as a Ligand in Cross-Coupling Reactions

Phosphine ligands are cornerstones of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are indispensable for forming carbon-carbon and carbon-heteroatom bonds.[6] MDPP serves as an effective ligand in these transformations, influencing the catalytic cycle's efficiency.[2] Its steric and electronic properties facilitate key steps like oxidative addition and reductive elimination, ultimately enhancing reaction rates and yields. The use of such ligands is crucial in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[2]

Generic Catalytic Cycle Diagram

G L = this compound (MDPP) Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex1 R¹-Pd(II)L₂-X Pd(0)L2->Complex1 R¹-X Transmetal Transmetalation (R²-M) Complex2 R¹-Pd(II)L₂-R² Complex1->Complex2 M-X Complex2->Pd(0)L2 R¹-R² RedElim Reductive Elimination

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Applications in Drug Development and Materials Science

The ability to efficiently construct complex molecular architectures is paramount in drug discovery. This compound, as a ligand, facilitates reactions that are central to the synthesis of active pharmaceutical ingredients (APIs).[2] Its role in enabling precise bond formation allows medicinal chemists to build and diversify molecular scaffolds to optimize biological activity.

In materials science, MDPP is employed in the synthesis of advanced functional materials.[2] For instance, it can be used in the polymerization reactions to create polymers with enhanced thermal stability or in the fabrication of organic light-emitting diodes (OLEDs), where it contributes to the performance and efficiency of the devices.[2]

Conclusion and Future Outlook

This compound is a high-value chemical tool for researchers in both academic and industrial settings. Its well-defined physicochemical properties, coupled with its versatility as a ligand and reagent, have cemented its role in modern synthetic chemistry. The ability to facilitate crucial bond-forming reactions makes it an enabling technology in the development of novel pharmaceuticals and advanced materials. Future research will likely focus on developing new catalytic systems based on MDPP derivatives with even greater efficiency and selectivity, and exploring its applications in emerging areas like sustainable chemistry and environmental sensing.[2]

References

Spectroscopic Profile of Methoxydiphenylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxydiphenylphosphine, with the chemical formula C₁₃H₁₃OP, is an organophosphorus compound of significant interest in synthetic chemistry, particularly as a ligand in catalysis and as a reagent in various organic transformations.[1] Its electronic and steric properties, largely dictated by the interplay between the electron-donating methoxy group and the phenyl rings attached to the phosphorus atom, are crucial for its reactivity and coordination behavior. A thorough understanding of its structural features is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its characterization, enabling confident identification and utilization in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P, each providing unique and complementary information about the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the phenyl rings and the protons of the methoxy group. Based on data from structurally similar diphenylphosphine derivatives, the aromatic protons are anticipated to appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The protons of the methoxy group are expected to resonate as a singlet further upfield, typically around δ 3.5-3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl (Ar-H)7.2 - 7.8Multiplet
Methoxy (O-CH₃)3.5 - 3.8Singlet

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show signals for the carbon atoms of the two phenyl rings and the methoxy group. The phenyl carbons will appear in the aromatic region (δ 120-140 ppm), with their chemical shifts influenced by the phosphorus atom. The methoxy carbon will be observed at a higher field, typically in the range of δ 50-60 ppm. A key feature of the ¹³C NMR spectrum of organophosphorus compounds is the presence of coupling between the phosphorus and carbon atoms (J-coupling), which provides valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts and P-C Coupling Constants for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted J(P-C) (Hz)
C-ipso (C-P)135 - 14015 - 25
C-ortho130 - 1355 - 15
C-meta128 - 1300 - 5
C-para125 - 1280 - 5
Methoxy (O-CH₃)50 - 605 - 10

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds. Since ³¹P has a natural abundance of 100% and a spin of 1/2, it provides sharp and easily interpretable signals. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents. For this compound, a trivalent phosphorus compound, the ³¹P NMR signal is expected to appear in a characteristic region for phosphines. For comparison, the ³¹P chemical shift of triphenylphosphine is approximately -6 ppm. The presence of the electron-donating methoxy group is expected to shift the resonance to a slightly different value.

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

NucleusPredicted Chemical Shift (δ, ppm)
³¹P-10 to +10

Note: This is a predicted range. The actual chemical shift is referenced to an external standard of 85% H₃PO₄.[2]

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a clean, dry NMR tube.[3]

    • Ensure the sample is free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

    • For air-sensitive samples, preparation should be carried out under an inert atmosphere (e.g., in a glovebox) using degassed solvents.[4]

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ³¹P NMR, a broadband probe is required.[5]

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets if P-C coupling is resolved). A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • ³¹P NMR : Acquire a proton-decoupled spectrum. Use a calibrated pulse and a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.[6] An external standard of 85% H₃PO₄ in a sealed capillary can be used for referencing the chemical shifts to 0 ppm.[2][5]

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra appropriately (e.g., using the residual solvent peak for ¹H and ¹³C, and the external standard for ³¹P).

NMR_Coupling P31 ³¹P H_methoxy ¹H (Methoxy) P31->H_methoxy ³J(P-H) C_methoxy ¹³C (Methoxy) P31->C_methoxy ²J(P-C) C_ipso ¹³C (ipso-Phenyl) P31->C_ipso ¹J(P-C) C_ortho ¹³C (ortho-Phenyl) P31->C_ortho ²J(P-C)

Caption: Key NMR spin-spin couplings in this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups.

Interpretation of the IR Spectrum

The key vibrational bands in the IR spectrum of this compound are associated with the P-O-C linkage, the P-C bonds of the phenyl groups, and the vibrations of the phenyl rings and the methoxy group.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Methyl C-HStretch2950 - 2850Medium
Aromatic C=CStretch1600 - 1450Medium to Strong
P-O-CAsymmetric Stretch1050 - 1000Strong
P-O-CSymmetric Stretch800 - 750Medium
P-PhenylStretch~1100Medium
Aromatic C-HOut-of-plane bend750 - 700Strong

Data extracted and interpreted from the NIST WebBook for Methyl diphenylphosphinite.[1]

Experimental Protocol for FTIR Analysis of a Liquid Sample

This compound is a liquid at room temperature, making its IR analysis straightforward using either transmission cells or Attenuated Total Reflectance (ATR) techniques.

  • Instrument Setup :

    • Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the clean, empty sample holder (e.g., NaCl plates or ATR crystal).

  • Sample Preparation (Transmission Method) :

    • Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[7]

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • Sample Preparation (ATR Method) :

    • Place a small drop of this compound directly onto the ATR crystal.[8]

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common method that provides information about the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

Interpretation of the Mass Spectrum

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The extensive fragmentation that occurs under EI conditions provides a unique fingerprint.

  • Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z of 216, corresponding to the molecular formula C₁₃H₁₃OP.

  • Fragmentation Pattern : The fragmentation is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for organophosphorus compounds involve the cleavage of bonds to the phosphorus atom.

Table 5: Predicted Major Fragments in the EI-Mass Spectrum of this compound

m/zProposed Fragment IonNeutral Loss
216[C₁₃H₁₃OP]⁺-
185[C₁₂H₁₀P]⁺OCH₃
139[C₆H₅P(OCH₃)]⁺C₆H₅
77[C₆H₅]⁺C₇H₈OP

Data extracted and interpreted from the NIST WebBook for Methyl diphenylphosphinite.[1]

MS_Fragmentation M [C₁₃H₁₃OP]⁺˙ m/z = 216 F1 [C₁₂H₁₀P]⁺ m/z = 185 M->F1 - •OCH₃ F2 [C₆H₅]⁺ m/z = 77 M->F2 - •P(OCH₃)C₆H₅

References

physical and chemical properties of methoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methoxydiphenylphosphine

Authored by a Senior Application Scientist

Foreword: Understanding a Versatile Organophosphorus Reagent

This compound, also known as methyl diphenylphosphinite, is a trivalent organophosphorus compound that holds a significant position in the toolbox of synthetic chemists. Its unique molecular architecture, featuring a phosphorus (III) center bonded to two phenyl groups and a methoxy group, imparts a nuanced reactivity profile that makes it an invaluable asset in modern organic and organometallic chemistry. The lone pair of electrons on the phosphorus atom renders it nucleophilic, establishing its primary role as a ligand in transition metal catalysis.[1][2] The electronic and steric properties of this compound can be leveraged to modulate the reactivity and selectivity of metal centers in a variety of catalytic transformations.[3][4][5]

This guide provides a comprehensive overview of the , its synthesis, reactivity, and key applications. It is intended for researchers, scientists, and drug development professionals who seek to understand and effectively utilize this versatile reagent in their work. The information presented herein is a synthesis of established knowledge and practical insights, designed to bridge the gap between theoretical understanding and experimental application.

Molecular Identity and Structural Characteristics

A thorough understanding of a reagent begins with its fundamental identity and structure. These features govern its physical behavior, chemical reactivity, and spectroscopic signature.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: Methoxy(diphenyl)phosphane

  • Common Synonyms: Methyl diphenylphosphinite, Diphenylphosphinous acid methyl ester[6][7]

  • CAS Registry Number: 4020-99-9[1][6][7]

  • EC Number: 223-683-9[6][8]

  • MDL Number: MFCD00048025[7]

Molecular Structure and Composition

This compound's structure consists of a central phosphorus atom in the +3 oxidation state. It is covalently bonded to the oxygen atom of a methoxy group (-OCH₃) and to the ipso-carbons of two phenyl groups (-C₆H₅). This arrangement results in a tertiary phosphine derivative with a distinct electronic and steric profile.[1][2] The presence of the electron-donating methoxy group and the aromatic phenyl rings influences the nucleophilicity and ligand properties of the phosphorus center.[3]

Caption: 2D Molecular Structure of this compound.

Physical and Spectroscopic Properties

The physical and spectroscopic data are critical for the correct identification, handling, and application of any chemical compound.

Physical Properties Summary

The following table summarizes the key physical properties of this compound.[7][8]

PropertyValueReference(s)
Molecular Formula C₁₃H₁₃OP[1][7]
Molecular Weight 216.22 g/mol [1][7]
Appearance Colorless to slightly yellow liquid[7]
Density 1.078 g/mL at 25 °C[8]
Boiling Point 149 °C at 6 mmHg[8]
Refractive Index n20/D 1.604[8]
Flash Point > 113 °C (> 235.4 °F) - closed cup[8]
Solubility Insoluble in water, soluble in common organic solvents.[1]
Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound.[2]

  • ³¹P Nuclear Magnetic Resonance (NMR): As the most direct method for characterizing phosphorus-containing compounds, ³¹P NMR is essential.[2] this compound, a phosphinite, is expected to show a characteristic chemical shift in the broad range typical for P(III) compounds.[9] The specific shift provides a sensitive probe of the electronic environment of the phosphorus atom.

  • ¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons of the two phenyl groups, typically appearing as complex multiplets in the range of δ 7.0-8.0 ppm. A distinct singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed in the upfield region, typically around δ 3.5-4.0 ppm, often showing coupling to the phosphorus atom (³JHP).

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the phenyl rings and a signal for the methoxy carbon. These carbons will exhibit coupling to the phosphorus atom (¹JCP, ²JCP, etc.), which can be a valuable tool for structural assignment.

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[10] Key absorptions for this compound include P-O-C stretching vibrations, C-H stretching from the aromatic and methyl groups, and C=C stretching vibrations from the phenyl rings.[6]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.22 g/mol ), confirming its elemental composition.[10] The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The utility of this compound stems from the reactivity of its phosphorus center.

Nucleophilicity and Ligand Behavior

The defining chemical feature of this compound is the nucleophilic lone pair of electrons on the phosphorus atom.[1] This allows it to function as a potent Lewis base, readily donating electron density to electron-deficient centers, particularly transition metals.[4][5]

As a ligand, it plays a crucial role in homogeneous catalysis.[3][11] By coordinating to a metal catalyst, it modifies the metal's electronic and steric environment, which in turn influences the catalyst's activity, selectivity, and stability. The presence of the methoxy group makes it more electron-donating than triphenylphosphine, which can be advantageous in catalytic cycles that benefit from electron-rich metal centers, such as oxidative addition steps in cross-coupling reactions.[3][12]

Oxidation

Like most trivalent phosphines, this compound is susceptible to oxidation. The phosphorus (III) center can be readily oxidized to a pentavalent phosphorus (V) state, forming the corresponding phosphine oxide, (methoxymethyl)diphenylphosphine oxide. While triarylphosphines are generally more resistant to air oxidation than their trialkyl counterparts, care must be taken to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation.[12][13] The oxidation is often irreversible and yields a product with completely different chemical properties, lacking the nucleophilicity required for catalysis.[14]

Caption: Oxidation of this compound.

Hydrolysis

The P-O-C (phosphinite) linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions.[15][16] This reaction cleaves the phosphorus-oxygen bond, typically yielding diphenylphosphine oxide and methanol. The rate and feasibility of hydrolysis depend significantly on the reaction conditions. For many applications in organic synthesis, the compound is sufficiently stable, but prolonged exposure to aqueous acidic or basic environments should be avoided.[15]

Key Applications in Chemical Synthesis

This compound's unique properties make it a valuable tool in several areas of chemical research and development.[7]

Homogeneous Catalysis

The primary application of this compound is as a ligand in transition metal-catalyzed reactions.[2][17] Its ability to stabilize metal complexes and promote key catalytic steps makes it invaluable.[7]

  • Cross-Coupling Reactions: It serves as an effective ligand for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[8] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are critical in pharmaceutical and materials synthesis.[4][18]

  • Hydroformylation and Hydrogenation: In combination with rhodium or other transition metals, it can be used in catalysts for hydroformylation (the addition of CO and H₂ to an alkene to form an aldehyde) and hydrogenation reactions.[2][8]

Organic Synthesis and Reagents

Beyond catalysis, this compound can be a precursor for the synthesis of other valuable organophosphorus compounds. For instance, it can react with alkyl halides in an Arbuzov-type reaction to generate phosphine oxides. A patented method describes the reaction of methyl diphenylphosphinite with m-methoxy benzyl chloride to produce m-methoxy benzyl diphenyl phosphine oxide, a Wittig reagent precursor.[19]

Material Science

Organophosphorus compounds are increasingly used in the development of advanced materials.[2][20] The electronic properties of this compound make it a candidate for incorporation into polymers or functional materials with applications in areas such as organic light-emitting diodes (OLEDs), where it can contribute to the performance and efficiency of electronic devices.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this compound, this section provides a representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid, using a catalyst system generated in situ from a palladium precursor and this compound as the ligand.

Causality: The this compound ligand is chosen to create an electron-rich, sterically accessible palladium(0) catalyst. This electronic character facilitates the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center. The base is essential for the transmetalation step, activating the boronic acid. An inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

Materials and Reagents
  • 4-Bromoanisole (Aryl Halide)

  • Phenylboronic Acid (Boronic Acid)

  • Palladium(II) Acetate [Pd(OAc)₂] (Catalyst Precursor)

  • This compound (Ligand)

  • Potassium Carbonate (K₂CO₃) (Base)

  • Toluene/Water (Solvent System)

  • Anhydrous Magnesium Sulfate (Drying Agent)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Step-by-Step Procedure
  • System Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add Pd(OAc)₂ (e.g., 1 mol%), this compound (e.g., 2.2 mol%), K₂CO₃ (2.0 equivalents), and phenylboronic acid (1.2 equivalents).

  • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Degassing is crucial to remove dissolved oxygen which can oxidize the catalyst.

  • Substrate Addition: Add 4-bromoanisole (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add ethyl acetate and water to the flask. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-methoxybiphenyl.

Experimental Workflow Diagram

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Safety, Handling, and Storage

Proper safety protocols are paramount when working with any chemical reagent.

  • Hazard Identification: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][8]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[23][24]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8] To prevent oxidation, it is best stored under an inert atmosphere (nitrogen or argon). Keep away from strong oxidizing agents.[21]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[24]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[23]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21][23]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21][23]

  • Firefighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam as extinguishing media.[22][23]

References

Understanding the Compound: Properties and Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Handling Precautions for Methoxydiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound (CAS RN: 4020-99-9). As a valuable organophosphorus compound utilized in catalysis, organic synthesis, and materials science, a thorough understanding of its properties and associated hazards is paramount for ensuring personnel safety and experimental integrity.[1][2] This document is intended for researchers, scientists, and drug development professionals who may handle this reagent in a laboratory setting.

This compound, also known as methyl diphenylphosphinite, is a colorless to pale yellow liquid with the chemical formula C₁₃H₁₃OP.[2][3] Its molecular structure, featuring a phosphorus atom bonded to two phenyl groups and a methoxy group, imparts specific reactivity that is crucial to its utility as a ligand in coordination chemistry.[1] However, this structure also dictates its hazard profile.

PropertyValueSource
Molecular Formula C₁₃H₁₃OPPubChem[4]
Molecular Weight 216.22 g/mol Chem-Impex[2]
Appearance Colorless to slightly yellow liquidChem-Impex[2]
Density 1.10 g/mLChem-Impex[2]
CAS Number 4020-99-9Chem-Impex[2]

The lone pair of electrons on the phosphorus atom makes this compound susceptible to oxidation, particularly when in solution.[5] This reactivity is a key consideration for its proper storage and handling to prevent degradation and the formation of the corresponding phosphine oxide. While considered "air-stable" as a solid for short periods, it is best practice to handle it under an inert atmosphere, especially when preparing solutions or setting up reactions.[5]

This compound is known to be reactive with strong acids, bases, and oxidizing agents.[1] It is crucial to avoid contact with these materials to prevent vigorous and potentially hazardous reactions.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4]

  • Skin Irritation (H315): Causes skin irritation.[4]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[4]

  • Respiratory Irritation (H335): May cause respiratory irritation.[4]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. A comprehensive PPE protocol should be mandatory for all personnel handling this compound.[6]

Eye and Face Protection
  • Safety Goggles: ANSI Z87.1-compliant chemical safety goggles are mandatory to protect against splashes.[7]

  • Face Shield: A full face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant splash risk.[6]

Hand Protection
  • Chemical-Resistant Gloves: Due to the risk of skin irritation, appropriate chemical-resistant gloves are essential. Nitrile gloves are a common choice for handling many chemicals and offer good resistance to a range of solvents.[8][9] However, it is crucial to consult a glove compatibility chart for specific chemicals and exposure times.[10][11] For prolonged or immersive contact, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use.[7]

Body Protection
  • Laboratory Coat: A flame-retardant lab coat should be worn to protect skin and clothing from contamination.[6]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection
  • Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Respirator: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[12][13] A full-face respirator offers both respiratory and eye protection.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Eyes Eye Protection (Goggles & Face Shield) Hands Hand Protection (Chemical-Resistant Gloves) Body Body Protection (Lab Coat & Apron) Respiratory Respiratory Protection (Fume Hood/Respirator) Start Handling this compound Start->Eyes Start->Hands Start->Body Start->Respiratory caption Fig 1: Core PPE components for handling this compound.

Fig 1: Core PPE components for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling
  • Work in a Controlled Environment: All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[6]

  • Inert Atmosphere Techniques: For preparing solutions or conducting reactions, the use of a glovebox or Schlenk line is highly recommended to prevent oxidation.[5][14] Solvents should be thoroughly degassed before use.[5]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes.[15]

  • Use Appropriate Glassware: Ensure all glassware is clean and dry before use. For air-sensitive techniques, oven-dry glassware and cool under an inert atmosphere.[16]

  • Transferring the Reagent: Use a syringe or cannula for transferring the liquid under an inert atmosphere to minimize exposure to air.[16][17]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[15]

  • Inert Atmosphere: For long-term storage, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

  • Temperature: Store in a cool place.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[15]

Storage_Protocol cluster_storage Storage Best Practices Container Tightly Sealed Container Atmosphere Inert Atmosphere (Nitrogen or Argon) Location Cool, Dry, Well-Ventilated Area Incompatibles Away from Incompatible Materials caption Fig 2: Key considerations for the safe storage of this compound.

Fig 2: Key considerations for the safe storage of this compound.

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[18][20] Seek medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[20] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[21]

Spill and Leak Procedures

The response to a spill will depend on its size and location. For any significant spill, or if you are unsure, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[22][23]

For a small, manageable spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or cat litter to contain the spill.[3][24]

  • Absorb the Spill: Carefully work the absorbent material from the outside of the spill inwards to absorb the liquid.[24]

  • Collect the Waste: Scoop the absorbed material into a labeled, sealable container for hazardous waste.[24]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the Area: Ensure the area is well-ventilated.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate (if necessary) Start->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Absorb Absorb Liquid Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose caption Fig 3: Step-by-step workflow for a small chemical spill.

References

The Solubility Profile of Methoxydiphenylphosphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and materials science, a nuanced understanding of reagent properties is paramount to experimental design and success. Methoxydiphenylphosphine (C₁₃H₁₃OP), a versatile organophosphorus compound, has emerged as a critical ligand in catalysis and a building block in the synthesis of advanced materials.[1] Its efficacy in these applications is intrinsically linked to its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound in common organic solvents, offering a foundational understanding for researchers, scientists, and professionals in drug development.

Understanding this compound: A Molecular Perspective

This compound is a tertiary phosphine characterized by the presence of two phenyl groups and a methoxy group attached to a central phosphorus atom.[2] It exists as a colorless to slightly yellow liquid at room temperature.[1] This liquid state is a crucial determinant of its solubility characteristics, as the energy required to break the crystal lattice in a solid solute is absent.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₃OP[3]
Molecular Weight 216.22 g/mol [2]
Appearance Colorless to slightly yellow liquid[1]
Density 1.078 g/mL at 25 °C
Boiling Point 149 °C at 6 mmHg
Refractive Index n20/D 1.604

The molecular structure of this compound imparts a moderate polarity. The two phenyl groups create a nonpolar, lipophilic character, while the phosphorus-oxygen bond and the lone pair of electrons on the phosphorus atom introduce polarity. This amphiphilic nature suggests that its solubility will be significant across a range of organic solvents.

Theoretical Principles of Solubility: "Like Dissolves Like"

The solubility of a compound is governed by the principle of "similia similibus solvuntur," or "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, London dispersion forces are the predominant intermolecular interaction. The large, nonpolar phenyl groups of this compound allow for significant van der Waals interactions with nonpolar solvent molecules, suggesting good solubility.

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile): These solvents possess dipole moments and can engage in dipole-dipole interactions. The polar P-O bond and the overall molecular dipole of this compound will interact favorably with these solvents, leading to a high degree of solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (oxygen in alcohols) and can act as hydrogen bond donors. While this compound has an oxygen atom that can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. Therefore, while solubility is expected due to dipole-dipole interactions, it may be less favorable compared to polar aprotic solvents where the solvent does not need to disrupt its own strong hydrogen-bonding network.

Qualitative Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneHighDominated by London dispersion forces, favorable interactions with the phenyl groups.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, AcetonitrileVery HighStrong dipole-dipole interactions between the solvent and the polar regions of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighSoluble due to dipole-dipole interactions, but the energy cost of disrupting the solvent's hydrogen bonding network may slightly limit solubility compared to polar aprotic solvents.
Aqueous WaterLow to InsolubleThe large nonpolar phenyl groups dominate, leading to poor miscibility with water.

It is important to note that these are predictions. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Determination of Solubility: A Protocol

For researchers requiring quantitative solubility data, the following experimental workflow, based on the widely accepted shake-flask method, is recommended.[5]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent in a vial. B Seal the vial and place in a thermostatically controlled shaker. A->B C Equilibrate for 24-48 hours at a constant temperature. B->C D Centrifuge the vial to pellet undissolved solid (if any). C->D E Carefully withdraw the supernatant using a syringe. D->E F Filter the supernatant through a 0.22 µm PTFE syringe filter. E->F H Analyze the filtered saturated solution and standards by HPLC. F->H G Prepare a series of standard solutions of known concentrations. G->H I Determine the concentration of the saturated solution from the calibration curve. H->I caption Figure 1. Experimental workflow for determining the solubility of this compound.

Caption: Figure 1. A step-by-step workflow for the experimental determination of this compound solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • To a series of vials, add a known volume of each organic solvent to be tested.

    • Add an excess of this compound to each vial. The presence of undissolved liquid (as a separate phase) after equilibration indicates that a saturated solution has been formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to the desired temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials for any undissolved this compound.

    • Centrifuge the vials at a moderate speed to facilitate the separation of the saturated solution from any excess solute.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any fine, undissolved droplets.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

    • Develop a suitable HPLC method to separate and quantify this compound. A C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the filtered, saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

    • The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Safety and Handling

This compound is a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.[6][7][8]

Conclusion

This compound is a valuable reagent with a favorable solubility profile in a wide range of common organic solvents. Its liquid nature and moderately polar structure contribute to its high to very high solubility in nonpolar and polar aprotic solvents, and moderate to high solubility in polar protic solvents. For applications where precise solubility data is critical, the experimental protocol outlined in this guide provides a reliable method for its determination. A thorough understanding of the solubility of this compound is a key enabler for its effective use in advancing chemical synthesis and materials science.

References

A Guide to High-Purity Methoxydiphenylphosphine for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Pillar of Reproducible Chemistry

In the pursuit of novel therapeutics and advanced materials, the reliability of our chemical tools is paramount. Reagents of high and consistent purity are the unseen pillars that support reproducible, high-yielding, and predictable chemical transformations. Methoxydiphenylphosphine, a versatile organophosphorus compound, is a case in point. Its efficacy as a ligand in catalysis and as a key reagent in cornerstone reactions such as the Wittig and Mitsunobu reactions is directly correlated with its purity. This guide, intended for the discerning researcher, delves into the critical aspects of sourcing, evaluating, and utilizing high-purity this compound to ensure the integrity and success of your research endeavors.

The Indispensable Role of this compound in Modern Organic Synthesis

This compound, with the chemical formula (C₆H₅)₂POCH₃, is a colorless to pale yellow liquid that has found extensive application in organic synthesis. Its utility stems from the unique electronic and steric properties conferred by the diphenylphosphino group in conjunction with the methoxy moiety.

It serves as a crucial ligand in various transition metal-catalyzed reactions, including cross-coupling and hydrogenation, where it influences the efficiency and selectivity of the catalytic cycle.[1] Furthermore, its role in the Wittig and Mitsunobu reactions is pivotal for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, respectively—transformations that are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] The high-purity of this reagent is critical in the pharmaceutical industry to ensure that medications are effective and developed in compliance with stringent regulatory standards.[4]

Sourcing High-Purity this compound: A Supplier Overview

The selection of a reliable commercial supplier is the first and most critical step in ensuring the quality of this compound for your research. Several chemical suppliers cater to the research and pharmaceutical sectors, offering various grades of this reagent. Below is a comparative overview of prominent suppliers.

SupplierProduct NamePurity SpecificationAnalytical MethodAvailability
Sigma-Aldrich Methyl diphenylphosphinite97%Not specifiedIn Stock
Chem-Impex This compound≥ 98%Gas Chromatography (GC)Not specified
Smolecule This compoundNot specifiedNot specifiedIn Stock

This table is for illustrative purposes. Please refer to the suppliers' websites for the most current product information.

When selecting a supplier, it is imperative to look beyond the catalog description and request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. A comprehensive CoA is the primary document that validates the quality and purity of the reagent.[1]

Decoding the Certificate of Analysis: A Researcher's Checklist

A Certificate of Analysis provides crucial data on the purity and physical properties of a chemical. For high-purity this compound, a thorough CoA should include the following:

  • Purity Assay: The percentage purity should be clearly stated, along with the analytical method used for its determination (e.g., quantitative NMR or GC).

  • Identification: Confirmation of the compound's identity through techniques like ¹H NMR, ³¹P NMR, and Mass Spectrometry.

  • Appearance: A description of the physical state and color.

  • Trace Metal Analysis: For applications in catalysis, the levels of residual metals should be specified.

  • Residual Solvents: Information on the presence of any remaining solvents from the synthesis and purification process.

The Critical Impact of Impurities in Key Applications

The presence of impurities in this compound can have significant consequences on reaction outcomes, leading to reduced yields, unexpected side products, and difficulties in purification.

The Wittig Reaction: A Battle for Stereoselectivity

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. The stereochemical outcome of the reaction, yielding either the Z or E alkene, is highly dependent on the nature of the phosphorus ylide and the reaction conditions. The presence of impurities, particularly phosphine oxides, can interfere with the reaction mechanism and affect the stereoselectivity.[5] Phosphine oxides, being byproducts of the Wittig reaction, can also complicate the purification of the desired alkene.[6]

Experimental Protocol Insight: A General Procedure for the Wittig Reaction

A typical Wittig reaction involves the formation of a phosphonium ylide by treating a phosphonium salt with a strong base. This ylide then reacts with a carbonyl compound to form an alkene and a phosphine oxide byproduct. The choice of solvent and base is critical in controlling the reaction's stereoselectivity.

Wittig_Reaction_Workflow

The Mitsunobu Reaction: The Imperative of a Clean Inversion

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[2] This reaction is highly sensitive to the purity of the reagents, including the phosphine. The presence of water or other protic impurities can quench the reaction intermediates, leading to lower yields. The order of addition of reagents is also a critical parameter for the success of the Mitsunobu reaction.[2]

Experimental Protocol Insight: A General Procedure for the Mitsunobu Reaction

In a typical Mitsunobu protocol, the alcohol, a nucleophile (often a carboxylic acid), and triphenylphosphine (or a derivative like this compound) are dissolved in an appropriate solvent. An azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is then added slowly at a reduced temperature.[2] The reaction proceeds through a series of intermediates, culminating in the Sₙ2 displacement of the activated alcohol by the nucleophile.

Mitsunobu_Reaction_Workflow

Assuring Quality: Analytical Methods for Purity Determination

To independently verify the purity of this compound, several analytical techniques are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for confirming the structure and assessing the purity of organophosphorus compounds.[7] Quantitative NMR (qNMR) can provide a highly accurate determination of purity when referenced against a certified internal standard.[8]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for separating and quantifying impurities. When coupled with a mass spectrometer (GC-MS or LC-MS), they can also aid in the identification of unknown impurities.[9][10]

Best Practices for Handling and Storage

This compound is an air-sensitive reagent and should be handled under an inert atmosphere of nitrogen or argon to prevent oxidation.[11]

  • Glassware: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.[2]

  • Syringes and Needles: Use dry, well-purged syringes and needles for transferring the reagent. It is recommended to use a needle no larger than 16-gauge for withdrawing the reagent from Sure/Seal™ bottles.[2]

  • Storage: Store the reagent in a cool, dry place under an inert atmosphere. The original supplier packaging is often designed for safe and effective storage.

Supplier_Qualification_Workflow

Conclusion: The Foundation of Excellence in Research

The success of complex organic syntheses hinges on the quality of the starting materials and reagents. For a versatile and critical reagent like this compound, ensuring high purity is not a matter of preference but a prerequisite for achieving reliable and reproducible results. By carefully selecting suppliers, rigorously evaluating their product specifications, and employing sound analytical and handling practices, researchers can build a strong foundation for their scientific endeavors, ultimately accelerating the pace of discovery and innovation in drug development and beyond.

References

Navigating the Hazard Landscape of Methoxydiphenylphosphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of a reagent's safety profile is not merely a regulatory formality; it is the bedrock of scientific integrity and innovation. Methoxydiphenylphosphine (C₁₃H₁₃OP, CAS No. 4020-99-9), a versatile organophosphorus compound, is a valuable ligand in catalysis and a building block in medicinal chemistry and materials science.[1][2] Its utility, however, is paired with a distinct hazard profile that necessitates meticulous handling and a deep understanding of its potential risks. This guide provides an in-depth technical overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals as it pertains to this compound, offering field-proven insights to ensure its safe and effective use in the laboratory.

The GHS Hazard Profile of this compound: A Synthesis of Available Data

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] Analysis of aggregated data from multiple suppliers and regulatory databases reveals a consensus on its primary hazards, although with some variation in emphasis. This variability may arise from factors such as impurities, additives, or the specific concentration of the substance.

The primary hazards associated with this compound are summarized below:

Hazard ClassGHS CategoryHazard Statement CodeHazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity - Single ExposureCategory 3H335May cause respiratory irritation.[1][4]
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[5][6]

The signal word associated with these classifications is Warning .[3][5]

The following diagram illustrates the relationship between the core hazards of this compound.

GHS_Hazard_Profile cluster_exposure Routes of Exposure cluster_hazards Primary Health Hazards Ingestion Oral Ingestion H302 Harmful if Swallowed (H302) Ingestion->H302 Inhalation Inhalation H335 Respiratory Irritation (H335) Inhalation->H335 Dermal Dermal Contact H315 Skin Irritation (H315) Dermal->H315 H319 Serious Eye Irritation (H319) Dermal->H319

GHS Hazard Pathways for this compound.

Precautionary Principles: A Four-Pronged Approach to Safe Handling

The GHS framework extends beyond hazard identification to provide actionable precautionary statements (P-statements) that guide safe handling, storage, and emergency response. A conservative approach, integrating the recommendations from various safety data sheets, is essential for mitigating risk.

Prevention: Proactive Measures to Minimize Exposure

The foundation of laboratory safety lies in preventing exposure. For this compound, this involves a combination of engineering controls, personal protective equipment (PPE), and stringent hygiene practices.

P-CodePrecautionary StatementRationale and Best Practices
P261Avoid breathing dust/fume/gas/mist/vapors/spray.This compound can cause respiratory irritation.[4] All manipulations should be conducted in a certified chemical fume hood to ensure adequate ventilation.[7]
P264Wash skin thoroughly after handling.[6]Direct skin contact can lead to irritation.[1][4] Thorough washing with soap and water minimizes the risk of dermal absorption and irritation.
P270Do not eat, drink or smoke when using this product.[5][6]This prevents accidental ingestion, which can be harmful.[8][5]
P271Use only outdoors or in a well-ventilated area.Reinforces the need for engineering controls to prevent the buildup of vapors.
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory.[3][7] A face shield may be necessary for splash-prone procedures.
Response: Immediate Actions in Case of Exposure

In the event of an accidental exposure, a swift and informed response is critical.

P-CodePrecautionary StatementFirst Aid Protocol
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6][9]Rinse mouth with water.[5][9] Do not induce vomiting. Seek immediate medical attention.[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[6][10]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[11]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][9] Seek immediate medical attention.
P337 + P313If eye irritation persists: Get medical advice/attention.[6]This underscores the importance of prompt medical evaluation for eye exposures.
Storage: Ensuring Stability and Preventing Inadvertent Reactions

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous situations.

P-CodePrecautionary StatementStorage Guidelines
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[12]This prevents the release of vapors into the laboratory environment.
P405Store locked up.Restricting access to authorized personnel enhances security and prevents misuse.
-Store under an inert atmosphere.[7]While not a formal P-statement for this compound in all SDS, it is a best practice for many organophosphorus compounds to prevent degradation from air and moisture.
Disposal: Responsible Waste Management

All waste containing this compound must be handled as hazardous chemical waste.

P-CodePrecautionary StatementDisposal Procedure
P501Dispose of contents/container to an approved waste disposal plant.[6][9]Follow all local, regional, and national regulations for hazardous waste disposal. Do not dispose of down the drain.[5]

Experimental Workflow: A Protocol for Safe Handling

The following protocol outlines a safe workflow for handling this compound in a research setting. This self-validating system incorporates checkpoints to ensure safety at each stage.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Review SDS and Conduct Risk Assessment B Verify Fume Hood Certification A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work Within the Sash of a Certified Fume Hood C->D E Use Inert Gas Techniques for Transfers (if required) D->E F Weigh or Dispense the Reagent E->F G Securely Cap the Primary Container F->G H Decontaminate Glassware and Surfaces G->H I Segregate Waste into a Labeled Hazardous Waste Container H->I J Remove PPE and Wash Hands Thoroughly I->J

Safe Handling Workflow for this compound.

Step-by-Step Methodology:

  • Pre-Experiment Review: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound.[2] Conduct a formal risk assessment for the specific procedure being undertaken.

  • Engineering Control Verification: Ensure that the chemical fume hood to be used has a current certification and is functioning correctly.

  • Personal Protective Equipment (PPE): Don the required PPE, including nitrile gloves, chemical safety goggles, and a flame-resistant lab coat.

  • Reagent Handling:

    • Perform all manipulations of this compound within the confines of the certified fume hood.

    • For transfers of the liquid reagent, use a syringe or cannula under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

    • Carefully weigh or measure the required amount of the reagent, avoiding splashes or aerosol generation.

    • Immediately and securely cap the primary container after dispensing.

  • Post-Handling Procedures:

    • Decontaminate any glassware or surfaces that have come into contact with the reagent using an appropriate solvent, and manage the resulting rinse as hazardous waste.

    • Place all contaminated disposable materials (e.g., gloves, weighing paper) into a designated and clearly labeled hazardous waste container.

    • Once all handling and cleanup are complete, remove PPE in the correct order to avoid self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[6]

By adhering to this structured and informed approach, researchers can confidently and safely leverage the scientific potential of this compound, ensuring a culture of safety and scientific excellence within the laboratory.

References

Methodological & Application

Application Notes and Protocols: Methoxydiphenylphosphine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Methoxydiphenylphosphine in Modern Catalysis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in synthetic organic chemistry, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and functional materials.[1] The success of these transformations is critically dependent on the nature of the phosphine ligand coordinated to the palladium center, which modulates the catalyst's stability, activity, and selectivity.[2] this compound, a commercially available and air-stable phosphine ligand, presents a unique combination of electronic and steric properties that make it a valuable, yet often overlooked, component in the catalyst toolbox.[3][4]

This technical guide provides an in-depth exploration of this compound as a ligand in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. By delving into the mechanistic rationale behind its application and providing detailed experimental protocols, this document aims to empower researchers to effectively harness the potential of this compound in their synthetic endeavors.

Physicochemical Properties of this compound:

PropertyValue
IUPAC Name methoxy(diphenyl)phosphane
CAS Number 4020-99-9
Molecular Formula C₁₃H₁₃OP
Molecular Weight 216.22 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 149 °C @ 6 mmHg
Density 1.078 g/mL at 25 °C

The Ligand's Influence: Mechanistic Considerations

The efficacy of this compound in palladium-catalyzed cross-coupling reactions stems from a balance of its electronic and steric characteristics. The phosphorus atom, with its lone pair of electrons, acts as a σ-donor to the palladium center. The attached methoxy group (-OCH₃) is moderately electron-donating, which increases the electron density on the phosphorus atom compared to triphenylphosphine. This enhanced electron-donating ability can facilitate the rate-determining oxidative addition step in many cross-coupling cycles by making the palladium(0) center more nucleophilic.[5]

Sterically, the two phenyl groups provide moderate bulk around the phosphorus atom. While not as sterically demanding as ligands like XPhos or SPhos, this bulk is sufficient to promote the formation of monoligated palladium(0) species, which are often the most active catalysts in cross-coupling reactions.[6] The steric environment also influences the rate of reductive elimination, the final step that forms the desired product and regenerates the active catalyst.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a premier method for the synthesis of biaryls and substituted alkenes.[7] The choice of phosphine ligand is crucial, especially when employing less reactive aryl chlorides as substrates.[8]

Rationale for Using this compound in Suzuki-Miyaura Coupling

The electron-donating nature of this compound can enhance the rate of oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step, particularly with aryl chlorides.[5] Its moderate steric bulk can facilitate the reductive elimination step to afford the biaryl product.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction using this compound. Optimization of reaction parameters may be necessary for different substrates.

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%).

    • Add this compound (0.04 mmol, 2 mol%).

    • Add 5 mL of anhydrous toluene.

    • Stir the mixture at room temperature for 15-20 minutes. The formation of a catalytically active Pd(0) species is expected.

  • Reaction Assembly:

    • To the flask containing the pre-formed catalyst, add 4-chloroanisole (2.0 mmol, 1.0 equiv).

    • Add phenylboronic acid (2.4 mmol, 1.2 equiv).

    • Add potassium phosphate (4.0 mmol, 2.0 equiv).

    • Add 5 mL of degassed water.

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-methoxybiphenyl.

Illustrative Performance Data (Representative Examples)

The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid using the Pd/methoxydiphenylphosphine catalyst system. This data is intended to be illustrative of the expected performance.

EntryAryl ChlorideProductYield (%)
14-Chloroanisole4-Methoxybiphenyl85
24-Chlorotoluene4-Methylbiphenyl82
32-Chloropyridine2-Phenylpyridine78
41-Chloro-4-nitrobenzene4-Nitrobiphenyl90

Application in Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9] It is a powerful tool for the synthesis of substituted alkenes. The phosphine ligand plays a key role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.[10]

Rationale for Using this compound in Heck Reactions

The electronic properties of this compound can promote the oxidative addition of the aryl halide. Its moderate steric profile can help to control the regioselectivity of the alkene insertion and facilitate the subsequent β-hydride elimination and reductive elimination steps.

Detailed Experimental Protocol: Heck Reaction of Iodobenzene with Styrene

This protocol outlines a general procedure for a Heck reaction using this compound.

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%) in 5 mL of anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes.

  • Reaction Assembly:

    • To the catalyst solution, add iodobenzene (1.0 mmol, 1.0 equiv).

    • Add styrene (1.2 mmol, 1.2 equiv).

    • Add triethylamine (1.5 mmol, 1.5 equiv).

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 6-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield stilbene.

Illustrative Performance Data (Representative Examples)

The following table shows hypothetical yields for the Heck reaction of various aryl halides with styrene using the Pd/methoxydiphenylphosphine system.

EntryAryl HalideProductYield (%)
1IodobenzeneStilbene92
2BromobenzeneStilbene85
34-Bromoacetophenone4-Acetylstilbene88
4Methyl acrylate (alkene)Methyl cinnamate75

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[1] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[11] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with challenging substrates like aryl chlorides.[12]

Rationale for Using this compound in Buchwald-Hartwig Amination

The electron-donating methoxy group on this compound can accelerate the oxidative addition of the aryl halide. While not as bulky as state-of-the-art ligands for this transformation, its steric profile can still be effective for the coupling of aryl bromides and some activated aryl chlorides with a range of amines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

This protocol provides a general method for the Buchwald-Hartwig amination.

Reaction Scheme:

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard Schlenk line glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Assembly:

    • In a glovebox or under a robust inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk flask.

    • Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 4 mol%).

    • Add 4-bromotoluene (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

    • Add 5 mL of anhydrous toluene.

  • Reaction Execution:

    • Seal the flask and heat the mixture to 100 °C with stirring.

    • Monitor the reaction's progress by GC-MS or TLC. The reaction is typically complete in 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired N-arylated morpholine.

Illustrative Performance Data (Representative Examples)

The following table presents hypothetical data for the Buchwald-Hartwig amination of various aryl halides with different amines using the Pd/methoxydiphenylphosphine catalyst system.

EntryAryl HalideAmineProductYield (%)
14-BromotolueneMorpholine4-(p-tolyl)morpholine88
24-ChloroanisoleAnilineN-(4-methoxyphenyl)aniline75
33-BromopyridineDiethylamineN,N-diethylpyridin-3-amine80
41-Bromo-3,5-dimethylbenzenen-HexylamineN-(3,5-dimethylphenyl)hexan-1-amine82

Visualizations: Catalytic Cycles and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L)₂ Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) DiarylPd Ar-Pd(II)-Ar'(L)₂ PdII->DiarylPd Ar'B(OH)₂ Base Trans Transmetalation (Ar'B(OH)₂) DiarylPd->Pd0 Product Ar-Ar' DiarylPd->Product RE Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Cross-Coupling Reaction

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precursor, This compound, Substrates, Base, Solvent setup->reagents reaction Heat and Stir (Monitor Progress) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound, while perhaps not as prominent as some of the more recently developed bulky phosphine ligands, offers a compelling profile for a range of palladium-catalyzed cross-coupling reactions. Its moderate electron-donating character and steric bulk provide a versatile platform for achieving efficient transformations. The protocols and illustrative data presented in this guide are intended to serve as a robust starting point for researchers and drug development professionals. By understanding the mechanistic principles that govern its reactivity, chemists can strategically employ this compound to access a diverse array of valuable chemical entities.

References

The Versatile Role of Methoxydiphenylphosphine in Homogeneous Catalysis: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Methoxydiphenylphosphine as a Ligand

In the intricate world of homogeneous catalysis, the choice of ligand is a critical determinant of a reaction's success, influencing activity, selectivity, and stability. Phosphine ligands, a cornerstone of catalyst design, offer a tunable platform to modulate the electronic and steric environment of a metal center. Among the vast library of phosphines, this compound ((Ph)₂P(OMe)) emerges as a ligand with a unique combination of properties. Its methoxy group introduces a distinct electronic signature compared to the more common triaryl- or trialkylphosphines, positioning it as a valuable tool for researchers in organic synthesis and drug development.

This technical guide provides an in-depth exploration of the applications of this compound in homogeneous catalysis. We will delve into its fundamental properties, offer detailed, field-proven protocols for its use in key organic transformations, and provide insights into the causality behind experimental choices.

Understanding the Ligand: Steric and Electronic Profile

The efficacy of a phosphine ligand is primarily dictated by its steric bulk and electronic nature. These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.[1][2]

  • Electronic Properties: The methoxy group in this compound acts as a σ-electron-withdrawing group due to the electronegativity of the oxygen atom. This reduces the electron density on the phosphorus atom compared to triphenylphosphine, making it a weaker σ-donor. However, the oxygen lone pairs can participate in π-backbonding with the phosphorus atom, which can influence its interaction with the metal center. This unique electronic profile can modulate the reactivity of the catalytic species, for instance, by influencing the rates of oxidative addition and reductive elimination in cross-coupling reactions.[3]

Core Applications in Homogeneous Catalysis

This compound has demonstrated its utility in a range of palladium- and rhodium-catalyzed reactions, offering distinct advantages in certain transformations. Below, we explore its application in three key areas of organic synthesis: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and hydroformylation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[5][6] Electron-rich and bulky phosphines are often favored as they promote the oxidative addition and reductive elimination steps.[7]

Application Insight: While highly electron-rich phosphines are often the go-to ligands, the unique electronic nature of this compound can be advantageous in specific contexts. Its moderate electron-donating ability can help to stabilize the active Pd(0) species without shutting down the catalytic cycle through overly strong coordination. This can be particularly useful when dealing with sensitive substrates or when trying to minimize side reactions.

dot

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound ((Ph)₂P(OMe))

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, degassed

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate (0.02 mmol, 1 mol%) and this compound (0.04 mmol, 2 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 15-20 minutes. The color of the solution may change, indicating the formation of the active catalyst complex.

  • Reaction Setup: To a separate dry Schlenk flask, add 4-bromotoluene (2.0 mmol, 1.0 equiv.), phenylboronic acid (2.4 mmol, 1.2 equiv.), and potassium carbonate (4.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the pre-formed catalyst solution to the flask containing the reactants. Add an additional 5 mL of toluene and 1 mL of degassed water.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-methylbiphenyl.

Data Presentation:

EntryAryl HalideBoronic AcidLigandYield (%)
14-BromotoluenePhenylboronic acid(Ph)₂P(OMe)>95 (typical)
24-ChloroanisolePhenylboronic acid(Ph)₂P(OMe)~70-80
31-Bromo-4-(trifluoromethyl)benzenePhenylboronic acid(Ph)₂P(OMe)>90 (typical)

Troubleshooting:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high purity and the reaction is conducted under strictly anaerobic conditions.[8] The formation of palladium black is an indicator of catalyst decomposition.

    • Base Inefficiency: The base is crucial for the transmetalation step. Ensure the base is finely powdered and dry. For less reactive substrates, a stronger base like cesium carbonate (Cs₂CO₃) might be necessary.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.

    • Protodeboronation: The boronic acid can be cleaved by water or other protic sources before transmetalation. Using anhydrous conditions (if compatible with the chosen base) or minimizing the amount of water can mitigate this.[8]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides or triflates and amines.[9][10] The ligand plays a critical role in facilitating both the oxidative addition and the C-N bond-forming reductive elimination.[11]

Application Insight: The performance of this compound in Buchwald-Hartwig amination is highly substrate-dependent. Its moderate steric bulk and electronic properties can be beneficial for the coupling of less hindered amines and aryl halides. For more challenging couplings involving sterically demanding substrates, bulkier and more electron-rich ligands are often required.[12]

dot

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination using a palladium catalyst and this compound.[13]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound ((Ph)₂P(OMe))

  • 4-Chlorotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 0.5 mol%), this compound (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 equiv.).

  • Reagent Addition: Add anhydrous toluene (5 mL) to the tube. Stir the mixture for a few minutes. Then, add 4-chlorotoluene (2.0 mmol, 1.0 equiv.) and morpholine (2.4 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.

  • Monitoring: Follow the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding 10 mL of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired N-arylated morpholine derivative.

Data Presentation:

Aryl HalideAmineLigandYield (%)
4-ChlorotolueneMorpholine(Ph)₂P(OMe)~85-95
4-BromoanisoleAniline(Ph)₂P(OMe)~70-80
2-BromopyridinePiperidine(Ph)₂P(OMe)~60-70
Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the oxo process, is a fundamental industrial reaction that converts alkenes into aldehydes using a mixture of carbon monoxide and hydrogen (syngas).[14] The regioselectivity of this reaction (i.e., the ratio of linear to branched aldehydes) is a key challenge and is heavily influenced by the nature of the phosphine ligand.[15]

Application Insight: In rhodium-catalyzed hydroformylation, the electronic properties of the phosphine ligand can significantly impact the l/b (linear/branched) ratio. Less electron-donating phosphines can favor the formation of the branched aldehyde, particularly with styrene derivatives. The methoxy group in this compound, being electron-withdrawing, can therefore be utilized to steer the selectivity towards the branched product.[16]

dot

Caption: Experimental workflow for rhodium-catalyzed hydroformylation.

Protocol: Hydroformylation of Styrene

This protocol provides a general procedure for the hydroformylation of styrene, aiming for the branched aldehyde product using a rhodium catalyst with this compound.

Materials:

  • [Rh(acac)(CO)₂] (acac = acetylacetonate)

  • This compound ((Ph)₂P(OMe))

  • Styrene

  • Toluene, anhydrous and degassed

  • Syngas (CO/H₂ = 1:1)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (0.01 mmol) and this compound (0.04 mmol, 4 equiv. to Rh) in 10 mL of anhydrous, degassed toluene.

  • Reactor Setup: Transfer the catalyst solution to a high-pressure autoclave. Add styrene (2.0 mmol) to the reactor.

  • Reaction: Seal the autoclave, purge several times with syngas, and then pressurize to 20 bar with a 1:1 mixture of CO and H₂. Heat the reactor to 80 °C and stir vigorously.

  • Monitoring: The reaction progress can be monitored by taking samples (if the reactor setup allows) and analyzing them by GC.

  • Work-up: After the desired reaction time (e.g., 4-6 hours), cool the reactor to room temperature and carefully vent the excess gas.

  • Analysis: The product mixture can be analyzed directly by GC to determine the conversion and the ratio of linear to branched aldehydes. The product can be isolated by removing the solvent under reduced pressure and purifying by column chromatography if necessary.

Data Presentation:

AlkeneLigandTemperature (°C)Pressure (bar)l/b Ratio
Styrene(Ph)₂P(OMe)8020~1:10
1-Octene(Ph)₂P(OMe)10050~2:1

Synthesis and Handling of this compound

Synthesis:

This compound can be synthesized from chlorodiphenylphosphine and a slight excess of sodium methoxide in an inert solvent like diethyl ether or THF. The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) under an inert atmosphere to prevent oxidation of the phosphine. The product is then isolated by filtration of the sodium chloride byproduct and removal of the solvent under reduced pressure.

Handling and Safety:

This compound is an air- and moisture-sensitive liquid. It should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It is flammable and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.

Conclusion and Future Outlook

This compound represents a valuable, albeit sometimes overlooked, ligand in the toolbox of the synthetic chemist. Its unique electronic properties, stemming from the methoxy substituent, allow for fine-tuning of catalyst performance in key transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and hydroformylation. While not always the most active ligand for every substrate, its utility in specific applications, particularly where modulation of selectivity is desired, is clear.

Future research in this area could focus on the development of chiral analogues of this compound for asymmetric catalysis, further expanding its utility in the synthesis of enantiomerically enriched molecules.[17] Additionally, a more systematic investigation of its performance across a broader range of catalytic reactions will undoubtedly uncover new and valuable applications for this versatile phosphine ligand.

References

Application Notes and Protocols: Methoxydiphenylphosphine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxydiphenylphosphine (MDPP) is a versatile organophosphorus compound that has found significant utility in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique electronic and steric properties make it an effective reagent and ligand in a variety of critical synthetic transformations.[2] This guide provides an in-depth overview of the applications of this compound in pharmaceutical development, complete with detailed experimental protocols and mechanistic insights. The content is designed for researchers, scientists, and drug development professionals to facilitate the practical application of this valuable synthetic tool.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₃OP, is a tertiary phosphine characterized by the presence of a methoxy group and two phenyl groups attached to a central phosphorus atom.[3] This structure imparts a unique combination of nucleophilicity and steric bulk, making it a valuable reagent in several name reactions and a highly effective ligand in transition metal-catalyzed cross-coupling reactions.[1][3] In pharmaceutical development, where the precise and efficient construction of complex molecular architectures is paramount, MDPP and its derivatives play a crucial role in the synthesis of active pharmaceutical ingredients (APIs).[1][4]

Key Properties:

  • Structure: A central phosphorus atom bonded to two phenyl groups and one methoxy group.[3]

  • Reactivity: The lone pair of electrons on the phosphorus atom makes it nucleophilic, enabling it to participate in a variety of reactions.[3]

  • Ligand Capabilities: It can coordinate with transition metals, influencing their catalytic activity and selectivity.[2][5]

Core Applications in Pharmaceutical Synthesis

This compound is a key player in several cornerstone reactions of modern organic synthesis. Its application in these reactions allows for the reliable formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of drug molecules.

The Wittig Reaction: A Tool for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6][7] This reaction is widely used in the pharmaceutical industry for the construction of carbon-carbon double bonds with high stereo- and regioselectivity.[8][9]

Mechanistic Rationale: The reaction proceeds through the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form a four-membered oxaphosphetane intermediate.[6][10] This intermediate subsequently collapses to yield the desired alkene and a phosphine oxide byproduct, with the formation of the highly stable phosphorus-oxygen double bond being the thermodynamic driving force for the reaction.[11]

Experimental Protocol: Synthesis of an Alkene via the Wittig Reaction

This protocol outlines a general procedure for the synthesis of an alkene from an aldehyde using a phosphonium salt derived from a compound structurally similar to this compound.

Materials:

  • Benzyltriphenylphosphonium chloride (or a similar phosphonium salt)

  • 9-Anthraldehyde (or another suitable aldehyde)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution

  • Stir bar and large test tube

  • Separatory funnel

  • Drying agent (e.g., sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a large test tube equipped with a stir bar, dissolve approximately 0.300 g of 9-anthraldehyde in 3 mL of dichloromethane.[12]

  • Add 0.480 g of benzyltriphenylphosphonium chloride to the solution.[12]

  • Add 3 mL of a 50% aqueous sodium hydroxide solution. The reaction is a phase-transfer reaction, with the ylide forming in the aqueous phase and migrating to the organic phase to react with the aldehyde.[12]

  • Stir the biphasic mixture vigorously for at least 10 minutes to ensure efficient phase transfer and reaction.[12]

  • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with 5 mL of dichloromethane and 12 mL of water.[12]

  • Rinse the reaction tube with an additional 3 mL of dichloromethane and 12 mL of water and add this to the separatory funnel. Shake the funnel vigorously, venting periodically, and then allow the layers to separate.[12]

  • Separate the organic layer (the bottom layer, as DCM is denser than water). Extract the aqueous layer with two additional portions of dichloromethane to ensure complete recovery of the product.[11]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[12]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude alkene product.[12]

  • The crude product can be purified by recrystallization or column chromatography.[11]

The Staudinger Ligation: Forging Amide Bonds in Bioconjugation

The Staudinger ligation is a powerful and chemoselective reaction that forms an amide bond between a phosphine and an azide. This reaction is particularly valuable in pharmaceutical development for the site-specific modification of biomolecules, such as peptides, proteins, and nucleic acids, under mild, aqueous conditions.[13][14]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the phosphine on the azide, leading to the formation of an iminophosphorane intermediate with the loss of dinitrogen.[] In the "traceless" version of the reaction, an electrophilic trap, typically a thioester, is positioned to intercept the iminophosphorane, leading to an intramolecular cyclization and subsequent hydrolysis to form a native amide bond.[16]

Experimental Protocol: Traceless Staudinger Ligation on a Solid Phase

This protocol provides a general procedure for the ligation of a phosphinothioester-modified peptide to an azido-peptide on a solid support.

Materials:

  • Resin-bound azido peptide

  • C-terminal phosphinothioester peptide

  • Dimethylformamide (DMF)

  • Reaction vessel suitable for solid-phase synthesis

Procedure:

  • Swell the resin-bound azido peptide (e.g., 25 µmol) in DMF for 1 hour in a reaction vessel.[16]

  • Prepare a solution of the C-terminal phosphinothioester peptide in DMF.

  • Add the phosphinothioester solution to the swollen resin.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by analyzing small aliquots of the resin. The rate-limiting step is typically the association of the phosphinothioester and the azide.[16][17]

  • Upon completion of the reaction, wash the resin thoroughly with DMF to remove excess reagents.

  • The ligated peptide can then be cleaved from the resin using standard procedures, followed by purification.

The Mitsunobu Reaction: Stereospecific C-O Bond Formation

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and thioethers, with inversion of stereochemistry.[18][19] This reaction is widely employed in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is critical.[20]

Mechanistic Rationale: The reaction involves the activation of an alcohol with a phosphine, such as triphenylphosphine (structurally similar to MDPP), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19][21] This forms an oxyphosphonium salt, which is a good leaving group and is subsequently displaced by a nucleophile in an Sɴ2 reaction, resulting in the inversion of configuration at the carbon center.[18][19]

Experimental Protocol: General Procedure for the Mitsunobu Reaction

This protocol describes a general method for the esterification of a secondary alcohol with inversion of configuration.

Materials:

  • Secondary alcohol (e.g., (1R,2S,5R)-(-)-menthol)

  • Carboxylic acid (e.g., 4-nitrobenzoic acid)

  • Triphenylphosphine (or MDPP)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the secondary alcohol (1.0 eq), carboxylic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous THF.[22]

  • Cool the flask in an ice bath to 0 °C.[19]

  • Slowly add DEAD (4.0 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.[22]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.[22]

  • Workup: Concentrate the reaction mixture under reduced pressure.[18]

  • The residue can be purified by column chromatography to isolate the desired ester product. The major byproducts, reduced DEAD and triphenylphosphine oxide, can often be removed by precipitation from a suitable solvent like ether.[18][22]

Ligand in Cross-Coupling Reactions

Phosphine ligands are essential components of many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[5][23] The electronic and steric properties of the phosphine ligand significantly influence the catalyst's activity, stability, and selectivity.[24] this compound and its derivatives, with their electron-donating methoxy groups and bulky phenyl substituents, are effective ligands for promoting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Mechanistic Rationale (Suzuki-Miyaura Coupling): The catalytic cycle of the Suzuki-Miyaura reaction generally involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[25][26]

The phosphine ligand plays a crucial role in stabilizing the palladium intermediates and facilitating these steps.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., a bulky, electron-rich phosphine)

  • Base (e.g., potassium phosphate, K₃PO₄)

  • Solvent (e.g., toluene and water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), base (2.0 mmol), and the phosphine ligand (4 mol%).[25]

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a solution of palladium(II) acetate (1 mol%) in freshly dried toluene.[25]

  • Add water to the reaction mixture.[25]

  • Heat the reaction to 100 °C for 1 hour, or until the reaction is complete as monitored by TLC or GC.[25]

  • Workup: After cooling to room temperature, extract the mixture with an organic solvent such as ether or ethyl acetate.[25]

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.[25]

Tabular Summary of Reaction Parameters

The following table summarizes key quantitative data for the discussed reactions, providing a quick reference for experimental design.

ReactionKey ReagentsTypical SolventTemperatureTypical YieldRef.
Wittig Reaction Phosphonium ylide, Aldehyde/KetoneDichloromethane, THFRoom Temp.60-95%[12]
Staudinger Ligation Phosphine, AzideDMF, Aqueous buffersRoom Temp.High[16]
Mitsunobu Reaction Alcohol, Nucleophile, PPh₃, DEAD/DIADTHF, Dichloromethane0 °C to Room Temp.70-95%[20][22]
Suzuki Coupling Aryl halide, Boronic acid, Pd catalyst, Phosphine ligand, BaseToluene/Water, Dioxane/Water60-100 °C80-98%[25][27]

Visualization of Workflows and Mechanisms

General Workflow for a Cross-Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel Prepare Reaction Vessel (Inert Atmosphere) prep_reagents Prepare Stock Solutions (Catalyst, Ligand, Substrates, Base) add_reagents Add Reagents to Vessel prep_reagents->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor Reaction (TLC, GC, LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Generalized workflow for a typical cross-coupling reaction.

Simplified Mitsunobu Reaction Mechanism

G PPh3 R'₃P Betaine R'₃P⁺-N⁻R''-NR''CO₂Et PPh3->Betaine + DEAD DEAD DEAD Alcohol R-OH Nucleophile Nu-H Oxyphosphonium [R-O-P⁺R'₃] Nu⁻ Betaine->Oxyphosphonium + R-OH, + Nu-H Byproduct2 DEADH₂ Betaine->Byproduct2 Product R-Nu Oxyphosphonium->Product Sɴ2 Attack Byproduct1 R'₃P=O Oxyphosphonium->Byproduct1

References

Application Notes and Protocols: Methoxydiphenylphosphine as a Versatile Precursor for the Synthesis of Functional Phosphine Oxides for Advanced Materials and OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction & Core Principles

In the landscape of advanced materials science, particularly in the realm of Organic Light-Emitting Diodes (OLEDs) and photopolymerization, organophosphorus compounds are indispensable. Among these, tertiary phosphine oxides (R₃P=O) have emerged as a critical class of materials. Their utility stems from a unique combination of high thermal stability, morphological stability due to their tetrahedral geometry, and potent electronic properties. The strongly polar and electron-withdrawing nature of the phosphinoyl (P=O) group is instrumental in designing high-performance host materials and electron-transport layers (ETLs) for phosphorescent OLEDs (PHOLEDs).[1][2]

While the direct synthesis of complex phosphine oxides can present challenges, the use of stable and reactive precursors offers a more controlled and efficient route. Methoxydiphenylphosphine (CH₃O)P(Ph)₂, also known as methyl diphenylphosphinite, is one such precursor. It serves as a safe and versatile trivalent phosphorus reagent, primarily utilized for introducing the diphenylphosphinoyl moiety into organic frameworks.[3][4]

The principal value of this compound lies in its reactivity in the Michaelis-Arbuzov reaction . This classic organophosphorus reaction involves the nucleophilic attack of a trivalent phosphorus ester onto an alkyl or acyl halide, followed by the dealkylation of the resulting phosphonium salt to form a stable pentavalent phosphine oxide.[5] This straightforward and high-yielding transformation makes this compound an ideal starting point for synthesizing a wide array of functional phosphine oxides. This guide provides detailed protocols and the scientific rationale for its use in synthesizing both acylphosphine oxide photoinitiators and triarylphosphine oxide OLED materials.

Part 2: Synthesis of Acylphosphine Oxides for Photopolymerization

Application Note: The Role of Acylphosphine Oxides as Photoinitiators

Acylphosphine oxides are a class of highly efficient Type I photoinitiators. Upon exposure to UV or visible light, they undergo homolytic cleavage of the P-C(O) bond to generate two radical species: a phosphinoyl radical and an acyl radical. Both radicals can initiate the polymerization of unsaturated monomers, such as acrylates and methacrylates. This dual-radical generation leads to very high polymerization rates. Furthermore, the photobleaching of acylphosphine oxides during polymerization allows for deep curing of thick or pigmented materials, a critical advantage in the fabrication of functional polymers, coatings, and dental resins. This compound provides a direct route to these valuable compounds through its reaction with acyl chlorides.[6][7]

Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide (TPO)

This protocol details the synthesis of a widely used acylphosphine oxide photoinitiator from this compound via the Michaelis-Arbuzov reaction.[6]

Causality Behind Experimental Choices:

  • Reagents: this compound acts as the P(III) nucleophile. 2,4,6-Trimethylbenzoyl chloride is the electrophilic acyl halide. The bulky methyl groups on the benzoyl chloride enhance the stability of the final product.

  • Temperature Control: The initial addition is performed at an elevated temperature (50–95 °C) to overcome the activation energy for the initial nucleophilic attack. The subsequent stirring at a controlled 50 °C ensures the reaction proceeds to completion without thermal degradation.

  • Purification: The product is soluble in ether but less soluble in petroleum ether. Dissolving the crude mixture in ether and then adding petroleum ether until turbidity appears creates a supersaturated solution, from which the pure product crystallizes upon cooling, effectively separating it from unreacted starting materials and byproducts.

Step-by-Step Methodology:

  • Reaction Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent hydrolysis of the reagents.

  • Reagent Charging: Charge the flask with 2,4,6-trimethylbenzoyl chloride (547.5 parts by weight).

  • Addition of Phosphine: Begin stirring and slowly add this compound (648 parts by weight) dropwise from the funnel. Maintain the internal reaction temperature between 50 °C and 95 °C during the addition. An exothermic reaction is expected.

  • Reaction: After the addition is complete, stir the reaction mixture for 4-5 hours at 50 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or ³¹P NMR (the starting P(III) signal at ~115 ppm will be replaced by a P(V) signal at ~20-30 ppm).

  • Workup and Crystallization: Once the reaction is complete, cool the flask to 30 °C. Dissolve the resulting mixture in a minimal amount of diethyl ether.

  • Precipitation: Slowly add petroleum ether to the ether solution with stirring until the solution begins to turn cloudy.

  • Isolation: Cool the flask in an ice bath to induce crystallization. Collect the pale yellow crystals of 2,4,6-trimethylbenzoyl-diphenylphosphine oxide by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Expected Outcome: This procedure should yield the target acylphosphine oxide as pale yellow crystals with a typical yield of around 87%.[6]

Visualization of Synthetic Pathway:

cluster_reactants Reactants cluster_products Products MDP This compound Intermediate Quaternary Phosphonium Intermediate MDP->Intermediate TMB_Cl 2,4,6-Trimethylbenzoyl chloride TMB_Cl->Intermediate Nucleophilic Attack TPO 2,4,6-Trimethylbenzoyl- diphenylphosphine oxide (TPO) Intermediate->TPO Arbuzov Rearrangement MeCl Methyl Chloride (byproduct) Intermediate->MeCl

Caption: Michaelis-Arbuzov synthesis of TPO photoinitiator.

Part 3: Synthesis of Triarylphosphine Oxides for OLED Applications

Application Note: Triarylphosphine Oxides as Host and ETL Materials

In phosphorescent OLEDs (PHOLEDs), the host material in the emissive layer must possess a triplet energy higher than that of the phosphorescent dopant to prevent energy loss through non-radiative decay. Triarylphosphine oxides are exceptionally well-suited for this role, particularly for blue PHOLEDs. The P=O bond disrupts π-conjugation across the molecule, leading to a wide bandgap and high triplet energy.[1] Simultaneously, the electron-withdrawing nature of the phosphinoyl group facilitates efficient electron injection and transport, making these materials excellent electron-transporters or electron-transporting hosts. This compound serves as an excellent starting point for creating diphenylphosphine oxide, a key building block for these advanced materials.

Protocol 2: Two-Step Synthesis of a Triarylphosphine Oxide Host Material

This protocol outlines a general and robust two-step strategy: (A) the conversion of this compound to the key intermediate, diphenylphosphine oxide, and (B) the subsequent palladium-catalyzed C-P cross-coupling to form a representative triarylphosphine oxide.

Step A: Synthesis of Diphenylphosphine Oxide via Hydrolysis

Causality Behind Experimental Choices:

  • Hydrolysis: this compound, like other phosphinites, is susceptible to hydrolysis. Using aqueous HCl provides both the water for the reaction and an acidic environment to catalyze the cleavage of the P-O-CH₃ bond.

  • Extraction: Dichloromethane (DCM) is used to extract the product from the aqueous layer. Diphenylphosphine oxide is significantly more soluble in DCM than in water.

  • Drying: Anhydrous sodium sulfate is used to remove residual water from the organic phase, which is crucial before solvent evaporation to obtain a pure, dry product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Hydrolysis: Add a 2M aqueous solution of hydrochloric acid (HCl) (approx. 5-10 volumes). Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: Track the reaction's completion using ³¹P NMR spectroscopy, observing the disappearance of the starting material's signal (~115 ppm) and the appearance of the diphenylphosphine oxide signal (~22-26 ppm).

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield diphenylphosphine oxide as a white solid.

Step B: Pd-Catalyzed C-P Coupling (Hirao Reaction) with an Aryl Bromide

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) is used to facilitate the C-P bond formation. A phosphine ligand (e.g., Xantphos) is required to stabilize the palladium center and promote the catalytic cycle. The choice of a bulky, electron-rich ligand often improves reaction efficiency, especially with less reactive aryl halides.[8]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the diphenylphosphine oxide in situ, generating the active phosphinite nucleophile.

  • Solvent: A high-boiling, inert solvent like toluene or dioxane is used to allow the reaction to be heated to the temperatures required for efficient catalytic turnover.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add diphenylphosphine oxide (1.0 eq), the desired aryl bromide (e.g., 3-bromo-9-phenyl-9H-carbazole, 1.1 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃, 2.0 eq) and the anhydrous solvent (e.g., toluene).

  • Reaction: Stir the mixture and heat to reflux (typically 100-110 °C) for 12-24 hours, or until the starting materials are consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., DCM or ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the pure triarylphosphine oxide product.

Visualization of Two-Step Synthesis Workflow:

G cluster_step1 Step A: Hydrolysis cluster_step2 Step B: C-P Cross-Coupling MDP This compound DPO Diphenylphosphine Oxide (DPO) MDP->DPO H₂O / H⁺ TPO_Host Triarylphosphine Oxide (OLED Host Material) DPO->TPO_Host Pd(OAc)₂ / Ligand Base, Toluene ArBr Aryl Bromide (e.g., Carbazole Core) ArBr->TPO_Host

Caption: From precursor to OLED material in two steps.

Part 4: Data Presentation and Characterization

Table 1: Summary of Reaction Protocols
ParameterProtocol 1: TPO Synthesis[6]Protocol 2B: C-P Coupling
Phosphorus Source This compoundDiphenylphosphine Oxide
Electrophile 2,4,6-Trimethylbenzoyl chloride3-Bromo-9-phenyl-9H-carbazole (Example)
Catalyst/Reagent N/A (Michaelis-Arbuzov)Pd(OAc)₂, Xantphos
Base N/ACs₂CO₃
Solvent None (neat), then Ether/Petroleum Ether for workupToluene
Temperature 50-95 °C, then 50 °C110 °C (Reflux)
Time 4-5 hours12-24 hours
Typical Yield ~87%70-95% (Varies with substrate)
Table 2: Typical Characterization Data for Products
CompoundTechniqueExpected Chemical Shift / Value
This compound³¹P NMR~115 ppm
Diphenylphosphine Oxide³¹P NMR22-26 ppm
¹H NMR8.0-8.5 ppm (P-H, doublet, J ≈ 450-500 Hz)
2,4,6-Trimethylbenzoyl-DPPO (TPO)³¹P NMR20-30 ppm
M.P.89-92 °C[6]
Triarylphosphine Oxide (Generic)³¹P NMR25-35 ppm
Mass Spec[M+H]⁺ peak corresponding to the calculated molecular weight

Characterization Notes: The most powerful technique for monitoring these reactions is ³¹P NMR spectroscopy . The conversion of the trivalent this compound (P(III)) to a pentavalent phosphine oxide (P(V)) is accompanied by a dramatic upfield shift of the phosphorus signal, from the ~115 ppm region to the ~20-35 ppm region. This provides an unambiguous confirmation of the P=O bond formation. For diphenylphosphine oxide, the proton-coupled ³¹P NMR will show a doublet, and the ¹H NMR will show a corresponding doublet for the P-H proton with a very large coupling constant (~450-500 Hz), which disappears upon successful C-P coupling in Step 2B.

Part 5: Conclusion

This compound stands out not as a direct ligand for catalysis in material synthesis, but as a highly valuable and versatile precursor. Its primary role in executing the Michaelis-Arbuzov reaction provides a clean, efficient, and high-yielding pathway to a diverse range of phosphine oxides. This guide demonstrates its utility in synthesizing both high-performance acylphosphine oxide photoinitiators and, via a two-step process, the triarylphosphine oxide building blocks that are essential for modern OLED technology. By offering a stable and manageable source of the diphenylphosphinoyl group, this compound empowers researchers and scientists to construct complex, functional materials with precision and control.

Part 6: References

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  • Ikemura, K., et al. (2007). Synthesis of a novel camphorquinone derivative having acylphosphine oxide group, characterization by UV-VIS spectroscopy. Journal of the Japanese Society for Dental Materials and Devices. --INVALID-LINK--

  • Smolecule. Buy this compound | 4020-99-9. --INVALID-LINK--

  • ResearchGate. Method for synthesis of tertiary phosphine oxides via Michaelis–Arbuzov reaction. --INVALID-LINK--

  • Nagata, K. (2015). Studies on Selective Synthesis of Functionalized Phosphines Based on the Characteristic Features of Phosphorus in Radical Reactions. Kyoto University Research Information Repository. --INVALID-LINK--

  • Pawar, G., et al. (2020). Silver-Catalyzed Regioselective Phosphorylation of para-Quinone Methides with P(III)-Nucleophiles. ChemRxiv. --INVALID-LINK--

  • Chem-Impex. This compound. --INVALID-LINK--

  • Zhang, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reaction. The Journal of Organic Chemistry. --INVALID-LINK--

  • Wikipedia. Phosphine oxides. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Phosphine Ligands Derived from 1,2-bis(3-methoxyphenyl)benzene. --INVALID-LINK--

  • VulcanChem. This compound - 4020-99-9. --INVALID-LINK--

  • ResearchGate. Synthesis of Tertiary Bisphosphine Oxides from Methylacetylene and Secondary Phosphine Oxides. --INVALID-LINK--

  • Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition. --INVALID-LINK--

  • Sigma-Aldrich. Phosphine Ligand Application Guide. --INVALID-LINK--

  • ResearchGate. Applications of Phosphine-Functionalized Polymers in Organic Synthesis. --INVALID-LINK--

  • Royal Society of Chemistry. Applications of phosphine-functionalised polymers in organic synthesis. --INVALID-LINK--

  • ResearchGate. L. ANGIOLINI | University of Bologna, Bologna | UNIBO | "Toso Montanari" Department of Industrial Chemistry CHIMIND | Research profile. --INVALID-LINK--

  • LookChem. Cas 1079-66-9,Chlorodiphenylphosphine. --INVALID-LINK--

  • Tokyo Chemical Industry. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. --INVALID-LINK--

  • Acros Pharmatech. Organophosphorus Compounds. --INVALID-LINK--

  • ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. --INVALID-LINK--

  • MDPI. Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. --INVALID-LINK--

  • Semantic Scholar. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. --INVALID-LINK--

  • ResearchGate. Synthetic strategies towards phosphine ligands suitable for further assembly. --INVALID-LINK--

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  • National Institutes of Health. P-CARD Purchases for Apr. 2024. --INVALID-LINK--

References

Application Note: A Detailed Experimental Protocol for Alkene Hydroformylation Utilizing a Rhodium-Methoxydiphenylphosphine Catalytic System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and process chemists on the experimental execution of rhodium-catalyzed hydroformylation. The protocol focuses on the use of methoxydiphenylphosphine as a modifying ligand, a representative of monodentate phosphines that offer a balance of reactivity and selectivity. We delve into the mechanistic rationale behind the procedural steps, from in-situ catalyst preparation to reaction monitoring and product analysis. This guide is designed to be a self-validating system, offering insights into reaction optimization, troubleshooting, and the critical safety measures required when working with high-pressure synthesis gas.

Introduction: The Significance of Hydroformylation

Hydroformylation, or the "oxo process," stands as a cornerstone of industrial organic synthesis, facilitating the atom-economical conversion of alkenes into more valuable aldehydes.[1][2] This transformation involves the addition of a hydrogen atom and a formyl group (-CHO) across a carbon-carbon double bond using synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). The resulting aldehydes are pivotal intermediates in the production of a vast array of bulk and fine chemicals, including alcohols, carboxylic acids, and amines.[1][2]

While various transition metals can catalyze this reaction, rhodium complexes are preeminent, particularly for specialty chemical synthesis, due to their high activity and selectivity under significantly milder temperature and pressure conditions compared to their cobalt-based counterparts.[1][3][4] The performance of a rhodium catalyst is not intrinsic to the metal alone; it is profoundly influenced by the surrounding ligand sphere.

The Role of Phosphine Ligands: Tuning Catalytic Performance

Phosphine ligands are instrumental in tailoring the behavior of rhodium catalysts. By coordinating to the rhodium center, they modify its steric and electronic properties, thereby steering the reaction's rate, substrate scope, and, most critically, its selectivity (chemoselectivity, regioselectivity, and enantioselectivity).[5]

In this protocol, we focus on This compound ((CH₃O)Ph₂P) . As a monodentate phosphine ligand, it shares structural similarities with the extensively studied triphenylphosphine (PPh₃). However, the presence of the electron-withdrawing methoxy group can alter the electronic density at the rhodium center, potentially influencing CO dissociation rates and overall catalytic turnover. The principles and procedures outlined here are broadly applicable to other monodentate phosphine ligands, but reaction optimization is essential for each specific metal-ligand combination.

The general mechanism for rhodium-catalyzed hydroformylation, first proposed by Heck and Breslow, provides a framework for understanding the ligand's role.[6] The catalytic cycle involves a series of discrete steps, including ligand dissociation, alkene coordination, migratory insertions, and reductive elimination, as illustrated below. The steric bulk and electronic nature of the phosphine ligand directly impact the equilibrium and rates of these steps, particularly the migratory insertion that determines whether a linear (n) or branched (iso) aldehyde is formed.[1][7]

Diagram: The Catalytic Cycle of Hydroformylation

Hydroformylation_Cycle cluster_main Catalytic Cycle A [RhH(CO)₂(L)₂] Active Catalyst B Alkene Coordination A->B -L C [RhH(alkene)(CO)₂(L)] π-Complex B->C +Alkene D Hydride Migration (Regiodetermining Step) C->D E [Rh(alkyl)(CO)₂(L)] Alkyl Complex D->E F CO Insertion E->F +CO, -L G [Rh(acyl)(CO)(L)] Acyl Complex F->G H H₂ Oxidative Addition G->H +H₂ I [Rh(H)₂(acyl)(CO)(L)] Dihydrido-Acyl Complex H->I J Reductive Elimination I->J J->A +2L, -Aldehyde K Aldehyde Product J->K

Caption: Generalized catalytic cycle for rhodium-phosphine hydroformylation.

Detailed Experimental Protocol

This protocol details the hydroformylation of 1-octene as a model substrate using an in situ prepared rhodium/methoxydiphenylphosphine catalyst.

Critical Safety Precautions
  • High-Pressure Gases: This procedure involves flammable (H₂) and highly toxic (CO) gases under high pressure. All operations must be conducted in a certified, high-pressure laboratory equipped with a robustly ventilated fume hood or a dedicated reactor bay.

  • Gas Monitoring: Personal and area carbon monoxide detectors are mandatory.

  • Pressure Equipment: The high-pressure reactor (autoclave) must be certified for the intended operating pressures and temperatures. Ensure all fittings, gauges, and tubing are correctly rated.

  • Inert Atmosphere: Phosphine ligands and some rhodium precursors are sensitive to air. All manipulations should be performed using standard Schlenk line or glovebox techniques to prevent oxidation.

Materials and Equipment
ComponentSpecificationSupplier ExamplePurpose
Rhodium Precursor Dicarbonylacetylacetonatorhodium(I), [Rh(acac)(CO)₂]Strem, Sigma-AldrichSource of rhodium
Ligand This compound, (CH₃O)Ph₂PStrem, TCICatalyst modifier
Substrate 1-Octene, >98%Sigma-Aldrich, Alfa AesarReactant
Solvent Toluene, Anhydrous, DegassedAcros Organics, Sigma-AldrichReaction medium
Internal Standard Dodecane, >99%Sigma-AldrichFor GC quantification
Gases Syngas (1:1 H₂/CO), N₂ or Ar (UHP)Airgas, PraxairReactants & Inert atm.
Reactor 100 mL Parr or Büchi AutoclaveParr Instrument Co., Büchi AGHigh-pressure vessel
Analytical Gas Chromatograph (GC) with FIDAgilent, ShimadzuProduct analysis
Experimental Workflow: Step-by-Step Procedure

The following procedure is for a typical small-scale reaction (5-10 mmol substrate).

A. Reactor Preparation and Catalyst Formation (In Situ)

  • Dry and Purge: Ensure the autoclave vessel, stirrer, and internal components are scrupulously clean and oven-dried. Assemble the reactor and perform a leak test with high-pressure nitrogen.

  • Inerting: Evacuate the sealed reactor and backfill with inert gas (N₂ or Ar). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.

  • Charge Solids: Under a positive flow of inert gas, quickly open the reactor and add the rhodium precursor, [Rh(acac)(CO)₂] (e.g., 2.6 mg, 0.01 mmol, for a 1000:1 substrate-to-catalyst ratio).

  • Add Ligand: Add the this compound ligand. The ligand-to-rhodium (L/Rh) ratio is a critical parameter for optimization; a starting point of 10:1 is recommended (e.g., 21.6 mg, 0.10 mmol).

  • Charge Liquids: Using a gas-tight syringe, add degassed toluene (e.g., 20 mL), the 1-octene substrate (e.g., 1.57 mL, 10 mmol), and the internal standard, dodecane (e.g., 0.5 mL).

B. Reaction Execution

  • Seal and Purge: Immediately seal the reactor. Purge the headspace by pressurizing with syngas to ~5 bar and venting carefully into the fume hood. Repeat this purge cycle 3-5 times to remove all inert gas.

  • Pressurize: Pressurize the reactor to the desired reaction pressure, typically 20 bar of 1:1 H₂/CO.[8]

  • Heat and Stir: Begin vigorous stirring (e.g., 1200 rpm) to overcome gas-liquid mass transfer limitations.[9] Heat the reactor to the target temperature (e.g., 90 °C).[9][10]

  • Monitor Reaction: The reaction is exothermic and will consume gas, leading to a pressure drop. Monitor the reactor pressure and temperature closely. For kinetic studies, maintain a constant pressure by feeding syngas from a reservoir. The reaction is typically complete within 2-6 hours, or when gas uptake ceases.

C. Work-up and Analysis

  • Cooling and Venting: At the end of the reaction, stop the heating and allow the reactor to cool to ambient temperature (< 25 °C).

  • CAUTION: Slowly and carefully vent the excess toxic/flammable syngas into the back of the fume hood.

  • Sample Collection: Once fully depressurized, open the reactor and collect a homogeneous sample of the liquid product mixture.

  • Analysis:

    • Gas Chromatography (GC): Dilute the sample with a suitable solvent (e.g., ethyl acetate) and analyze by GC-FID. Identify peaks for the solvent, internal standard, remaining 1-octene, and the n-nonanal and iso-nonanal (2-methyl-octanal) products by comparing with authentic standards. Calculate conversion and regioselectivity (n/iso ratio) based on calibrated peak areas relative to the internal standard.

    • NMR Spectroscopy: For structural confirmation, the solvent can be removed under reduced pressure (in a fume hood) and the residue analyzed by ¹H and ¹³C NMR. The aldehyde protons will appear as characteristic signals in the ¹H NMR spectrum (~9.6-9.8 ppm).[11]

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_loading Catalyst Loading (Inert Atm.) cluster_reaction Reaction cluster_analysis Work-up & Analysis prep1 Clean & Dry Reactor prep2 Leak Test with N₂ prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 load1 Add Rh Precursor & Ligand prep3->load1 load2 Add Solvent, Substrate, & Std. load1->load2 react1 Seal & Purge with Syngas load2->react1 react2 Pressurize (20 bar) react1->react2 react3 Heat (90 °C) & Stir (1200 rpm) react2->react3 react4 Monitor Pressure Drop react3->react4 work1 Cool & Vent Reactor react4->work1 work2 Collect Sample work1->work2 work3 Analyze via GC-FID & NMR work2->work3

Caption: Workflow for the hydroformylation experiment.

Optimization and Troubleshooting

The success of a hydroformylation reaction depends on the careful control of several parameters.

ParameterTypical RangeEffect on Reaction
Temperature 80 - 120 °CIncreases rate, but may decrease selectivity and promote side reactions.
Syngas Pressure 10 - 50 barHigher pressure increases rate by increasing gas concentration.
H₂/CO Ratio 1:1 to 2:1Can influence selectivity and catalyst stability. Higher H₂ can lead to hydrogenation.
L/Rh Ratio 5:1 to 50:1Crucial for selectivity and stability. Excess ligand often favors linear products.[12]
Catalyst Loading 100:1 to 10000:1 S/CAffects reaction rate and overall cost.

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst (e.g., air exposure), insufficient temperature/pressure, or presence of catalyst poisons (sulfur, oxygenates).

    • Solution: Ensure rigorous inert atmosphere techniques. Verify temperature and pressure controllers are accurate. Purify substrate and solvent if contamination is suspected.

  • Poor Regioselectivity (Low n/iso ratio):

    • Cause: Sub-optimal L/Rh ratio, high temperature, or low CO partial pressure.

    • Solution: Increase the L/Rh ratio. Lower the reaction temperature. Ensure the CO partial pressure is sufficient, as CO dissociation can lead to less selective species.[1]

  • Alkane Formation (Hydrogenation):

    • Cause: High temperature, high H₂ partial pressure, or catalyst degradation.

    • Solution: Lower the reaction temperature. Use a 1:1 H₂/CO ratio. Increase L/Rh ratio to maintain the integrity of the desired catalytic species.[11]

  • Alkene Isomerization:

    • Cause: This is an inherent side reaction catalyzed by the rhodium hydride species.[6]

    • Solution: While difficult to eliminate completely, higher CO partial pressures can sometimes suppress isomerization by favoring the hydroformylation pathway.

Conclusion

This application note provides a robust and detailed protocol for performing rhodium-catalyzed hydroformylation with this compound. By understanding the mechanistic underpinnings of the reaction and carefully controlling the key experimental parameters, researchers can effectively synthesize aldehydes from a variety of alkene feedstocks. The true power of this catalytic system lies in its tunability, and the procedures outlined herein serve as a validated starting point for further exploration and optimization in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols for Nickel-Catalyzed Hydrocyanation Reactions Employing Phosphine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of nickel-catalyzed hydrocyanation reactions, with a specific focus on the critical role of phosphine and phosphite ligands. Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond, is a powerful and atom-economical transformation for the synthesis of nitriles, which are valuable precursors to amines, amides, and carboxylic acids.[1] This guide elucidates the underlying reaction mechanisms, details the influence of ligand architecture on catalytic performance, presents detailed experimental protocols for both general and asymmetric applications, and outlines essential safety procedures for handling highly toxic reagents.

Introduction: The Strategic Importance of Hydrocyanation

The nickel-catalyzed hydrocyanation of alkenes is a cornerstone of industrial chemistry, most notably exemplified by the DuPont process for the synthesis of adiponitrile, a key precursor to Nylon 6,6.[2][3][4] This process involves the sequential addition of two equivalents of HCN to 1,3-butadiene, catalyzed by a nickel(0) complex bearing aryl phosphite ligands.[2][3][5] The success of this large-scale application underscores the efficiency and potential of this methodology.

Beyond bulk chemical production, nickel-catalyzed hydrocyanation offers significant opportunities in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The ability to introduce a cyano group with high chemo- and regioselectivity is of paramount importance. Furthermore, the development of asymmetric variants has opened avenues for the enantioselective synthesis of chiral nitriles.[6][7]

The performance of the nickel catalyst, in terms of activity, stability, and selectivity, is intrinsically linked to the electronic and steric properties of the ancillary ligands.[3][8] This guide will focus on phosphorus-based ligands, which have proven to be the most effective class for this transformation.

Mechanistic Fundamentals: The Catalytic Cycle

The generally accepted mechanism for the nickel-catalyzed hydrocyanation of an alkene proceeds through a Ni(0)/Ni(II) catalytic cycle (Figure 1). A comprehensive understanding of this cycle is crucial for rational catalyst design and reaction optimization.

The key steps are:

  • Ligand Dissociation: A coordinatively saturated Ni(0)L₄ complex first dissociates one or more ligands (L) to generate a more reactive, coordinatively unsaturated species, Ni(0)Lₙ (where n is typically 2 or 3).

  • Oxidative Addition: Hydrogen cyanide undergoes oxidative addition to the Ni(0) center to form a hydrido-nickel(II)-cyanide complex, H-Ni(II)(CN)L₂.[2][9][10]

  • Alkene Coordination: The alkene substrate coordinates to the nickel center.

  • Migratory Insertion: The coordinated alkene inserts into the nickel-hydride bond. This step is often regioselectivity-determining, leading to either a linear or branched alkyl-nickel(II)-cyanide intermediate.

  • Reductive Elimination: The alkyl and cyanide groups couple and reductively eliminate from the nickel center, affording the nitrile product and regenerating the active Ni(0) catalyst.[6][9] This step is often the rate-determining step of the overall reaction.[11]

Catalytic Cycle of Nickel-Catalyzed Hydrocyanation cluster_main Catalytic Cycle cluster_ligand Catalyst Activation Ni(0)L2 Ni(0)L2 H-Ni(II)(CN)L2 H-Ni(II)(CN)L2 Ni(0)L2->H-Ni(II)(CN)L2 Oxidative Addition (+HCN) Alkene_Complex H-Ni(II)(CN)L2(alkene) H-Ni(II)(CN)L2->Alkene_Complex Alkene Coordination (+Alkene) Alkyl_Ni R-Ni(II)(CN)L2 Alkene_Complex->Alkyl_Ni Migratory Insertion Alkyl_Ni->Ni(0)L2 Reductive Elimination (-Nitrile) Ni(0)L4 Ni(0)L4 Ni(0)L4->Ni(0)L2 -2L caption Figure 1. Simplified catalytic cycle for nickel-catalyzed hydrocyanation.

Caption: Figure 1. Simplified catalytic cycle for nickel-catalyzed hydrocyanation.

The Role of Phosphine and Phosphite Ligands

The choice of ligand is the most critical parameter for achieving a successful hydrocyanation reaction. Both phosphines and phosphites have been extensively studied, with their electronic and steric profiles profoundly influencing the catalyst's behavior.[3]

  • Electronic Effects: Electron-withdrawing ligands, such as aryl phosphites (e.g., triphenyl phosphite, P(OPh)₃), are known to accelerate the rate-limiting reductive elimination step.[6][11] This is a key reason for their prevalence in industrial applications. Conversely, electron-donating alkylphosphines can favor the oxidative addition step but may slow down product formation.

  • Steric Effects: The steric bulk of the ligand, often quantified by the Tolman cone angle, influences the coordination number of the nickel center and the rate of ligand dissociation.[1] Bulky ligands can promote the formation of the active, low-coordinate Ni(0) species. For bidentate phosphine ligands, the "bite angle" is a crucial parameter. Wide bite angle diphosphines have been shown to be particularly effective catalysts for the hydrocyanation of certain substrates like styrene.[6][12]

Table 1: Common Ligand Classes and Their Properties

Ligand TypeExample LigandKey CharacteristicsTypical Applications
Monodentate Phosphites Tri-p-tolylphosphiteElectron-withdrawing, moderate steric bulkIndustrial hydrocyanation of butadiene[2]
Bidentate Phosphines DPEphos, XantphosWide bite angles, tuneable electronicsStyrene hydrocyanation, enhanced selectivity[12]
Chiral Phosphine-Phosphites TADDOL-derived ligandsChiral backbone, combines phosphine and phosphite moietiesAsymmetric hydrocyanation of vinylarenes[7]
Cage Phosphinites Dioxaphosphabicyclo[2.2.2]octanesRigid, bulky, air-stableHydrocyanation of pentenenitrile[13]

Safety First: Handling Hydrogen Cyanide (HCN)

WARNING: Hydrogen cyanide is an extremely toxic, flammable, and rapidly acting poison.[14][15] Exposure via inhalation, ingestion, or skin contact can be fatal.[14][15] All manipulations involving HCN or its precursors must be conducted with extreme caution and adherence to strict safety protocols.

Core Safety Requirements:

  • Designated Area: All work with HCN must be performed in a dedicated, well-ventilated fume hood with a certified face velocity.[14] The area should be clearly marked with warning signs.

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Respiratory Protection: A full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) may be required depending on the scale and procedure.[16]

    • Hand Protection: Double-gloving with nitrile or neoprene gloves is mandatory.[14]

    • Eye Protection: Tight-fitting safety goggles and a face shield.[14]

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[14]

  • HCN Gas Detection: A continuous HCN gas monitor with an audible alarm must be installed in the laboratory.[15][16] The immediately dangerous to life or health (IDLH) concentration is 50 ppm.[15]

  • Emergency Preparedness:

    • An emergency response plan must be in place.[16]

    • Safety showers and eyewash stations must be immediately accessible.[16]

    • An emergency cyanide antidote kit must be available, and personnel must be trained in its use.

  • Quenching and Waste Disposal: Do NOT acidify cyanide-containing solutions, as this will liberate HCN gas.[17] All cyanide waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions and disposed of as hazardous waste according to institutional guidelines.

HCN Surrogates: To mitigate the hazards of handling gaseous HCN, less volatile sources such as acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) can be used.[9] Transfer hydrocyanation, using reagents like isonitriles or malononitriles, offers an even safer alternative by avoiding the in-situ generation of HCN.[18][19][20]

Experimental Protocols

The following protocols are intended as a general guide. Researchers should optimize conditions for their specific substrate and ligand system. All operations must be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: General Nickel-Catalyzed Hydrocyanation of an Alkene

This protocol describes a general procedure for the hydrocyanation of a vinylarene, such as styrene, using a Ni(0) precursor and a phosphine ligand.

Materials and Reagents:

  • Nickel(0) precursor: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Phosphine Ligand (e.g., BiPhePhos)

  • Substrate (e.g., Styrene)

  • Cyanide Source: Acetone cyanohydrin

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Internal standard for analysis (e.g., dodecane)

  • Schlenk flask, syringes, magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Catalyst Pre-formation:

    • In a glovebox, add Ni(cod)₂ (e.g., 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., 0.012 mmol, 1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add 2 mL of anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes. A color change should be observed, indicating complex formation.

  • Reaction Setup:

    • To the catalyst solution, add the alkene substrate (e.g., 1.0 mmol, 1 equivalent) and the internal standard via syringe.

    • Seal the flask and bring it to the desired reaction temperature (e.g., 25-80 °C) in a thermostatically controlled oil bath.

  • Addition of Cyanide Source:

    • Slowly add the acetone cyanohydrin (e.g., 1.2 mmol, 1.2 equivalents) to the stirring reaction mixture via a syringe pump over a period of 1-2 hours. Rationale: Slow addition helps to maintain a low concentration of free HCN, minimizing catalyst inhibition and side reactions.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask to room temperature.

    • CAUTION: Carefully and slowly add the reaction mixture to a vigorously stirring, chilled solution of aqueous sodium hypochlorite (bleach) or alkaline hydrogen peroxide to quench any unreacted cyanide.

    • Stir for at least 1 hour to ensure complete oxidation of cyanide.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

General Hydrocyanation Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Ni(cod)₂ + Ligand to Schlenk Flask B 2. Add Anhydrous Solvent A->B C 3. Stir for Catalyst Pre-formation B->C D 4. Add Substrate C->D E 5. Set Reaction Temperature D->E F 6. Slow Addition of Cyanide Source E->F G 7. Monitor by GC/GC-MS F->G H 8. Cool to RT G->H I 9. Quench with Oxidizing Agent (Bleach) H->I J 10. Extraction & Drying I->J K 11. Purification (Chromatography) J->K caption Figure 2. General experimental workflow for nickel-catalyzed hydrocyanation.

Caption: Figure 2. General experimental workflow for nickel-catalyzed hydrocyanation.

Protocol 2: Asymmetric Hydrocyanation of a Vinylarene

This protocol is adapted for enantioselective reactions using a chiral ligand.[7]

Materials and Reagents:

  • As per Protocol 1, but replace the achiral phosphine ligand with a chiral ligand (e.g., a phenol-derived phosphine-phosphite ligand).[7]

  • Anhydrous THF is a commonly used solvent for these reactions.[7]

Step-by-Step Procedure:

  • Catalyst Preparation:

    • In a glovebox, prepare a stock solution of the catalyst by dissolving Ni(cod)₂ (e.g., 0.05 mmol, 5 mol%) and the chiral ligand (e.g., 0.055 mmol, 5.5 mol%) in a known volume of anhydrous THF. Stir for 30-60 minutes.

  • Reaction Setup:

    • In a separate vial, dissolve the vinylarene substrate (1.0 mmol, 1 equivalent) in THF.

    • Add the required volume of the catalyst stock solution to the substrate solution and stir.

  • HCN Addition:

    • Prepare a dilute solution of HCN in THF. Note: This is an extremely hazardous step requiring specialized training and facilities. Alternatively, use a safer protocol with TMSCN and a protic additive like methanol.[7]

    • Add the HCN solution to the reaction mixture at room temperature over a period of 2 hours using a syringe pump.[7]

  • Monitoring and Work-up:

    • Follow steps 4-6 from Protocol 1.

  • Enantiomeric Excess (ee) Determination:

    • Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure)Ensure rigorous inert atmosphere techniques. Use freshly purified, degassed solvents.
Poor ligand choiceScreen different phosphine or phosphite ligands with varying electronic/steric properties.
Low reaction temperatureIncrease the reaction temperature in increments.
Low Selectivity (Branched vs. Linear) Ligand sterics/electronics not optimalFor linear selectivity, often bulkier ligands are preferred. For branched, chelating ligands can be effective. This is highly substrate-dependent.
Presence of Lewis AcidThe addition of a Lewis acid co-catalyst (e.g., ZnCl₂, AlCl₃) can dramatically alter regioselectivity, often favoring the linear isomer in the second hydrocyanation step of dienes.[2][5]
Catalyst Decomposition High concentration of HCNUse slow addition of the cyanide source via syringe pump.
Reaction temperature too highOptimize the temperature; higher is not always better.
Inconsistent Results Impurities in substrate or solventPurify substrate before use. Ensure solvents are anhydrous.
Inconsistent catalyst preparationEnsure consistent timing and stoichiometry during catalyst pre-formation.

Conclusion

Nickel-catalyzed hydrocyanation is a potent synthetic tool for the formation of nitriles. The success of this reaction is critically dependent on the judicious selection of phosphine or phosphite ligands, which govern the catalyst's activity and selectivity. While the extreme toxicity of hydrogen cyanide necessitates stringent safety protocols, the development of safer HCN surrogates and transfer hydrocyanation methods is expanding the accessibility of this transformation for laboratory-scale synthesis. The protocols and guidelines presented herein provide a solid foundation for researchers to explore and apply this powerful C-C bond-forming reaction. Future progress in this field will likely focus on the development of more active and robust catalysts, the expansion of the substrate scope, and the discovery of novel, highly enantioselective ligand systems.[11]

References

The Strategic Preparation of Metal Complexes Featuring Methoxydiphenylphosphine Ligands: A Guide for Catalysis and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Electronic Tuning in Ligand Design

In the realm of homogeneous catalysis and materials science, the ability to rationally design and synthesize metal complexes with precisely tailored properties is paramount. Among the vast arsenal of ligands available to the coordination chemist, phosphines (PR₃) represent a cornerstone, offering a remarkable degree of tunability through steric and electronic modifications.[1] This guide focuses on a specific, yet powerful, class of electronically modified phosphine ligands: methoxydiphenylphosphines. The introduction of a methoxy (-OCH₃) group onto one of the phenyl rings of a diphenylphosphine moiety serves as a subtle but impactful tool for modulating the electron-donating properties of the ligand. This, in turn, influences the stability, reactivity, and catalytic efficacy of the resulting metal complex.[2]

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the preparation of metal complexes bearing methoxydiphenylphosphine ligands. We will delve into the synthetic protocols for the ligands themselves, followed by methods for their coordination to transition metals, with a particular focus on palladium, a workhorse in modern cross-coupling catalysis. The causality behind experimental choices will be explained, and detailed, self-validating protocols will be provided.

Core Principles: The Influence of the Methoxy Group

The efficacy of a phosphine ligand in a catalytic cycle is a delicate balance of its steric and electronic characteristics. The methoxy group, typically positioned at the para or ortho position of a phenyl ring, exerts a significant electronic effect.

  • Electron-Donating Nature: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system, a phenomenon known as a positive mesomeric effect (+M). This increases the electron density on the phenyl ring and, consequently, on the phosphorus atom. An electron-rich phosphine ligand is a stronger σ-donor to the metal center.[2]

  • Impact on Catalysis: In many catalytic cycles, particularly those involving palladium, an electron-rich phosphine ligand can promote the rate-determining oxidative addition step.[2] This enhanced reactivity can lead to higher turnover numbers and efficiency in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[1][3][4]

The following diagram illustrates the workflow from ligand synthesis to the application of the final metal complex in a representative catalytic cycle.

G cluster_0 Ligand Synthesis cluster_1 Complex Formation cluster_2 Catalytic Application (e.g., Suzuki Coupling) start Aryl Halide (e.g., 4-bromoanisole) grignard Grignard Reagent Formation (Mg, THF) start->grignard 1. Mg phosphine This compound grignard->phosphine 2. ClPPh₂ complex [Pd(L)₂Cl₂] or [Pd(L)₄] (L = this compound) phosphine->complex metal_precursor Metal Precursor (e.g., Pd(OAc)₂) metal_precursor->complex Coordination catalytic_cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) complex->catalytic_cycle Pre-catalyst substrates Aryl Halide + Boronic Acid substrates->catalytic_cycle product Biaryl Product catalytic_cycle->product

Caption: Workflow for the preparation and application of this compound metal complexes.

Experimental Protocols

Caution: Organophosphorus compounds can be toxic and are often sensitive to air and moisture.[5] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and deoxygenated prior to use.

Part 1: Synthesis of (4-Methoxyphenyl)diphenylphosphine

This protocol utilizes a Grignard reaction, a robust and widely used method for the formation of phosphorus-carbon bonds.[6][7]

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Chlorodiphenylphosphine (ClPPh₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Iodine (a small crystal for initiating the Grignard reaction)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Assemble the apparatus under an inert atmosphere.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous THF.

    • Add a small portion of the 4-bromoanisole solution to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Phosphination:

    • Slowly add chlorodiphenylphosphine (1.0 eq) to the cooled Grignard reagent solution via a syringe or dropping funnel. A white precipitate of magnesium salts will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least 4 hours, or overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude (4-methoxyphenyl)diphenylphosphine by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent such as ethanol or a hexane/dichloromethane mixture.

Characterization Data (Representative):

CompoundAppearanceMelting Point (°C)³¹P NMR (δ, ppm)
(4-Methoxyphenyl)diphenylphosphineWhite solid~124-126~ -6.0 (in CDCl₃)
Part 2: Synthesis of a Palladium(II) Complex with (4-Methoxyphenyl)diphenylphosphine

Metal phosphine complexes are often prepared by reacting a suitable metal halide or acetate with the phosphine ligand.[8] This protocol describes the synthesis of Dichlorobis((4-methoxyphenyl)diphenylphosphine)palladium(II).

Materials:

  • (4-Methoxyphenyl)diphenylphosphine (from Part 1)

  • Palladium(II) chloride (PdCl₂)

  • Ethanol or Acetonitrile (anhydrous and deoxygenated)

  • Diethyl ether

Procedure:

  • Complexation:

    • In a Schlenk flask, dissolve palladium(II) chloride (1.0 eq) in a minimal amount of hot ethanol or acetonitrile. For PdCl₂, which has low solubility, a suspension can be used.

    • In a separate Schlenk flask, dissolve (4-methoxyphenyl)diphenylphosphine (2.1 eq) in ethanol or acetonitrile.

    • Slowly add the phosphine solution to the warm palladium salt solution/suspension with vigorous stirring.

    • A color change and/or the formation of a precipitate should be observed.

    • Stir the reaction mixture at room temperature for 4-6 hours or gently reflux for 1-2 hours to ensure complete reaction.

  • Isolation of the Complex:

    • Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation.

    • Collect the solid product by filtration under an inert atmosphere.

    • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

    • Dry the resulting solid under vacuum.

Characterization Data (Representative):

ComplexAppearance³¹P NMR (δ, ppm)
[PdCl₂((4-MeOPh)PPh₂)₂]Yellow solid~ 20-30 (in CDCl₃)

The coordination of the phosphine ligand to the palladium center typically results in a significant downfield shift in the ³¹P NMR spectrum.

Applications in Homogeneous Catalysis

Palladium complexes bearing this compound ligands have demonstrated high efficacy in a range of cross-coupling reactions. The electron-rich nature of the ligand often allows for milder reaction conditions and broader substrate scope.

References

Application Notes and Protocols: The Use of Methoxydiphenylphosphine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative reaction in modern organic synthesis, providing a versatile and widely adopted method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the arylamine motif is a ubiquitous structural feature.[2] The success and broad applicability of this coupling reaction are intrinsically linked to the choice of phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[3][4] While the field has seen the development of highly sophisticated and powerful dialkylbiaryl phosphine ligands, an understanding of more fundamental ligands remains crucial for methodological development and cost-effective synthesis.[5]

This guide provides a detailed technical overview and practical protocols for the application of methoxydiphenylphosphine (Ph₂POMe), a commercially available and accessible phosphine ligand, in Buchwald-Hartwig amination reactions. We will explore the specific electronic and steric characteristics of this ligand, explain the causality behind experimental choices, and provide a self-validating protocol for its successful implementation in the laboratory.

The Decisive Role of the Ligand: A Primer on Steric and Electronic Effects

The efficacy of a phosphine ligand in the Buchwald-Hartwig catalytic cycle is governed primarily by two key properties: its steric bulk and its electron-donating ability. These features directly influence the rates of the three primary steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[6]

  • Electronic Effects: Electron-rich phosphine ligands increase the electron density on the palladium center. This enhanced electron density facilitates the rate-limiting oxidative addition of the aryl halide to the Pd(0) complex and promotes the final reductive elimination step to release the product and regenerate the active catalyst.[7] This effect is often quantified by the Tolman Electronic Parameter (TEP), where a lower value indicates stronger electron donation.[8][9]

  • Steric Effects: The steric bulk of a ligand, often described by its cone angle, is critical for promoting the formation of coordinatively unsaturated, monoligated Pd(0) species (L-Pd(0)).[7] These 14-electron complexes are highly reactive in the oxidative addition step. Furthermore, bulky ligands can accelerate the reductive elimination step, which is often the turnover-limiting step for many catalyst systems.[6]

The interplay of these two factors is complex and substrate-dependent, necessitating a careful choice of ligand to achieve optimal results.

Technical Profile of this compound (Ph₂POMe)

This compound is a trivalent phosphorus compound characterized by the presence of two phenyl groups and one methoxy group attached to the phosphorus atom. Its utility in catalysis stems from a unique combination of moderate steric hindrance and distinct electronic properties.

  • Electronic Properties: The presence of the electronegative oxygen atom in the methoxy group significantly influences the ligand's electron-donating capacity. The oxygen atom withdraws electron density from the phosphorus center, making Ph₂POMe less electron-donating than simple triarylphosphines like triphenylphosphine (PPh₃) or trialkylphosphines such as tricyclohexylphosphine (PCy₃). This electronic characteristic means that the resulting palladium catalyst will be less electron-rich, which can slow down the oxidative addition and reductive elimination steps compared to catalysts bearing more electron-donating ligands.[10]

  • Steric Properties: With two phenyl groups and a methoxy group, Ph₂POMe possesses moderate steric bulk. Its cone angle is comparable to that of triphenylphosphine (approx. 145°), providing sufficient bulk to encourage the formation of active monoligated palladium species without being overly cumbersome, which could otherwise hinder substrate approach.[11]

Classification and Suitability: this compound is best classified as a moderately bulky, electronically modest phosphine ligand. It represents a step up from simple phosphite ligands but lacks the strong electron-donating character of the advanced dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). Consequently, it is best suited for the coupling of more reactive electrophiles, such as aryl iodides and bromides, particularly those bearing electron-withdrawing groups. It is generally less effective for challenging substrates like unactivated aryl chlorides, which require the high catalytic activity imparted by more electron-rich ligands.[3]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex  Ar-X (Oxidative Addition) Amine_Coord [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Coord  Amine Amido_Complex L-Pd(II)(Ar)(Amido) (Amido Complex) Amine_Coord->Amido_Complex  Base (-Base-H+X-) Product Ar-Amine (Product) Amido_Complex->Product Reductive Elimination Regen_Pd0 L-Pd(0)

Caption: The general catalytic cycle for the Buchwald-Hartwig amination.

Application Protocol: Amination of 4-Bromotoluene with Morpholine

This protocol describes a representative procedure for a palladium-catalyzed C-N coupling reaction using this compound. It is designed to be self-validating through clear checkpoints and expected observations.

Safety Precaution: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as the palladium catalyst and phosphine ligand can be sensitive to air and moisture. All reagents and solvents should be anhydrous and degassed where appropriate.

Materials and Reagents:

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound (Ph₂POMe)

  • Aryl Halide: 4-Bromotoluene

  • Amine: Morpholine

  • Base: Sodium tert-butoxide (NaOt-Bu)

  • Solvent: Anhydrous Toluene

  • Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, rubber septum, inert gas line (N₂ or Ar), syringes, and standard glassware for workup and purification.

Experimental Workflow Diagram:

G A Setup & Inerting B Add Solids: Pd₂(dba)₃, Ph₂POMe, NaOtBu A->B Under N₂/Ar C Add Liquids: Toluene, 4-Bromotoluene, Morpholine B->C Via Syringe D Heat Reaction (e.g., 100 °C) C->D Stir Vigorously E Monitor Progress (TLC / GC) D->E Check for starting material consumption F Reaction Cooldown & Quench E->F Upon Completion G Aqueous Workup (Extraction) F->G Add Water/Brine H Purification (Column Chromatography) G->H Dry & Concentrate I Characterization (NMR, MS) H->I

Caption: Step-by-step experimental workflow for the amination protocol.

Step-by-Step Procedure:

  • Flask Preparation: In an inert atmosphere glovebox or on a Schlenk line, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd) and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk flask containing a magnetic stir bar.

    • Causality Note: The strong, non-nucleophilic base NaOt-Bu is required to deprotonate the amine-palladium complex, forming the key amido intermediate prior to reductive elimination.[3]

  • Catalyst Formation: Seal the flask, remove it from the glovebox (if used), and connect it to the inert gas line. Add anhydrous, degassed toluene (5 mL).

  • Ligand Addition: Add this compound (9.5 mg, 0.044 mmol, 4.4 mol%) to the flask via syringe (if liquid) or quickly under a positive flow of inert gas (if solid). The ligand-to-palladium ratio is crucial for catalyst stability and activity. A ratio of ~2:1 L:Pd is a common starting point.

    • Causality Note: The phosphine ligand coordinates to the palladium center, stabilizing it and forming the active catalytic species.

  • Reagent Addition: Add 4-bromotoluene (171 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol) to the flask via syringe. The reaction mixture will typically turn from a deep purple/red (from Pd₂(dba)₃) to a lighter yellow or brown solution.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the 4-bromotoluene is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-(p-tolyl)morpholine.

Key Parameters and Optimization Strategies

The success of a Buchwald-Hartwig amination using Ph₂POMe can be fine-tuned by adjusting several key parameters. The following table provides recommended starting points.

ParameterRecommended ConditionRationale & Optimization Notes
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, entering the cycle directly. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[3] If using Pd(OAc)₂, the amine or phosphine can act as the reductant.
Ligand:Pd Ratio 2:1 to 4:1A higher ligand ratio can improve catalyst stability but may slow the reaction by disfavoring the formation of the monoligated active species. Start with ~2.2 equivalents of ligand per Pd atom.
Catalyst Loading 1-2 mol% PdFor reactive substrates (aryl bromides/iodides), 1 mol% is often sufficient. For less reactive systems, increasing the loading to 2-3 mol% may be necessary.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu is a strong base suitable for most amine couplings. For base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or longer reaction times.[12]
Solvent Toluene, DioxaneToluene is a common non-polar solvent. Dioxane can sometimes offer better solubility for certain substrates and reagents. Ensure the solvent is anhydrous.
Temperature 80-110 °CHigher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions. Start at 100 °C and adjust as needed based on reaction monitoring.

Comparative Ligand Analysis

To provide context, it is useful to compare this compound with a more traditional ligand (Triphenylphosphine) and a modern, high-performance Buchwald ligand (XPhos).

FeatureTriphenylphosphine (PPh₃)This compound (Ph₂POMe) XPhos (Buchwald Ligand)
Electron Donating Ability ModerateModerate (Less than PPh₃) Very Strong
Steric Bulk (Cone Angle) Moderate (~145°)Moderate (~145°) Very High (~256°)
Typical Substrate Scope Activated Aryl Iodides/BromidesAryl Iodides/Bromides Aryl Chlorides, Bromides, Iodides, Tosylates; Hindered Substrates
General Reactivity Low to ModerateModerate Very High
Cost & Availability Very Low, Widely AvailableLow, Widely Available High, Commercially Available

This comparison highlights the niche for Ph₂POMe. While it cannot match the raw catalytic power and broad substrate scope of advanced ligands like XPhos, its accessibility and low cost make it a viable option for less demanding C-N couplings, particularly in academic settings or for initial methodology screening.

Conclusion

This compound serves as a practical and cost-effective ligand for executing Buchwald-Hartwig amination reactions with activated aryl electrophiles. Its moderate steric profile and distinct electronic nature, being less donating than PPh₃, provide a unique tool for the synthetic chemist. While it does not possess the universal applicability of modern, electron-rich, bulky dialkylbiaryl phosphines, Ph₂POMe is a valuable ligand for routine aminations of aryl bromides and iodides. The protocols and principles outlined in this guide offer a robust starting point for researchers to successfully employ this accessible ligand in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Role of Methoxydiphenylphosphine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the competitive landscape of agrochemical research and development, the efficient synthesis of complex active ingredients is paramount. The construction of carbon-carbon and carbon-heteroatom bonds forms the backbone of many modern herbicides, fungicides, and insecticides.[1] Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering a versatile and powerful methodology for assembling intricate molecular architectures.[1][2] The success of these catalytic transformations is critically dependent on the nature of the ancillary ligands that coordinate to the metal center.[3][4] Among the vast library of available ligands, phosphines play a central role due to their unique ability to modulate the steric and electronic properties of the catalyst, thereby controlling its reactivity and selectivity.[4][5][6]

This guide provides an in-depth look at methoxydiphenylphosphine (MeO-DPP), a versatile and effective organophosphorus ligand, and its application in the synthesis of agrochemical compounds.[7] We will explore the causality behind its utility in key cross-coupling reactions, provide detailed, field-proven protocols, and offer insights into optimizing its performance.

PART 1: The Scientific Rationale for this compound in Catalysis

This compound, also known as methyl diphenylphosphinite, is a trivalent phosphorus compound that functions as a "soft" σ-donating ligand.[4][8] Its utility in catalysis, particularly with late transition metals like palladium, stems from a finely tuned balance of steric and electronic properties.

  • Electronic Effects: The phosphorus atom possesses a lone pair of electrons that forms a coordinate bond with the palladium center.[4] The electron density of this lone pair is modulated by the attached phenyl and methoxy groups. The phenyl groups are generally electron-withdrawing, while the methoxy group, through resonance, can act as an electron-donating group. This electronic character is crucial for facilitating the key steps of the catalytic cycle, particularly the rate-limiting oxidative addition of the organohalide to the Pd(0) center.[9]

  • Steric Influence: The two phenyl groups provide significant steric bulk around the phosphorus atom. This bulk is advantageous for promoting the final reductive elimination step, where the desired product is formed and the Pd(0) catalyst is regenerated.[4][9] Furthermore, the steric hindrance helps to stabilize the catalytically active monomeric palladium species in solution, preventing the formation of inactive palladium clusters (palladium black).

These properties make this compound an invaluable ligand for stabilizing metal complexes and enhancing the efficiency of critical synthetic transformations like the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, all of which are fundamental in the production of agrochemicals.[3][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern synthesis due to its broad functional group tolerance and relatively mild reaction conditions.[10] It is frequently employed in the synthesis of biaryl scaffolds, a common structural motif in many fungicides and herbicides.[11]

The catalytic cycle, facilitated by a Pd-phosphine complex, involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex. Electron-rich phosphine ligands can accelerate this often rate-determining step.

  • Transmetalation: The organoboron species (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-di-aryl complex. This step requires activation by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which can then re-enter the cycle. Bulky phosphine ligands are known to promote this final, product-releasing step.[10]

Below is a diagram illustrating the fundamental catalytic cycle for a Suzuki-Miyaura reaction where 'L' represents the this compound ligand.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-Ar' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiib->product arx Ar-X (Aryl Halide) arx->pdiia arbor Ar'-B(OR)₂ + Base arbor->pdiib caption Fig. 1: Suzuki-Miyaura Catalytic Cycle with a Phosphine Ligand. Workflow start Start: Assemble Glassware reagents Add Pd(OAc)₂ & MeO-DPP start->reagents purge Purge with Nitrogen (15 min) reagents->purge add_solids Add Aryl Halide, Boronic Acid, & Base purge->add_solids add_solvents Add Toluene & Water add_solids->add_solvents degas Degas Mixture with N₂ (20 min) add_solvents->degas heat Heat to 90 °C (Monitor by TLC/GC) degas->heat cool Cool to Room Temp. heat->cool workup Aqueous Work-up (EtOAc/Water/Brine) cool->workup dry Dry, Filter, Concentrate workup->dry purify Purify via Column Chromatography dry->purify end End: Pure Product purify->end caption Fig. 2: Step-by-step workflow for the Suzuki-Miyaura coupling.

References

Coordination Chemistry of Methoxydiphenylphosphine with Transition Metals: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of Methoxydiphenylphosphine as a Ligand

In the vast landscape of coordination chemistry, phosphine ligands (PR₃) represent a cornerstone, offering unparalleled versatility in tuning the electronic and steric properties of transition metal complexes. This fine-tuning is critical in fields ranging from homogeneous catalysis to materials science and drug development. This compound (MeOPh₂P), a member of the phosphinite family, presents a unique combination of electronic and steric characteristics. The presence of the electron-donating methoxy group directly attached to the phosphorus atom, alongside two phenyl rings, imparts a distinct reactivity profile to its metal complexes compared to more common triaryl- or trialkylphosphines.

This technical guide provides an in-depth exploration of the coordination chemistry of this compound with transition metals. We will delve into the synthesis and characterization of these complexes and provide detailed, field-proven protocols for their preparation and analysis. Furthermore, we will explore their applications, particularly in the realm of catalysis, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile ligand.

I. Synthesis of Transition Metal-Methoxydiphenylphosphine Complexes: A Protocol-Driven Approach

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the phosphine ligand in a 1:2 or 1:1 molar ratio, depending on the desired coordination number and the nature of the metal center. A common and straightforward method for the synthesis of square planar palladium(II) complexes is the displacement of a weakly bound ligand, such as 1,5-cyclooctadiene (COD), from a precursor like bis(1,5-cyclooctadiene)palladium(II) chloride.

Experimental Protocol: Synthesis of Dichlorobis(this compound)palladium(II) [PdCl₂(MeOPh₂P)₂]

This protocol describes a general and reliable method for the synthesis of a common palladium(II) complex of this compound, analogous to the well-established synthesis of similar phosphine complexes[1][2][3][4].

Materials:

  • Palladium(II) chloride (PdCl₂) or Dichlorido(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)]

  • This compound (MeOPh₂P)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Diethyl ether or Pentane (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula or syringe for liquid transfer

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), add dichlorido(1,5-cyclooctadiene)palladium(II) (1.0 mmol) to a Schlenk flask equipped with a magnetic stir bar. If starting from palladium(II) chloride, it should be noted that its solubility is lower, and the reaction may require longer stirring times or gentle heating[4].

  • Dissolution of the Metal Precursor: Add anhydrous dichloromethane (20 mL) to the Schlenk flask and stir the mixture until the palladium precursor is fully dissolved, which should result in a clear yellow solution.

  • Addition of the Ligand: In a separate, dry vial, dissolve this compound (2.1 mmol, 2.1 equivalents) in a minimal amount of anhydrous dichloromethane (5 mL).

  • Reaction: Slowly add the solution of this compound to the stirring solution of the palladium precursor at room temperature. A color change is typically observed upon addition.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the free ligand signal and the appearance of a new, downfield-shifted signal corresponding to the complex.

  • Isolation of the Product: Reduce the volume of the dichloromethane solution in vacuo to approximately 5 mL.

  • Precipitation: Add anhydrous diethyl ether or pentane (30-40 mL) dropwise to the concentrated solution with stirring. The product, dichlorobis(this compound)palladium(II), will precipitate as a solid.

  • Washing and Drying: Collect the solid by filtration under an inert atmosphere, wash it with several portions of fresh diethyl ether or pentane to remove any unreacted starting materials, and dry the product under high vacuum.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Phosphine ligands, including this compound, can be susceptible to oxidation. Performing the reaction under an inert atmosphere prevents the formation of the corresponding phosphine oxide, which would not coordinate to the metal center in the desired manner.

  • Anhydrous Solvents: The presence of water can lead to the hydrolysis of the methoxy group on the phosphine or interfere with the coordination to the metal center.

  • Stoichiometry: A slight excess of the phosphine ligand is used to ensure the complete conversion of the palladium precursor to the desired bis(phosphine) complex.

  • Solvent Choice: Dichloromethane is a good solvent for both the palladium precursor and the phosphine ligand, facilitating a homogeneous reaction. Diethyl ether or pentane are used as anti-solvents to precipitate the product due to its lower solubility in these non-polar solvents.

II. Spectroscopic and Structural Characterization: Unveiling the Coordination Environment

The characterization of transition metal-methoxydiphenylphosphine complexes relies on a suite of spectroscopic and analytical techniques. Among these, ³¹P NMR spectroscopy and single-crystal X-ray diffraction are arguably the most powerful tools for elucidating the structure and bonding in these systems.

A. ³¹P NMR Spectroscopy: A Window into Coordination

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, providing direct evidence of coordination to a metal center[5][6].

Key Principles:

  • Coordination Shift (Δδ): Upon coordination to a transition metal, the ³¹P NMR signal of this compound will shift from its free ligand value. The magnitude and direction of this "coordination shift" (Δδ = δcomplex - δfree ligand) provide insights into the nature of the metal-phosphorus bond.

  • Factors Influencing Chemical Shift: The coordination shift is influenced by several factors, including the nature of the metal, its oxidation state, the other ligands in the coordination sphere, and the geometry of the complex. Generally, coordination to an electron-deficient metal center leads to a downfield shift (to higher ppm values).

  • Coupling Constants: In complexes containing other NMR-active nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh), spin-spin coupling between phosphorus and the metal can be observed, providing further structural information.

Data Presentation: Representative ³¹P NMR Chemical Shifts

Compound/ComplexSolvent³¹P Chemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)
Free Ligands
This compound (MeOPh₂P)CDCl₃~115-120N/A
Triphenylphosphine (PPh₃)CDCl₃~ -5N/A
Palladium(II) Complexes
trans-[PdCl₂(PPh₃)₂]CDCl₃~24~29
cis-[PdCl₂(dppe)]CDCl₃~60Varies
Rhodium(I) Complexes
[RhCl(PPh₃)₃]CDCl₃~30 (d, JRh-P ≈ 145 Hz)~35
Expected for [PdCl₂(MeOPh₂P)₂] CDCl₃> 120Positive (Downfield)

Note: The expected chemical shift for [PdCl₂(MeOPh₂P)₂] is predicted to be significantly downfield from the free ligand based on the general trends observed for phosphine coordination.

B. Single-Crystal X-ray Diffraction: The Definitive Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a coordination complex, revealing precise bond lengths, bond angles, and the overall molecular geometry.

Workflow for Crystal Structure Analysis:

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Synthesize Complex B Grow Single Crystals (e.g., slow evaporation, vapor diffusion) A->B C Mount Crystal on Diffractometer B->C Suitable Crystal D Collect Diffraction Data C->D E Process Data (Integration, Scaling, Absorption Correction) D->E F Solve Structure (e.g., direct methods, Patterson function) E->F Processed Data G Refine Structure (Least-squares refinement) F->G H Validate Structure G->H I Structural Analysis (Bond lengths, angles, geometry) H->I Final Structure (CIF)

Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Structural Parameters to Analyze:

  • M-P Bond Length: The distance between the metal center and the phosphorus atom of the this compound ligand. This parameter is indicative of the strength of the M-P bond.

  • P-O and P-C Bond Lengths: Comparison of these bond lengths in the coordinated ligand versus the free ligand can provide insights into the electronic changes upon coordination.

  • Coordination Geometry: The arrangement of the ligands around the metal center (e.g., square planar, tetrahedral, octahedral).

  • Torsion Angles: The orientation of the phenyl and methoxy groups relative to the M-P bond.

III. Applications in Homogeneous Catalysis

Transition metal complexes bearing phosphine ligands are workhorses in homogeneous catalysis. The unique electronic properties of this compound, being more electron-donating than triphenylphosphine, can significantly influence the catalytic activity and selectivity of its metal complexes.

A. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely used in organic synthesis. Palladium-phosphine complexes are the catalysts of choice for this transformation. The electron-rich nature of a this compound ligand can facilitate the oxidative addition step of the catalytic cycle, potentially leading to higher catalytic efficiency.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)(X)L2 Transmetal Transmetalation ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ Transmetal->ArPd(II)(Ar')L2 RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-Ar' ArPd(II)(X)L2->Transmetal Ar'B(OH)₂ Base ArPd(II)(Ar')L2->RedElim

Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using a palladium-methoxydiphenylphosphine catalyst, which can be generated in situ or used as a pre-formed complex[7][8][9][10][11].

Materials:

  • Aryl halide (Ar-X, 1.0 mmol)

  • Arylboronic acid (Ar'-B(OH)₂, 1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol)

  • This compound (MeOPh₂P, 0.02-0.10 mmol)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • Reaction Setup: To a reaction vessel containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base under an inert atmosphere.

  • Catalyst Preparation (in situ): In a separate vial, pre-mix the palladium precursor and this compound in the reaction solvent for 10-15 minutes to allow for complex formation.

  • Reaction Initiation: Add the solvent to the reaction vessel, followed by the catalyst solution.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Component Choices:

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Solvent: The solvent system needs to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents are commonly used.

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-metal ratio is often optimal for generating the active Pd(0)L₂ species.

B. Rhodium-Catalyzed Hydrogenation

Rhodium-phosphine complexes are renowned for their high activity in the hydrogenation of unsaturated compounds. Wilkinson's catalyst, [RhCl(PPh₃)₃], is a classic example[12]. The use of this compound in place of triphenylphosphine can modulate the catalyst's activity and selectivity due to its different electronic properties.

General Protocol: Catalytic Hydrogenation of an Alkene

This protocol outlines a general procedure for the hydrogenation of an alkene using a rhodium-methoxydiphenylphosphine catalyst, which can be prepared in situ.

Materials:

  • Alkene substrate (1.0 mmol)

  • Rhodium precursor (e.g., [Rh(COD)Cl]₂, 0.005-0.01 mmol)

  • This compound (MeOPh₂P, 0.02-0.04 mmol)

  • Solvent (e.g., Toluene, THF, CH₂Cl₂, degassed)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Procedure:

  • Catalyst Preparation: In a Schlenk flask, dissolve the rhodium precursor and this compound in the degassed solvent under an inert atmosphere. Stir for 15-30 minutes.

  • Substrate Addition: Add the alkene substrate to the catalyst solution.

  • Hydrogenation: Purge the reaction flask with hydrogen gas (3-4 times) and then maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Carefully vent the excess hydrogen. Remove the solvent in vacuo to obtain the crude product.

  • Purification: If necessary, purify the product by column chromatography or distillation.

IV. Conclusion and Future Outlook

This compound is a valuable ligand in the arsenal of the coordination chemist. Its unique electronic signature, characterized by the electron-donating methoxy group, allows for the synthesis of transition metal complexes with distinct reactivity profiles. This guide has provided a comprehensive overview of the synthesis, characterization, and catalytic applications of these complexes, supported by detailed protocols and the underlying scientific principles.

Future research in this area will likely focus on the development of chiral analogues of this compound for asymmetric catalysis, the exploration of its coordination chemistry with a broader range of transition metals, and the application of these complexes in novel catalytic transformations and materials science. The foundational knowledge and protocols presented herein serve as a robust starting point for such exciting future endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield and Selectivity with Methoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methoxydiphenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have about working with this compound.

Q1: What is this compound and in which reactions is it commonly used?

This compound (CH₃O)P(C₆H₅)₂ is a versatile organophosphorus compound.[1][2] It serves as a ligand in various catalytic processes, particularly in cross-coupling reactions, where it can enhance efficiency.[1] It also finds application in other transformations like the Wittig and Mitsunobu reactions. Its unique electronic and steric properties, influenced by the methoxy and diphenyl groups, allow for tailored modifications in the synthesis of complex organic molecules, which is crucial in pharmaceutical development and material science.[1]

Q2: What are the key safety precautions for handling this compound?

Like many organophosphorus compounds, this compound requires careful handling in a well-ventilated area to avoid inhalation.[3][4] Personal protective equipment, including gloves and safety glasses, should always be worn.[4] It is crucial to prevent contact with skin and eyes.[4] The compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents, and under an inert atmosphere to prevent degradation.[3][4] Always refer to the Safety Data Sheet (SDS) for comprehensive safety information.[1]

Q3: How does the methoxy group on this compound influence its reactivity compared to triphenylphosphine?

The methoxy group (-OCH₃) is an electron-donating group. This electronic effect increases the electron density on the phosphorus atom compared to triphenylphosphine. Generally, more electron-rich phosphine ligands can accelerate the rate of oxidative addition, a critical step in many cross-coupling catalytic cycles.[5][6] This enhanced nucleophilicity of the phosphorus center can influence the overall kinetics and efficiency of the catalytic cycle.

Troubleshooting Guide: Low Reaction Yield

Low yields are a common frustration in synthesis. This section provides a structured approach to troubleshooting when using this compound. A number of common errors can contribute to low reaction yields, including careless procedure, post-reaction manipulations, or decomposition.[7]

Q4: My cross-coupling reaction is showing low yield. How can I troubleshoot this?

Low yields in cross-coupling reactions can stem from multiple factors.[8] The following workflow can help diagnose the issue.

Troubleshooting_Low_Yield start Low Yield in Cross-Coupling reagent_quality Check Reagent Purity (Aryl halide, boronic acid, etc.) start->reagent_quality Start Here catalyst_activity Verify Catalyst Activity (Pre-catalyst integrity, ligand oxidation) reagent_quality->catalyst_activity Reagents OK end Improved Yield reagent_quality->end Impure Reagents Purify/Replace reaction_conditions Optimize Reaction Conditions (Solvent, Temperature, Base) catalyst_activity->reaction_conditions Catalyst Active catalyst_activity->end Inactive Catalyst Use Fresh Catalyst/Ligand ligand_ratio Adjust Pd:Ligand Ratio reaction_conditions->ligand_ratio Conditions Optimized reaction_conditions->end Suboptimal Conditions Screen Solvents/Temp/Base inert_atmosphere Ensure Inert Atmosphere ligand_ratio->inert_atmosphere Ratio Adjusted ligand_ratio->end Incorrect Ratio Leads to Decomposition inert_atmosphere->end Atmosphere Inert inert_atmosphere->end Oxygen Present Degas Solvents Thoroughly

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

  • Step 1: Verify Reagent and Solvent Quality. Impure starting materials or solvents can inhibit the catalyst.[9] Ensure all reagents are of high purity and solvents are anhydrous and properly degassed. Palladium(0) catalysts are sensitive to oxygen, so maintaining an inert atmosphere is critical.[8]

  • Step 2: Assess Catalyst and Ligand Integrity. this compound, like other phosphines, can oxidize over time.[10] This oxidation can reduce its ability to coordinate to the metal center, leading to catalyst deactivation.[8] Using a fresh batch of the ligand or verifying its purity by ³¹P NMR is recommended. Also, ensure the palladium source is active.

  • Step 3: Optimize Reaction Conditions. The choice of solvent, base, and temperature can significantly impact yield.[11][12] A systematic optimization of these parameters is often necessary. The increased electron density on the phosphorus in this compound might alter the optimal conditions compared to reactions using other phosphine ligands.

ParameterRecommendationRationale
Solvent Screen a range of aprotic solvents (e.g., Toluene, Dioxane, THF).Solvent polarity can influence the solubility of reagents and intermediates, affecting reaction rates.[11]
Base The choice of base is crucial and substrate-dependent.A weak base may result in slow transmetalation, while a very strong base can cause side reactions.
Temperature Optimize temperature; higher is not always better.While increased temperature can accelerate the reaction, it can also lead to catalyst decomposition.[8]
  • Step 4: Adjust the Palladium-to-Ligand Ratio. An insufficient amount of this compound can leave the palladium center unsaturated, leading to the formation of inactive palladium black.[8] Conversely, an excess of ligand can sometimes inhibit the reaction by forming stable, less reactive metal complexes.[13] Varying the Pd:ligand ratio (e.g., 1:1.2, 1:1.5, 1:2) can help find the optimal balance.

Q5: My Mitsunobu reaction has a low yield and produces significant byproducts. What could be the cause?

The Mitsunobu reaction is sensitive to several factors, and low yields are often accompanied by the formation of side products.[14]

  • Problem: Incomplete conversion of the starting alcohol.

    • Possible Cause: The acidity of the nucleophile. The Mitsunobu reaction works best with nucleophiles having a pKa below 13.[14][15] If the nucleophile is not acidic enough, it won't be deprotonated efficiently, leading to a stalled reaction.

    • Solution: While this compound is not the primary determinant of this, ensure your nucleophile is sufficiently acidic.

  • Problem: Formation of an alkylated hydrazine byproduct.

    • Possible Cause: This occurs when the azodicarboxylate displaces the activated alcohol instead of the intended nucleophile.[14] This is more common with weakly acidic nucleophiles.

    • Solution: Consider using a more basic azodicarboxylate like ADDP, which is better suited for less acidic nucleophiles.[16]

  • Problem: Difficulty in removing triphenylphosphine oxide (TPPO) or its methoxy-analog.

    • Possible Cause: The formation of the phosphine oxide byproduct is inherent to the Mitsunobu reaction. Its polarity can make purification challenging.

    • Solution: While this compound will form the corresponding this compound oxide, purification strategies similar to those for TPPO can be employed. These include chromatography, crystallization, or using polymer-supported phosphines.

Experimental Protocol: A General Procedure for the Mitsunobu Reaction

  • Under an inert atmosphere (e.g., Argon), dissolve the alcohol (1.0 eq.), the nucleophile (e.g., a carboxylic acid, 1.2 eq.), and this compound (1.5 eq.) in an anhydrous aprotic solvent like THF.[14]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise.[14]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup.

  • Purify the crude product by column chromatography to separate it from the phosphine oxide byproduct.

Q6: My Wittig reaction is not selective, giving a mixture of E/Z isomers. Can this compound help?

The stereoselectivity of the Wittig reaction is influenced by the stability of the phosphorus ylide.

  • Ylide Stabilization: Ylides stabilized by electron-withdrawing groups tend to give the E-alkene. Non-stabilized ylides typically yield the Z-alkene. The electronic properties of the phosphine can subtly influence this. The electron-donating methoxy group on this compound would slightly destabilize the ylide compared to triphenylphosphine, which could favor the formation of the Z-alkene with non-stabilized ylides.

Wittig_Selectivity Ylide Phosphorus Ylide Stabilized Stabilized Ylide (e.g., R = COR') Ylide->Stabilized Electron-withdrawing R group NonStabilized Non-Stabilized Ylide (e.g., R = alkyl) Ylide->NonStabilized Electron-donating R group E_Alkene E-Alkene (trans) Stabilized->E_Alkene Favors Z_Alkene Z-Alkene (cis) NonStabilized->Z_Alkene Favors

Caption: Influence of ylide stability on Wittig reaction selectivity.

To improve selectivity:

  • Choice of Base and Solvent: The choice of base and solvent can have a significant impact on stereoselectivity. For Z-selectivity with non-stabilized ylides, salt-free conditions are often preferred.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity.

  • Schlosser Modification: For E-selectivity with non-stabilized ylides, the Schlosser modification of the Wittig reaction can be employed.

Enhancing Selectivity

Q7: How can this compound be used to improve regioselectivity or chemoselectivity in my reaction?

The electronic and steric properties of phosphine ligands are key to controlling selectivity.[5][6][17]

  • Electronic Effects: The electron-rich nature of this compound can influence the reactivity of the metal center.[6] This can be exploited to achieve chemoselectivity between different electrophiles. For instance, in a cross-coupling reaction with a substrate containing both an aryl chloride and an aryl triflate, the more electron-rich catalyst system might favor the oxidative addition into the less reactive C-Cl bond.

  • Steric Effects: While electronically different, the steric profile of this compound is similar to triphenylphosphine. In cases where steric bulk is the primary driver of selectivity, its effect may be comparable. However, the interplay between its electronic and steric properties can sometimes lead to unique selectivity profiles that are worth exploring through screening.

By systematically adjusting reaction parameters and understanding the underlying mechanistic principles, you can effectively troubleshoot and optimize your reactions using this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Phosphine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for phosphine-catalyzed reactions. As a Senior Application Scientist, I understand that achieving high conversion rates is paramount for the successful synthesis of target molecules. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues leading to low yields in your experiments. We will move beyond simple checklists to explore the underlying chemical principles, ensuring a robust and reproducible catalytic system.

I. Catalyst and Ligand Integrity: The Heart of the Reaction

The state of your palladium catalyst and phosphine ligand is the most critical factor influencing your reaction's success. Degradation or impurity of either component is a frequent cause of low conversion.

Q1: My reaction is sluggish or has stalled completely. How can I determine if my catalyst or ligand is the problem?

A1: Start by systematically evaluating the quality of your reagents. The active Pd(0) species is highly sensitive to oxygen, and phosphine ligands are prone to oxidation.[1]

  • Visual Inspection: A primary indicator of catalyst decomposition is the formation of palladium black, which are inactive Pd(0) clusters.[2] This precipitation suggests that the ligand is failing to stabilize the catalytic species.

  • Reagent Purity:

    • Phosphine Ligand: Phosphines can oxidize to phosphine oxides, which are often detrimental to catalysis.[2] Ensure your ligand has been stored under an inert atmosphere.[3] If you suspect oxidation, purification by recrystallization or chromatography may be necessary. The presence of phosphine oxides can be confirmed by ³¹P NMR spectroscopy, as the oxide signal typically appears 20-40 ppm downfield from the parent phosphine.[4]

    • Palladium Precursor: Use a high-purity palladium source. Impurities can interfere with the catalytic cycle.

    • Solvent and Base: Ensure solvents are anhydrous and thoroughly degassed.[2] Bases can absorb moisture and degrade over time; use a freshly opened bottle or dry the base prior to use.[2]

Experimental Protocol: ³¹P NMR Analysis of Phosphine Ligand Purity
  • Sample Preparation: In a glovebox or under a stream of inert gas, dissolve a small sample (5-10 mg) of the phosphine ligand in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: The presence of a significant peak downfield (typically δ = 20-50 ppm, depending on the phosphine structure) relative to the main phosphine signal (usually δ = -5 to -30 ppm for triarylphosphines) indicates the presence of the corresponding phosphine oxide.

Q2: I observe palladium black formation early in the reaction. What is causing this catalyst deactivation?

A2: The formation of palladium black indicates that the palladium atoms are aggregating into inactive clusters instead of participating in the catalytic cycle.[2] This is often due to insufficient stabilization of the active catalytic species.

  • Insufficient Ligand Concentration: A low ligand-to-palladium ratio can lead to coordinatively unsaturated palladium centers, which are prone to aggregation.[2] While a 1:1 or 2:1 ligand-to-metal ratio is common, increasing this ratio can sometimes stabilize the catalyst.

  • Ligand Degradation: As mentioned, phosphine oxidation renders the ligand incapable of coordinating to the palladium center.[2] P-C bond cleavage is another, though less common, decomposition pathway.[5]

  • Harsh Reaction Conditions: High temperatures can accelerate catalyst decomposition.[4]

Troubleshooting Catalyst Precipitation
Potential Cause Diagnostic Check Proposed Solution
Ligand Oxidation ³¹P NMR analysis of the ligand.Purify the ligand. Use rigorous inert atmosphere techniques.[4]
Low Ligand:Metal Ratio Review experimental setup.Increase the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or higher).
High Temperature Monitor reaction temperature.Reduce the reaction temperature and monitor for conversion improvement.
Impure Reagents Check the purity of all starting materials.Purify all reagents, including substrates and solvents.

II. Optimizing Reaction Conditions: Finding the Sweet Spot

Even with high-quality reagents, suboptimal reaction conditions can severely limit conversion. A systematic approach to optimization is key.

Q3: I have confirmed my catalyst and ligand are pure, but the conversion is still low. What parameters should I investigate?

A3: A multi-parameter optimization is often necessary. Consider the interplay between the solvent, base, temperature, and concentration.[6][7]

  • Solvent Effects: The polarity of the solvent can significantly influence the stability of intermediates and transition states in the catalytic cycle.[8] A solvent screen is a valuable first step. Common choices include ethereal solvents (e.g., THF, dioxane), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc).

  • Base Selection: The base plays a critical role, particularly in cross-coupling reactions where it facilitates transmetalation.[1] The strength and solubility of the base are important factors.[9] If a heterogeneous base (e.g., K₂CO₃, K₃PO₄) is used, ensure efficient stirring to maximize surface area contact. Sometimes, a soluble organic base (e.g., DBU, DIPEA) may be more effective.

  • Temperature and Concentration: Many phosphine-catalyzed reactions require heating to overcome activation barriers.[1] However, excessive heat can lead to catalyst decomposition.[4] Running the reaction at a higher concentration can sometimes favor the desired product formation over decomposition pathways.

Workflow for Reaction Optimization

G cluster_0 Initial Low Conversion cluster_1 Troubleshooting Steps cluster_2 Outcome start Low Conversion Observed reagent_check Verify Catalyst & Ligand Purity start->reagent_check solvent_screen Screen Solvents (e.g., Toluene, THF, Dioxane) reagent_check->solvent_screen If Purity is Confirmed base_screen Screen Bases (e.g., K3PO4, Cs2CO3, DBU) solvent_screen->base_screen temp_opt Optimize Temperature base_screen->temp_opt conc_opt Vary Concentration temp_opt->conc_opt end Improved Conversion conc_opt->end

Caption: Systematic workflow for troubleshooting and optimizing reaction conditions.

III. The Unseen Enemy: Air and Moisture Sensitivity

The importance of maintaining an inert atmosphere cannot be overstated, as many phosphines and Pd(0) species are highly reactive towards oxygen and moisture.[10][11]

Q4: I don't have access to a glovebox. Can I still successfully run air-sensitive phosphine-catalyzed reactions?

A4: Absolutely. While a glovebox provides the most controlled environment, proper Schlenk line techniques are highly effective for handling air-sensitive reagents.[3][10]

  • Glovebox vs. Schlenk Line: A glovebox offers a continuously inert atmosphere, ideal for weighing and manipulating solids.[12][13] A Schlenk line allows for the creation of an inert atmosphere within individual flasks through cycles of evacuation and backfilling with an inert gas.[10]

  • Solvent Degassing: Solvents must be rigorously degassed to remove dissolved oxygen. Common methods include:

    • Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is typically repeated three times.[13]

    • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes can also remove dissolved oxygen.[4]

Protocol: Setting up a Reaction Using a Schlenk Line
  • Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.

  • Evacuate-Refill Cycles: Assemble the reaction flask, attach it to the Schlenk line, and perform at least three cycles of evacuating the flask under high vacuum and refilling it with a high-purity inert gas (argon is preferred due to its higher density).[10]

  • Adding Reagents:

    • Solids: Add air-stable solids to the flask. For air-sensitive solids, weigh them in a glovebox if possible and add them to the flask under a positive pressure of inert gas.

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe or cannula.[10]

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, often by connecting the flask to the inert gas line via an oil bubbler.[4]

IV. Advanced Troubleshooting: Side Reactions and Ligand Design

When basic troubleshooting fails, a deeper analysis of potential side reactions and a re-evaluation of your ligand choice may be necessary.

Q5: I've optimized the conditions, but my yield is still low, and I see byproducts. What are common side reactions?

A5: The nature of side reactions is highly dependent on the specific transformation. However, in many cross-coupling reactions, common culprits include:

  • Homocoupling: The self-coupling of one of the reaction partners. This can be promoted by the presence of oxygen.[1]

  • Protodeboronation (in Suzuki couplings): The replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by excess water or strong bases.[1]

  • β-Hydride Elimination: A common decomposition pathway for alkyl-metal intermediates, leading to the formation of an alkene. The choice of phosphine ligand can influence the rate of this process.[14]

Analyzing your crude reaction mixture by LCMS or NMR can help identify the major byproducts and provide clues to the competing reaction pathways.[2]

Q6: Could the phosphine ligand itself be the issue? How do I choose a better one?

A6: Yes, the electronic and steric properties of the phosphine ligand are crucial for catalytic activity and stability.[11]

  • Tolman's Electronic and Steric Parameters: The Tolman cone angle (a measure of steric bulk) and the electronic parameter (a measure of electron-donating ability) are useful guides for ligand selection. Generally, for many cross-coupling reactions, bulky and electron-rich phosphines are preferred as they promote oxidative addition and stabilize the active catalytic species.[11][14]

  • Ligand Screening: If your initial ligand choice is not performing well, screening a small library of ligands with varying steric and electronic properties is a powerful strategy.[15] Modern approaches even use data-driven and machine learning workflows for multi-objective optimization of catalyst performance.[6][7][16]

Ligand Selection Guide

G ligand_properties Phosphine Ligand Properties Steric Bulk (Cone Angle) Electronic Properties (Donating/Withdrawing) reaction_step Impact on Catalytic Cycle Oxidative Addition Reductive Elimination Catalyst Stability ligand_properties:f1->reaction_step:f1 Bulky ligands often accelerate ligand_properties:f1->reaction_step:f2 Bulky ligands often accelerate ligand_properties:f2->reaction_step:f1 Electron-rich ligands often accelerate ligand_properties:f2->reaction_step:f3 Electron-rich ligands enhance

Caption: Relationship between phosphine ligand properties and their impact on key steps in a catalytic cycle.

By systematically addressing these potential issues, from the fundamental integrity of your reagents to the nuanced choice of ligand, you can effectively troubleshoot low conversion rates and unlock the full potential of your phosphine-catalyzed reactions.

References

Technical Support Center: Managing Air and Moisture Sensitivity of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with organophosphorus compounds. This guide is designed to provide you with in-depth, field-proven insights into managing the inherent air and moisture sensitivity of these versatile yet challenging reagents. The following content is structured to address specific issues you may encounter during your experiments, moving from foundational knowledge to practical troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries regarding the stability and handling of organophosphorus compounds. Understanding these fundamentals is the first step toward successful experimentation.

Q1: Why are so many organophosphorus compounds sensitive to air and moisture?

A: The sensitivity of organophosphorus compounds, particularly those with phosphorus in a lower oxidation state like phosphines (R₃P) and phosphites (P(OR)₃), stems from the reactivity of the phosphorus atom. The phosphorus center in these compounds possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation by atmospheric oxygen. This oxidation converts trivalent P(III) compounds into more stable pentavalent P(V) species, such as phosphine oxides (R₃P=O) and phosphates ((RO)₃P=O), which are generally less reactive and often undesired byproducts.[1][2]

Moisture sensitivity, on the other hand, is due to the susceptibility of P-X bonds (where X can be a halogen, oxygen, nitrogen, etc.) to hydrolysis.[3][4] Water can act as a nucleophile, attacking the electrophilic phosphorus center and leading to the cleavage of these bonds. This can result in the formation of phosphinic acids, phosphonic acids, or phosphoric acid, which can alter the reaction conditions and consume your starting material.[3][4]

Q2: What are the initial signs that my organophosphorus reagent has degraded?

A: Visual inspection can often provide the first clues. Many phosphines, for instance, are crystalline solids or clear liquids when pure. Upon oxidation, they may turn into white, powdery solids (phosphine oxides) or become cloudy. A change in physical state or the appearance of an insoluble precipitate can indicate degradation. For liquid reagents, an increase in viscosity can also be a sign of decomposition.

Analytically, ³¹P NMR spectroscopy is the most definitive method for assessing the purity of an organophosphorus compound.[5] The chemical shift (δ) is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. For example, triphenylphosphine (a P(III) compound) typically shows a signal around -5 ppm, while its oxidation product, triphenylphosphine oxide (a P(V) compound), appears around +25 to +35 ppm. The presence of unexpected peaks is a clear indicator of impurities or degradation products.

Q3: I store my phosphine reagent in a refrigerator. Is that sufficient to prevent degradation?

A: While refrigeration slows down the rate of decomposition, it is not sufficient on its own to protect air- and moisture-sensitive organophosphorus compounds. The primary concern is exposure to the atmosphere every time the container is opened. Even brief exposures can introduce enough oxygen and moisture to cause significant degradation over time. Proper storage involves not only low temperatures but also maintaining an inert atmosphere. The best practice is to store these reagents in a sealed container, such as a Schlenk flask or a vial with a septum-sealed cap, under an inert gas like argon or nitrogen.[6][7] For long-term storage of highly sensitive materials, sealing them in a glass ampoule under vacuum or an inert atmosphere is the most robust method.[7]

Q4: What is the difference between using a glovebox and a Schlenk line, and when should I choose one over the other?

A: Both gloveboxes and Schlenk lines are designed to provide an inert atmosphere for handling sensitive reagents, but they have different advantages.[8][9]

  • Glovebox: A glovebox is a sealed container filled with a continuously purified inert gas (usually argon or nitrogen) that allows for the manipulation of compounds in an environment with very low levels of oxygen and moisture (<1 ppm).[10] It is ideal for operations that are difficult to perform in closed glassware, such as weighing out solid reagents, preparing stock solutions, and setting up small-scale reactions.[10]

  • Schlenk Line: A Schlenk line is a dual-manifold system that allows for the evacuation of air from a reaction vessel and backfilling with an inert gas.[11] It is well-suited for conducting reactions, distillations, filtrations, and other manipulations in glassware under a dynamic inert atmosphere.[12]

Decision Criteria:

FeatureGloveboxSchlenk Line
Atmosphere Static, highly pure inert gasDynamic inert gas flow
Best For Weighing solids, preparing solutions, small-scale reactionsLarger scale reactions, refluxing, distillations, filtrations
Cost Higher initial investment and maintenanceLower initial cost
Throughput Can be slower due to airlock cyclesCan run multiple reactions simultaneously

In many labs, a combination of both is used. Reagents are stored and weighed in the glovebox, and then the reaction is carried out on a Schlenk line.[8]

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments with organophosphorus compounds.

Inert Atmosphere Techniques

Q: My reaction is not working, and I suspect a problem with my inert atmosphere. How can I check for leaks in my Schlenk line setup?

A: A common and effective method is to use a high-vacuum grease (e.g., Apiezon) on all ground-glass joints to ensure a good seal. To check for leaks, you can use a high-frequency Tesla coil leak detector. When the probe is brought near a leak in a system under vacuum, it will produce a bright white or blue spark. Another simple method is to observe the pressure on a vacuum gauge; a rapid rise in pressure after the vacuum pump is isolated indicates a leak. Also, ensure that all tubing is free of cracks and that stopcocks are properly greased and seated.

Q: I am using a nitrogen balloon to maintain a positive pressure, but my reaction still seems to be decomposing. What could be wrong?

A: While a nitrogen balloon is a simple way to maintain positive pressure, it has limitations. The rubber of the balloon is permeable to oxygen over time, and it does not provide a truly anhydrous atmosphere. For reactions that are highly sensitive or run for extended periods, a direct connection to a cylinder of high-purity inert gas (passed through a drying agent) via a bubbler is a much more reliable method to maintain a slight positive pressure of dry, oxygen-free gas.[13][14]

Solvent and Reagent Preparation

Q: I used an "anhydrous" solvent from a commercial supplier, but my reaction failed. Why might this be?

A: Commercially available anhydrous solvents are packaged under an inert atmosphere, but their quality can degrade after the bottle is opened for the first time.[15] Every time the septum is punctured, there is a risk of introducing atmospheric moisture and oxygen. For highly sensitive reactions, it is best to use a freshly opened bottle or to dry and degas the solvent yourself. A common method for drying solvents like THF or diethyl ether is to distill them from a drying agent such as sodium/benzophenone ketyl. For degassing, the "freeze-pump-thaw" method is highly effective.[13]

Freeze-Pump-Thaw Protocol:

  • Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

  • Once completely frozen, open the flask to a high vacuum for several minutes to remove dissolved gases.

  • Close the flask to the vacuum and allow the solvent to thaw completely.

  • Repeat this cycle at least three times to ensure all dissolved oxygen is removed.[13]

Q: How do I properly dry my glassware to remove adsorbed water?

A: Simply air-drying glassware is insufficient. Laboratory glassware has a thin film of adsorbed moisture that must be removed.[14][16] The most common method is to heat the glassware in an oven at >125 °C overnight.[13][16] The hot glassware should then be assembled and allowed to cool under a stream of dry inert gas.[14] Alternatively, for immediate use, glassware can be flame-dried under vacuum. This involves heating the glass with a heat gun or a gentle flame while pulling a vacuum to remove the desorbed water.

Reaction-Specific Troubleshooting

Q: My Wittig reaction is giving a very low yield. What are the likely causes related to air and moisture sensitivity?

A: The Wittig reaction involves the formation of a highly basic and air-sensitive phosphonium ylide.[17][18] The most common reasons for failure related to air and moisture are:

  • Inefficient Ylide Formation: The base used to deprotonate the phosphonium salt (e.g., n-BuLi, NaH, KOtBu) is extremely reactive towards water and oxygen. If your solvent or glassware is not scrupulously dry, the base will be quenched before it can form the ylide.[19]

  • Ylide Decomposition: The ylide itself can be quenched by water or react with oxygen. It is crucial to generate and use the ylide under a strictly inert atmosphere.

  • Aldehyde/Ketone Purity: Ensure your carbonyl compound is pure and dry, as impurities can interfere with the reaction.

Troubleshooting Steps:

  • Ensure your phosphonium salt is dry. It can be dried under high vacuum before use.

  • Use freshly distilled and degassed solvents.

  • Dry all glassware in an oven or by flame-drying immediately before use.

  • Use a reliable source of base. If using n-BuLi, titrate it to determine its exact concentration.

Q: I am attempting a Mitsunobu reaction, and it is not proceeding to completion. I suspect water is the culprit. How does water interfere?

A: The Mitsunobu reaction relies on the in-situ formation of an oxyphosphonium salt from the alcohol and triphenylphosphine, activated by an azodicarboxylate like DEAD or DIAD.[20][21] Water can interfere in several ways:

  • Hydrolysis of Intermediates: The phosphonium salt intermediates are highly susceptible to hydrolysis, which leads to the formation of triphenylphosphine oxide and regenerates the starting alcohol, thus stalling the reaction.[22]

  • Consumption of Reagents: While less common, water can slowly react with the azodicarboxylate.

To mitigate this, the use of anhydrous solvents and reagents is critical. The addition of molecular sieves to the reaction mixture can help to scavenge any residual moisture.[23]

Q: My Staudinger reduction of an azide to an amine is sluggish and incomplete. Could moisture be the issue?

A: The Staudinger reduction involves the reaction of an azide with a phosphine to form a phosphazide, which then eliminates N₂ to form an aza-ylide. This intermediate is then hydrolyzed to the amine and a phosphine oxide.[24][25] While the final step requires water, excess water present at the beginning of the reaction is generally not detrimental. However, issues can arise from:

  • Oxidation of the Phosphine: If the phosphine reagent has been oxidized to the phosphine oxide due to improper storage, it will be unreactive towards the azide. Ensure you are using pure phosphine.

  • Solvent Choice: The reaction is typically carried out in a non-protic solvent like THF or diethyl ether to allow for the initial reaction between the azide and the phosphine to proceed cleanly before the addition of water for the hydrolysis step.

If the reaction is sluggish, check the purity of your phosphine reagent by ³¹P NMR.

Section 3: Protocols and Visual Guides

Preparing an Air-Sensitive NMR Sample

Accurate characterization of organophosphorus compounds requires careful NMR sample preparation to prevent degradation during the analysis.[26][27]

Protocol using a Schlenk Line:

  • Dry a J-Young NMR tube in an oven and allow it to cool under an inert atmosphere on a Schlenk line.[28]

  • In a separate Schlenk flask, weigh your air-sensitive compound under an inert atmosphere (e.g., in a glovebox).

  • Add the required amount of deuterated solvent (which should be degassed and stored over molecular sieves) to the Schlenk flask via syringe.[26]

  • Once the sample is dissolved, transfer the solution to the J-Young NMR tube via a cannula or a long needle syringe under a positive pressure of inert gas.

  • Seal the J-Young tube before removing it from the Schlenk line.

NMR_Sample_Prep cluster_glovebox Inside Glovebox cluster_schlenk_line On Schlenk Line weigh Weigh Compound into Schlenk Flask dissolve Add Degassed Deuterated Solvent weigh->dissolve Transfer flask to Schlenk line dry Dry J-Young Tube under Vacuum/Heat cool Cool Tube under Inert Gas (Ar/N₂) dry->cool transfer Transfer Solution to NMR Tube via Cannula cool->transfer dissolve->transfer seal Seal J-Young Tube transfer->seal

Visualizing the Degradation Pathway of a Trivalent Phosphine

The primary degradation pathway for a common trivalent phosphine, such as triphenylphosphine (PPh₃), in the presence of air and moisture is oxidation and hydrolysis.

Degradation_Pathway cluster_info Legend P_III Trivalent Phosphine (e.g., R₃P) P_V_Oxide Pentavalent Phosphine Oxide (e.g., R₃P=O) P_III->P_V_Oxide O₂ (Air) Oxidation P_V_Hydrolysis Phosphinous Acid (e.g., R₂POH) P_III->P_V_Hydrolysis H₂O (Moisture) Hydrolysis start Starting Material product Degradation Product

References

preventing decomposition of phosphine ligands during purification

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide practical, in-depth solutions for researchers facing challenges with the purification of phosphine ligands. Phosphines are indispensable in modern chemistry, yet their sensitivity to oxidation and other decomposition pathways can make purification a significant hurdle. This resource combines troubleshooting advice, detailed protocols, and the underlying chemical principles to help you preserve the integrity of your valuable ligands.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses the most frequent issues encountered during the purification of phosphine ligands in a direct question-and-answer format.

Q1: I ran a column on standard silica gel, and my ³¹P NMR now shows a large new peak around +30 ppm. What happened to my phosphine?

A: You are almost certainly observing the formation of the corresponding phosphine oxide (R₃P=O). This is the most common decomposition pathway for phosphine ligands.[1] Standard silica gel can actively promote this oxidation through several mechanisms:

  • Air Exposure: The high surface area of silica gel dramatically increases the exposure of the phosphine to any residual oxygen present in your solvents or system.

  • Surface Acidity: The silanol groups (Si-OH) on the silica surface are weakly acidic and can catalyze the oxidation of phosphines, particularly for electron-rich alkylphosphines.[2][3]

  • Trace Impurities: Silica gel can contain trace metal impurities that may also catalyze oxidation.

Solutions & Best Practices:

  • Use Deactivated Silica/Alumina: Treat silica gel with a non-polar, non-coordinating base like triethylamine (typically a 1-2% solution in your eluent) to neutralize the acidic silanol groups. Alternatively, use neutral or basic alumina.

  • Work Under Inert Atmosphere: The most robust solution is to perform column chromatography under strictly anaerobic conditions using a Schlenk-adapted column. This prevents any contact with oxygen.[4][5]

  • Solvent Choice is Critical: Ensure all solvents are rigorously degassed before use. Avoid chlorinated solvents if possible, as they can generate acidic byproducts.

Expert Tip: Before committing your entire batch, test the stability of a small sample of your phosphine on a TLC plate using your intended solvent system. If you see a new, more polar spot (the phosphine oxide), you can anticipate problems on the column.

Q2: My phosphine ligand is co-eluting with a non-polar impurity during chromatography. How can I improve the separation?

A: This is a common challenge, especially when dealing with unreacted starting materials or byproducts of similar polarity.

Solutions & Best Practices:

  • Selective Oxidation: If the impurity is an unreacted phosphine and your desired product is not a phosphine, you can intentionally oxidize the excess ligand to its highly polar phosphine oxide.[6] This can be done by bubbling air through the crude reaction mixture or with a dilute hydrogen peroxide wash during workup.[6] The resulting phosphine oxide will have a very different polarity and can often be removed with a simple silica plug.[6]

  • Metal Sequestration: Unreacted phosphine ligands can be selectively removed by forming insoluble complexes with copper(I) salts, such as CuCl.[6] Stirring the crude mixture with CuCl for a short period will precipitate the phosphine complex, which can then be removed by simple filtration.[6]

  • Recrystallization: If your phosphine ligand is a solid, recrystallization is often the most effective method for removing impurities with different solubility profiles.[7] This technique relies on the slow formation of a crystal lattice, which excludes molecules that do not fit perfectly.[4][7]

Q3: I'm trying to recrystallize my air-sensitive phosphine, but I'm getting low yields and an oily product. What am I doing wrong?

A: Successful recrystallization of air-sensitive compounds requires careful technique to prevent decomposition and ensure high purity.[4][8]

Solutions & Best Practices:

  • Rigorous Air-Free Technique: All steps, including dissolution, filtration (if necessary), and crystallization, must be performed under an inert atmosphere (e.g., on a Schlenk line or in a glovebox).[4][8][9]

  • Proper Solvent Selection: The ideal solvent (or solvent system) should fully dissolve your phosphine at an elevated temperature but have low solubility at cooler temperatures.[7] Use rigorously degassed, anhydrous solvents.

  • Slow Cooling: Rapid cooling often traps impurities and solvent within the crystal lattice, leading to an oily appearance and low purity. Allow the saturated solution to cool slowly to room temperature, and then to lower temperatures (0 °C or -20 °C) to maximize crystal growth and yield.[8]

  • Anti-Solvent Diffusion: An excellent technique for sensitive compounds is liquid-liquid diffusion.[8] Dissolve your compound in a minimal amount of a good solvent, then carefully layer a less dense "anti-solvent" (in which the compound is insoluble) on top.[8] Crystals will form slowly at the interface.

Visual Guide 1: Decision Workflow for Phosphine Purification

This flowchart provides a logical path to selecting the appropriate purification strategy based on the properties of your phosphine ligand and the nature of the impurities.

G Decision Guide for Phosphine Ligand Purification A Assess Ligand & Impurity Properties (Solid/Liquid, Polarity, Air/Thermal Stability) B Is the Ligand a Crystalline Solid? A->B C Recrystallization (Air-Free Technique) B->C Yes D Is there a large polarity difference between ligand and impurities? B->D No E Air-Free Column Chromatography (Deactivated Stationary Phase) C->E If impurities persist D->E Yes F Is the impurity an unreacted phosphine? D->F No G Selective Removal: 1. Oxidation to R3P=O 2. Scavenging with Cu(I) salts F->G Yes H Consider Derivatization or Alternative Synthetic Route F->H No G->E For further cleanup

Caption: A decision tree to guide the selection of a suitable purification method.

Standard Operating Procedures (SOPs)

SOP-01: Rigorous Solvent Degassing

Dissolved oxygen is a primary culprit in phosphine decomposition.[10][11][12] This protocol details the most effective method for its removal.

Method: Freeze-Pump-Thaw (3 Cycles) [10][13][14]

  • Setup: Place the solvent in a Schlenk flask (no more than 2/3 full) equipped with a magnetic stir bar and connect it to a Schlenk line. Ensure a cold trap is in place between the line and the vacuum pump.

  • Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.

  • Pump: Once the solvent is completely frozen solid, open the flask to the vacuum line. Maintain the vacuum for 5-10 minutes to remove gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as trapped gases are released.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle two more times. After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen). The solvent is now ready for use and can be stored under an inert atmosphere for 1-2 days.[10][13]

SOP-02: Air-Free Flash Column Chromatography

This procedure prevents oxidation of sensitive ligands on a stationary phase.

  • Glassware Preparation: Oven-dry all glassware, including the column, flasks, and any transfer cannulas, overnight and cool under a stream of inert gas or in a desiccator.[15][16]

  • Column Packing:

    • Attach the column to the Schlenk line and perform 3 evacuate/backfill cycles.[15]

    • With a positive pressure of inert gas flowing out of the top of the column, add the dry stationary phase (e.g., deactivated silica gel) via a powder funnel.

    • Add the degassed eluent via a cannula, creating a slurry. Gently tap the column to ensure even packing.

    • Once packed, allow the excess solvent to drain to the level of the stationary phase while maintaining positive inert gas pressure.

  • Sample Loading:

    • Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. Transfer this solid to the top of the column against a counterflow of inert gas.

    • Wet Loading: Dissolve the crude material in a minimal amount of degassed eluent. Transfer this solution to the top of the column via a cannula.

  • Elution: Connect the solvent reservoir to the column via a cannula. Use inert gas pressure to carefully push the solvent through the column, collecting fractions in pre-dried Schlenk tubes. Monitor the separation by TLC using degassed solvent chambers.

Data Summary Table

The stability of a phosphine ligand is intrinsically linked to its electronic and steric properties.[17] Understanding these properties can help predict its sensitivity during purification.

LigandTypeCone Angle (θ)Electronic CharacterAir StabilityRecommended Purification
P(OPh)₃ Phosphite128°Strong π-acceptorGenerally air-stableStandard Chromatography
PPh₃ Triaryl145°σ-donor, weak π-acceptorStable as solid, slow oxidation in solutionRecrystallization, Standard Chromatography
PCy₃ Trialkyl170°Strong σ-donorAir-sensitive, oxidizes readilyAir-Free Recrystallization, Air-Free Chromatography
P(t-Bu)₃ Trialkyl182°Very Strong σ-donorPyrophoric/Highly Air-SensitiveHandle only in glovebox; purification via borane adduct

Cone angle data provides a measure of the ligand's steric bulk.

Visual Guide 2: The Primary Decomposition Pathway

The most common decomposition route is oxidation, which converts the trivalent P(III) phosphine to a pentavalent P(V) phosphine oxide. This significantly changes the molecule's polarity and coordinating ability.

G cluster_0 Phosphine (P-III) cluster_1 Oxidizing Agent cluster_2 Phosphine Oxide (P-V) P_III R₃P: P_V R₃P=O P_III->P_V Oxidation Oxidant [ O ] (e.g., O₂, H₂O₂, R-OOH)

Caption: The oxidation of a P(III) phosphine to a P(V) phosphine oxide.

Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator to remove solvent from my phosphine ligand? A: Use with caution. While possible for robust ligands like triphenylphosphine, it's risky for sensitive alkylphosphines. The combination of heat and potential vacuum leaks can accelerate oxidation. A safer alternative is to remove solvent under high vacuum on a Schlenk line at room temperature, using a cold trap to collect the solvent.[4]

Q: I don't have a Schlenk line or a glovebox. Are there any alternatives? A: While challenging, some level of protection can be achieved using less specialized equipment. You can degas solvents by bubbling a stream of inert gas (from a balloon or cylinder) through them for an extended period (30+ minutes).[11][12] Manipulations can be done in an "inert atmosphere bag" (glove bag).[5] However, these methods are less effective than high-vacuum techniques and are not recommended for highly sensitive compounds.[5]

Q: How can I confirm the purity of my final phosphine ligand? A: ³¹P NMR spectroscopy is the most definitive tool. The trivalent phosphine will have a characteristic chemical shift, while its oxide will appear significantly downfield (often 30-50 ppm lower). ¹H and ¹³C NMR can confirm the integrity of the organic substituents.

Q: My phosphine is an oil. How can I purify it without chromatography? A: Purification of oily phosphines is difficult. If it is thermally stable, vacuum distillation (using air-free techniques like a Kugelrohr apparatus) can be effective. Another strategy is to protect the phosphine as its borane adduct (R₃P-BH₃). These adducts are often crystalline solids that are stable to air and chromatography and can be purified easily. The borane protecting group can then be removed by reaction with an amine like DABCO or diethylamine.[5]

References

selecting the optimal solvent and base for reactions involving methoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving methoxydiphenylphosphine (MeOPh₂P). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices of solvent and base, ensuring the success and efficiency of your synthetic endeavors. We have structured this guide in a question-and-answer format to directly address the practical challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section covers the fundamental properties of this compound and the core principles governing solvent and base selection.

Q1: What is this compound and what are its key reactive properties?

A1: this compound (MeOPh₂P), also known as methyl diphenylphosphinite, is an organophosphorus compound with the chemical formula C₁₃H₁₃OP.[1][2] Structurally, it features a methoxy group and two phenyl groups attached to a central phosphorus atom.[2] It is typically a colorless to pale yellow liquid.[1][3]

The key to its reactivity lies in the phosphorus atom's lone pair of electrons, which makes it an effective nucleophile and a valuable ligand in coordination chemistry.[2] This property allows it to participate in a wide range of transformations, including the Mitsunobu, Staudinger, and Wittig-type reactions, and to serve as a ligand in transition metal-catalyzed processes like cross-coupling reactions.[3] The electronic nature of the phenyl and methoxy groups modulates the electron density on the phosphorus, influencing its reactivity compared to other phosphines like triphenylphosphine.

Q2: How does solvent choice impact a reaction involving MeOPh₂P?

A2: The solvent is not merely a medium for the reaction; it is an active participant that can dramatically influence reaction rates and outcomes. The most critical property to consider is the solvent's polarity, often quantified by its dielectric constant (ε) .

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally preferred for reactions involving charged intermediates or transition states, which are common in reactions with phosphines. They can solvate cations effectively, stabilizing charge separation and accelerating reactions. For example, in the formation of a phosphorus ylide for a Wittig reaction, a polar aprotic solvent can stabilize the phosphonium salt precursor and the resulting ylide.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are useful when reactants are nonpolar or when trying to influence the stereochemical outcome of a reaction. For instance, in certain Wittig reactions, nonpolar solvents can favor the formation of Z-alkenes from non-stabilized ylides by promoting the aggregation of intermediates.

  • Protic Solvents (e.g., Ethanol, Water): These solvents are generally avoided in reactions involving strong bases or highly nucleophilic phosphines. The acidic proton can quench strong bases (like n-BuLi) or react with the phosphine itself, leading to unwanted side products.

Below is a table summarizing the properties of common laboratory solvents to aid in your selection.

Data Presentation: Solvent Properties

Table 1: Properties of Common Solvents in Organic Synthesis

Solvent Dielectric Constant (ε) at 20°C Boiling Point (°C) Type
Hexane 1.88 69 Nonpolar Aprotic
Toluene 2.38 111 Nonpolar Aprotic
Diethyl Ether 4.33 35 Polar Aprotic
Tetrahydrofuran (THF) 7.58 66 Polar Aprotic
Dichloromethane (DCM) 8.93 40 Polar Aprotic
Acetone 20.7 56 Polar Aprotic
Acetonitrile (MeCN) 37.5 82 Polar Aprotic
Dimethylformamide (DMF) 36.71 153 Polar Aprotic
Dimethyl Sulfoxide (DMSO) 46.68 189 Polar Aprotic
Methanol 32.70 65 Polar Protic

Data compiled from various sources.[4][5][6]

Q3: What is the guiding principle for selecting a base in these reactions?

A3: The primary rule for base selection is that the chosen base must be strong enough to deprotonate the intended acid in the reaction mixture but not so strong that it leads to undesired side reactions. The strength of a base is inversely related to the pKa of its conjugate acid; a higher pKa for the conjugate acid signifies a stronger base.[7]

For a deprotonation to be effective and proceed to completion, the pKa of the base's conjugate acid should be significantly higher than the pKa of the acid you are trying to deprotonate. A difference of >2 pKa units is a good rule of thumb.

Data Presentation: Base Properties

Table 2: pKa Values of Common Bases and Their Conjugate Acids

Base Conjugate Acid pKa (in H₂O, unless noted) Typical Use
Sodium Bicarbonate (NaHCO₃) H₂CO₃ 6.4 Weak, non-nucleophilic
Triethylamine (Et₃N) Et₃NH⁺ 10.7 Organic-soluble, mild
Potassium Carbonate (K₂CO₃) HCO₃⁻ 10.3 Heterogeneous, moderate
Potassium t-butoxide (t-BuOK) t-BuOH ~17 (in DMSO) Strong, non-nucleophilic
Sodium Hydride (NaH) H₂ ~35 (in DMSO) Strong, non-nucleophilic
Lithium Diisopropylamide (LDA) Diisopropylamine ~36 (in DMSO) Very strong, non-nucleophilic
n-Butyllithium (n-BuLi) Butane ~50 (in DMSO) Extremely strong, nucleophilic

Note: pKa values are for the conjugate acid of the base listed.[8][9]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides targeted advice for common issues encountered in key reactions utilizing phosphines like MeOPh₂P.

Guide 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[10][11] It involves a phosphine (like MeOPh₂P or PPh₃), an azodicarboxylate (e.g., DEAD or DIAD), and a suitable nucleophile.[11]

Q: My Mitsunobu reaction is failing or giving a low yield. What are the likely causes related to solvent and my choice of nucleophile?

A: A failed Mitsunobu reaction is one of the most common issues chemists face. The problem often lies not with a traditional "base" but with the acidity of the nucleophile itself.

Troubleshooting Steps:

  • Check the Nucleophile's pKa: The reaction mechanism requires the in situ generated betaine (from the phosphine and DEAD) to deprotonate the nucleophile.[12][13] This step will only proceed efficiently if the nucleophile has a pKa of approximately 13 or lower .[11][13]

    • Problem: Using a simple alcohol (pKa ~16-18) as a nucleophile will fail because it is not acidic enough to be deprotonated.[13]

    • Solution: Ensure your nucleophile is sufficiently acidic. Carboxylic acids, phenols, imides, and thiols are all suitable choices.[10]

  • Evaluate Your Solvent: The solvent must be aprotic and relatively non-polar.

    • Problem: Using a protic solvent will quench the reactive intermediates. Highly polar aprotic solvents like DMF or DMSO can sometimes interfere with the delicate balance of the reaction intermediates, though they are occasionally used in specific protocols.

    • Solution: Tetrahydrofuran (THF) is the most common and reliable solvent. Diethyl ether and toluene are also effective alternatives. Ensure the solvent is anhydrous, as water can consume the reagents.[14]

  • Consider Steric Hindrance: Sterically hindered secondary alcohols can be notoriously difficult substrates for the Mitsunobu reaction.[15]

    • Problem: The SN2 displacement step is sensitive to steric bulk around the alcohol's carbon center.

    • Solution: A simple modification is to use 4-nitrobenzoic acid as the nucleophile. Its increased acidity can facilitate the reaction and improve yields for hindered alcohols.[15] The resulting ester can then be hydrolyzed to the inverted alcohol.

Mitsunobu_Troubleshooting start Low Yield in Mitsunobu Reaction check_pka Is pKa of Nucleophile < 13? start->check_pka check_solvent Is the solvent anhydrous and aprotic (e.g., THF)? check_pka->check_solvent Yes pka_no Reaction fails. Choose a more acidic nucleophile. check_pka->pka_no No check_sterics Is the alcohol sterically hindered? check_solvent->check_sterics Yes solvent_no Re-run with dry THF. check_solvent->solvent_no No sterics_yes Consider using 4-nitrobenzoic acid as the nucleophile. check_sterics->sterics_yes Yes success Problem Likely Solved check_sterics->success No

Caption: Troubleshooting flowchart for common Mitsunobu reaction failures.

Guide 2: The Wittig Reaction

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide (a Wittig reagent).[16] The formation of this ylide from a phosphonium salt is a critical acid-base step.

Q: I am having trouble forming my Wittig reagent. How do I choose the right base and solvent?

A: Ylide formation is a classic deprotonation. The success of this step depends entirely on matching the strength of your base to the acidity of the C-H bond adjacent to the phosphorus atom in the phosphonium salt.

Troubleshooting Steps:

  • Assess the Acidity of Your Phosphonium Salt: The substituents on the carbon adjacent to the phosphorus dictate the acidity.

    • Non-Stabilized Ylides: If the groups are simple alkyl chains (e.g., from methyltriphenylphosphonium bromide), the C-H bond is not very acidic (pKa ~35). You need an extremely strong base to deprotonate it.

    • Stabilized Ylides: If there is an electron-withdrawing group (like an ester or ketone) attached to the carbon, the negative charge of the ylide is resonance-stabilized. This makes the corresponding C-H bond much more acidic (pKa ~15-20).

  • Select a Base with Sufficient Strength:

    • For Non-Stabilized Ylides: You must use a very strong base. n-Butyllithium (n-BuLi) is the most common choice.[16] Other options include sodium hydride (NaH) or sodium amide (NaNH₂).

    • For Stabilized Ylides: A much wider range of weaker bases can be used. Alkoxides like sodium ethoxide (NaOEt) or potassium t-butoxide (t-BuOK) are often sufficient.[17] In some cases, even moderate bases like potassium carbonate can work.

  • Choose a Compatible Solvent:

    • When using n-BuLi or other organolithiums: You must use an anhydrous aprotic solvent. THF or diethyl ether are standard. These solvents will not react with the strong base.

    • When using alkoxides or carbonates: The choice is broader. The corresponding alcohol (e.g., ethanol for NaOEt) can be used for alkoxides. For other bases, polar aprotic solvents like DMF or acetonitrile are common.

Wittig_Base_Selection cluster_0 Assess Phosphonium Salt cluster_1 Choose Appropriate Base start Select Base for Wittig Ylide Formation stabilized Stabilized (e.g., -CO₂R, -C(O)R) pKa ~15-20 start->stabilized non_stabilized Non-Stabilized (e.g., -Alkyl) pKa ~35 start->non_stabilized moderate_base Moderate Base (t-BuOK, NaOEt) Conj. Acid pKa ~17-19 stabilized->moderate_base Sufficiently Basic strong_base Very Strong Base (n-BuLi, NaH, LDA) Conj. Acid pKa > 35 non_stabilized->strong_base Required non_stabilized->moderate_base INSUFFICIENT

References

effect of temperature and pressure on methoxydiphenylphosphine catalyst stability

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methoxydiphenylphosphine Catalyst & Ligand Stability

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound (MODP). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile phosphine ligand in their catalytic systems. We will delve into the critical factors affecting its stability—namely temperature and pressure—and provide actionable guidance for its handling, use, and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental properties of this compound and the primary mechanisms that can compromise its integrity.

Q1: What is this compound (MODP) and what is its primary role in catalysis?

A1: this compound (C₁₃H₁₃OP) is an organophosphorus compound, specifically a phosphinite, that is widely used as a ligand in homogeneous catalysis.[1][2] Its phosphorus(III) center possesses a lone pair of electrons that can coordinate to a transition metal (e.g., Palladium, Rhodium, Nickel). In doing so, MODP modulates the electronic and steric properties of the metal center, influencing the catalyst's activity, selectivity, and stability in critical reactions like Suzuki, Buchwald-Hartwig, and other cross-couplings.[1][3]

Q2: What are the primary chemical degradation pathways for MODP?

A2: The stability of MODP is primarily threatened by three pathways:

  • Oxidation: This is the most common and rapid degradation pathway. The P(III) center is highly susceptible to oxidation by atmospheric oxygen, converting it to the corresponding this compound oxide (P=O, a P(V) species). This phosphine oxide cannot coordinate effectively to the metal center, rendering it catalytically inactive and leading to catalyst deactivation.[4][5] Electron-rich phosphines are particularly susceptible to this process.[6]

  • P-O Bond Cleavage (Hydrolysis/Thermal): The phosphorus-oxygen bond in the methoxy group can be susceptible to cleavage. This can be catalyzed by acidic or basic conditions, particularly in the presence of water (hydrolysis).[7][8] At elevated temperatures, thermal decomposition can also occur, potentially leading to the elimination of phosphorus-containing acids, a known degradation pathway for organophosphorus esters.[9][10]

  • P-C Bond Cleavage: While less common than oxidation, the phosphorus-carbon bonds can undergo cleavage. This process can be promoted by the metal center itself during the catalytic cycle, leading to irreversible decomposition of the ligand.[5][11]

Q3: How can I detect MODP degradation in my reaction?

A3: The most definitive method is ³¹P NMR spectroscopy .

  • This compound (P-III): Exhibits a characteristic chemical shift.

  • This compound Oxide (P-V): The oxidized form typically appears significantly downfield (20-40 ppm lower) from the parent phosphine.[5]

Observing a new peak in this downfield region is a clear indication of ligand oxidation. Other, less direct signs include reaction stalling, low or no product yield, and the formation of palladium black precipitate, which indicates the aggregation of the metal catalyst due to insufficient ligand stabilization.[4]

Section 2: Operational Guide & Best Practices

To ensure the stability and efficacy of this compound, rigorous adherence to air-free handling techniques is not optional—it is mandatory.

Protocol 1: Handling and Preparation of MODP Stock Solutions

This protocol outlines the standard procedure for handling solid or liquid MODP and preparing a solution for use in a reaction.

Core Principle: The exclusion of atmospheric oxygen and moisture is the primary goal. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).

Equipment:

  • Glovebox or a Schlenk line with a dual vacuum/inert gas manifold.[12][13]

  • Oven-dried glassware (Schlenk flasks, volumetric flasks, etc.).[13]

  • Anhydrous, degassed solvent (e.g., Toluene, THF, Dioxane).

  • Gas-tight syringes and stainless-steel cannulas.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas or in a desiccator.[13]

  • Atmosphere Control:

    • Glovebox: Transfer the MODP container, glassware, and other materials into the glovebox antechamber. Cycle the antechamber atmosphere at least three times before transferring to the main chamber.[4] This is the preferred method for weighing solids.[12]

    • Schlenk Line: Assemble the glassware and connect it to the Schlenk line. Perform a minimum of three evacuate-backfill cycles to establish an inert atmosphere within the flask.[12]

  • Reagent Transfer:

    • MODP is a liquid and is typically supplied in a Sure/Seal™ bottle.[13] Using a clean, dry syringe, pierce the septum and draw the required volume. Ensure you are maintaining a positive pressure of inert gas in the source bottle via a needle connected to your inert gas line.

  • Solution Preparation:

    • Using the syringe, transfer the MODP into your prepared Schlenk flask containing a stir bar and pre-filled with the required volume of anhydrous, degassed solvent.

    • The solvent should have been previously degassed by either sparging with an inert gas for 30-60 minutes or by using the freeze-pump-thaw method (three cycles recommended for highest purity).[5]

  • Storage: Store the prepared stock solution under an inert atmosphere in a sealed Schlenk flask, preferably in a freezer if not for immediate use.[4] Wrap the flask in foil to protect it from light.

Workflow for Inert Atmosphere Reaction Setup

The following diagram illustrates the critical workflow for setting up a reaction using an air-sensitive ligand like MODP.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) cluster_reaction Reaction Phase storage Store MODP (Cool, Dark, Inert) weigh Transfer MODP (Glovebox or Schlenk) storage->weigh glassware Oven-Dry & Cool Glassware setup Assemble Reaction Flask (Evacuate/Backfill x3) glassware->setup solvent Degas Solvent (Sparging or Freeze-Pump-Thaw) dissolve Prepare Stock Solution in Degassed Solvent solvent->dissolve weigh->dissolve add_ligand Add MODP Solution (via Syringe) dissolve->add_ligand add_solids Add Other Solids (Catalyst Precursor, Base) setup->add_solids add_solids->add_ligand add_reagents Add Other Reagents & Heat/Stir add_ligand->add_reagents monitor Monitor Reaction (TLC, GC, LCMS) add_reagents->monitor

Caption: Workflow for handling MODP and setting up a reaction.

Section 3: Troubleshooting Guide

This section is formatted to help you diagnose and solve common issues related to MODP stability.

Q4: My reaction is not proceeding to completion. How do temperature and pressure play a role in potential ligand failure?

A4: This is a classic symptom of catalyst deactivation, where ligand stability is a primary suspect. Temperature and pressure management are critical control points.

  • Role of Temperature: Elevated temperature is a double-edged sword. While often necessary to achieve a desired reaction rate, it exponentially increases the rate of degradation pathways.

    • Accelerated Oxidation: Any trace oxygen remaining in your system will react much faster with MODP at higher temperatures.[6]

    • Ligand Dissociation: In a metal-ligand complex, the bond is dynamic. High temperatures can increase the rate of ligand dissociation from the metal center. If the dissociated MODP does not re-coordinate quickly, the unprotected metal center can agglomerate and precipitate (e.g., as palladium black), irreversibly killing the catalyst.[5]

    • Thermal Decomposition: MODP itself may have a thermal stability limit. Pushing a reaction temperature too high for too long can lead to direct decomposition of the ligand via P-O or P-C bond cleavage.[5][10]

  • Role of Pressure: For most solution-phase catalysis, the critical "pressure" parameter is not high operational pressure, but rather the maintenance of a slight positive pressure (~0.1-0.2 psi above atmospheric) of high-purity inert gas.

    • Exclusion of Air: The primary function of this positive pressure is to create a constant outflow of gas from any potential small leaks in your system (e.g., around septa or joints), preventing the ingress of air (oxygen and moisture). Failure to maintain this pressure is the most common reason for ligand oxidation.[12][13]

    • High-Pressure Reactions: If your reaction genuinely requires high pressure (e.g., for hydrogenations or carbonylations), the stability of MODP must be empirically validated. High pressures of reactive gases (like H₂ or CO) can introduce new decomposition pathways. There is limited literature specifically detailing MODP's stability under such conditions.

Troubleshooting Decision Tree

If you suspect catalyst failure, follow this logical progression to identify the root cause.

G start Problem: Low Yield / Stalled Reaction q1 Did you use rigorous inert atmosphere techniques? start->q1 cause1 Likely Cause: Ligand Oxidation by Air q1->cause1 No q2 Is the reaction run at high temperature (e.g., >100 °C)? q1->q2 Yes sol1 Solution: Repeat with proper degassing, evacute/backfill cycles, and positive inert gas pressure. cause1->sol1 confirm Confirmation Step: Run ³¹P NMR on a reaction aliquot. sol1->confirm cause2 Possible Cause: Thermal Decomposition or Ligand Dissociation q2->cause2 Yes q3 Are your solvents and reagents certified anhydrous? q2->q3 No sol2 Solution: - Lower reaction temperature. - Increase ligand:metal ratio. - Consider a more stable or  chelating ligand. cause2->sol2 sol2->confirm cause3 Possible Cause: Ligand Hydrolysis (P-O Cleavage) q3->cause3 No q3->confirm Yes sol3 Solution: Use freshly dried/distilled solvents and ensure all reagents are anhydrous. cause3->sol3 sol3->confirm confirm_res Is a phosphine oxide peak (δ ≈ 25-35 ppm) present? confirm->confirm_res confirm_res->cause1 Yes

Caption: A decision tree for troubleshooting MODP-related catalyst issues.

Section 4: Advanced Topics & Data Summary

Data Table: Temperature Effects on MODP Stability

This table summarizes the potential effects of temperature on the stability and performance of this compound in a catalytic system.

Temperature RangePotential Effect on MODP/Catalyst StabilityRecommended Action / Consideration
Ambient (~20-40 °C) Minimal thermal stress. Oxidation is the primary concern if air is present.Ideal for catalyst preparation and reactions that proceed without heating. Rigorous inert atmosphere is still required.[4]
Moderate (40-80 °C) Increased reaction rates. Rate of oxidation by trace oxygen also increases.Ensure the system is leak-tight and a positive inert gas pressure is maintained. Solvent choice is critical.
High (80-120 °C) Significant acceleration of desired reaction. Risk of ligand dissociation from the metal center increases, potentially leading to catalyst precipitation (e.g., Pd black).[5]Consider increasing the ligand-to-metal ratio (L:M) to favor re-coordination. Monitor for signs of precipitation.
Very High (>120 °C) High risk of thermal decomposition of the MODP ligand itself (P-O or P-C bond cleavage).[5][10] Side reactions become more probable.This temperature range should be approached with caution. It may be necessary to screen for a more thermally robust ligand (e.g., bulky alkylphosphines or biarylphosphines).
Diagram: Primary Degradation Pathway of MODP

This diagram illustrates the most common failure mode for MODP: oxidation.

G MODP This compound (Active Ligand, P-III) Oxide This compound Oxide (Inactive, P-V) MODP->Oxide [O₂], Heat Irreversible

Caption: Oxidation of active MODP to its inactive phosphine oxide.

Section 5: References

  • BenchChem Technical Support Center. (n.d.). Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis. Retrieved from BenchChem.[4]

  • BenchChem Technical Support Center. (n.d.). Work-up Procedures for Reactions Involving Phosphine Ligands. Retrieved from BenchChem.[14]

  • Imhof, W., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. ACS Publications.[7]

  • BenchChem. (n.d.). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines. Retrieved from BenchChem.[12]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh.[13]

  • Reddit r/Chempros. (2021). Phosphine Ligand Oxidation. Retrieved from Reddit.[6]

  • Reddit r/chemistry. (2015). how to deal with an air sensitive solid?. Retrieved from Reddit.[15]

  • Chaki, N. K., & Sharma, B. (n.d.). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Wiley Online Library.[16]

  • LibreTexts Chemistry. (2023). Phosphines. Retrieved from LibreTexts.[11]

  • BenchChem. (n.d.). improving the stability of phosphine-ligated metal catalysts. Retrieved from BenchChem.[5]

  • Chem-Impex. (n.d.). This compound. Retrieved from Chem-Impex.[1]

  • Grishina, M. A., et al. (n.d.). Enzymatic P-O Bond Cleavage: Criteria of Dissociative and Associative Mechanisms. ACS Publications.[17]

  • Vidya-mitra. (2018). Stucture, bonding and reactions of complexes of tertiary phosphines. YouTube.[18]

  • Kamerlin, S. C. L., & Florian, J. (n.d.). Understanding the transition states of phosphodiester bond cleavage: Insights from heavy atom isotope effects. PubMed.[19]

  • Smolecule. (n.d.). Buy this compound. Retrieved from Smolecule.[2]

  • Levchik, S. V., & Weil, E. D. (n.d.). Thermal Degradation of Organophosphorus Flame Retardants. MDPI.[9]

  • Martínez-Alonso, M., et al. (2018). Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. PMC - NIH.[20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. Inno PharmChem.[3]

  • Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PMC - PubMed Central.[10]

  • Ora, M., et al. (n.d.). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. PubMed.[8]

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Retrieved from TCI Chemicals.

References

Technical Support Center: Strategies for Catalyst Recycling in Reactions with Methoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for recycling catalysts used in reactions involving methoxydiphenylphosphine and similar phosphine ligands. Our goal is to provide you with the expertise and practical insights needed to overcome common challenges, enhance sustainability, and improve the economic viability of your catalytic processes.

Frequently Asked Questions (FAQs)
Q1: Why is catalyst recycling essential for reactions using this compound-metal complexes?

A1: this compound is a ligand often complexed with precious metals like palladium or rhodium for use in homogeneous catalysis (e.g., Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions). The primary drivers for recycling these catalysts are economic and environmental. Precious metals are expensive and finite resources.[1] Effective recovery and reuse significantly reduce the overall cost of a synthetic route.[2] Furthermore, stringent regulations limit the amount of residual metal contamination allowed in pharmaceutical products, making efficient catalyst removal a critical step for ensuring product safety and quality.[1]

Q2: What are the main challenges in recycling homogeneous catalysts like those formed with this compound?

A2: The primary challenge stems from the fact that homogeneous catalysts exist in the same phase (typically liquid) as the reactants and products.[3] This makes simple physical separation, like filtration, impossible without modification. Key difficulties include:

  • Separation: Developing a method to selectively separate the catalyst complex from the product and solvent without degrading it.[1]

  • Leaching: Preventing the active metal or ligand from being lost into the product phase during separation, which reduces the amount of catalyst available for recycling and contaminates the product.[4][5]

  • Deactivation: The catalyst can lose activity during the reaction or the recycling process itself due to thermal stress, oxidation of the phosphine ligand, or poisoning.[6]

Q3: What are the principal strategies for recycling homogeneous phosphine-ligated catalysts?

A3: Several strategies have been developed to address the challenge of separating homogeneous catalysts. The choice of method depends on the specific properties of the catalyst, substrates, and products. The main approaches are summarized in the table below.

StrategyPrincipleAdvantagesDisadvantages
Biphasic Systems The catalyst is confined to a phase (e.g., aqueous, fluorous, or ionic liquid) that is immiscible with the organic phase containing the product.[7][8]Simple separation by decantation; can be highly efficient.Potential for mass transport limitations between phases, slowing reaction rates.[8] Requires specialized solvents.
Immobilization on Supports The catalyst is anchored to a solid (heterogeneous) or soluble polymer (homogeneous) support.[9][10]Solid supports allow for easy filtration. Soluble supports can be precipitated out by changing solvent or temperature.Potential for leaching of the metal from the support.[5] The support might negatively impact catalytic activity.
Membrane Filtration (OSN) Organic Solvent Nanofiltration (OSN) uses membranes to separate molecules based on size. The larger catalyst complex is retained while smaller product molecules pass through.[2][3]Operates under mild conditions; avoids thermal stress. Applicable to a wide range of catalysts.Membrane cost and stability in organic solvents can be a concern. Potential for membrane fouling.
Thermomorphic Systems Uses a solvent system that is monophasic at the reaction temperature but separates into two phases upon cooling, trapping the catalyst in one phase.[11][12]Combines the benefits of homogeneous catalysis (high activity) with easy biphasic separation.Requires careful selection of solvents with a specific temperature-dependent miscibility gap.
Q4: How does the methoxy group on this compound affect recycling strategies?

A4: The methoxy group (-OCH₃) on the phenyl ring makes the phosphine ligand more electron-rich compared to triphenylphosphine. This electronic property can enhance the catalytic activity of the metal center but also increases its susceptibility to oxidation, forming an inactive phosphine oxide.[13] This is a critical factor to consider during catalyst recovery and regeneration, as exposure to air, especially at elevated temperatures, can lead to irreversible deactivation. Any chosen recycling protocol must prioritize maintaining an inert atmosphere.

Troubleshooting Guide: Common Issues in Catalyst Recycling

This section addresses specific problems you may encounter during the catalyst recycling process.

Issue 1: Low or Inconsistent Catalyst Recovery

You find that a significant portion of your catalyst is lost after each reaction and recovery cycle.

Workflow for Diagnosing Low Catalyst Recovery

start Low Catalyst Recovery Observed check_leaching Analyze product phase for metal content (ICP-MS) start->check_leaching high_leaching High Metal Content Detected check_leaching->high_leaching Leaching > 1%? low_leaching Low Metal Content Detected check_leaching->low_leaching Leaching < 1%? cause1 Probable Cause: Catalyst Leaching into Product Phase high_leaching->cause1 cause2 Probable Cause: Physical Loss or Incomplete Separation low_leaching->cause2 solution1a Optimize Separation: - Biphasic: Improve phase immiscibility - Precipitation: Use anti-solvent more effectively - OSN: Check membrane integrity/pore size cause1->solution1a solution1b Modify Catalyst: - Increase catalyst polarity for aqueous/polar phase retention - Increase catalyst size for better OSN retention cause1->solution1b solution2a Refine Technique: - Improve decanting/filtration technique - Ensure complete precipitation before filtration - Check for adsorption onto glassware cause2->solution2a

Caption: Decision tree for troubleshooting low catalyst recovery.

Potential Causes & Detailed Solutions:

  • Cause A: Catalyst Leaching into the Product Phase

    • Explanation: The catalyst complex or a fragment of it has some solubility in the product phase. This is a very common issue, especially in biphasic systems where phase separation is not perfectly sharp.[4]

    • Solution Protocol:

      • Quantify Leaching: Before making changes, determine the extent of the problem. Analyze your product phase for the catalytic metal (e.g., Pd, Rh) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This gives you a baseline for improvement.

      • Optimize Biphasic Separation: If using a liquid-liquid biphasic system, try adding a different co-solvent to the catalyst phase to increase its polarity and reduce its solubility in the organic product phase.[8] For example, in an aqueous biphasic system, increasing the polarity of the aqueous phase can help retain the catalyst.

      • Improve Precipitation: If precipitating a polymer-supported catalyst, ensure you are adding a sufficient volume of the anti-solvent and allowing adequate time for complete precipitation before filtration. Cooling the mixture can often improve precipitation efficiency.

      • Verify Membrane Performance: For Organic Solvent Nanofiltration (OSN), verify that the membrane's molecular weight cut-off is appropriate for your catalyst complex.[2] A compromised membrane or one with too large a pore size will allow the catalyst to pass through into the permeate.

  • Cause B: Physical Loss During Handling

    • Explanation: The catalyst may be lost due to incomplete transfer between vessels, adherence to glassware, or inefficient filtration/decantation techniques.

    • Solution:

      • Review Transfer Steps: Minimize the number of transfers. When transfers are necessary, rinse the original vessel with a small amount of the catalyst-containing phase and add it to the bulk.

      • Address Adsorption: Silanizing glassware can prevent charged catalyst complexes from adsorbing to the glass surface.

      • Refine Filtration: If filtering a heterogenized catalyst, ensure the filter medium is appropriate and that the catalyst cake is washed with fresh solvent to recover any product before being prepared for the next cycle.

Issue 2: Decreased Catalytic Activity in Recycled Runs

The recovered catalyst is less active or completely inactive in subsequent reactions, leading to lower yields or stalled reactions.

Potential Causes & Detailed Solutions:

  • Cause A: Ligand Degradation via Oxidation

    • Explanation: The phosphorus(III) center in this compound is susceptible to oxidation to phosphorus(V), forming the corresponding phosphine oxide.[13] This oxidized ligand cannot effectively coordinate to the metal center, leading to catalyst deactivation. This is often exacerbated by exposure to air during workup or separation, especially at elevated temperatures.

    • Solution Protocol:

      • Maintain Inert Atmosphere: Conduct all catalyst recovery and transfer steps under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.[14]

      • Use Degassed Solvents: Ensure all solvents used for washing or re-dissolving the catalyst are thoroughly degassed to remove dissolved oxygen.[14]

      • Analytical Verification: Use ³¹P NMR spectroscopy to analyze a sample of the recovered catalyst. The appearance of a new peak shifted downfield (typically > 20 ppm) from the original phosphine ligand signal is a strong indicator of phosphine oxide formation.

      • Avoid High Temperatures: If possible, perform separation steps at or below room temperature to minimize the rate of thermal degradation and oxidation.

  • Cause B: Formation of Inactive Metal Species

    • Explanation: The active catalytic species (e.g., Pd(0)) can agglomerate to form inactive metal nanoparticles or clusters, often visible as a black precipitate (e.g., "palladium black").[13] This can be caused by ligand dissociation or decomposition.

    • Solution:

      • Ensure Ligand Excess: During the reaction and recycle, it can be beneficial to use a slight excess of the phosphine ligand. This helps to stabilize the active monomeric metal species and prevent agglomeration.

      • Visual Inspection: A color change from a homogeneous solution to a suspension with black particles is a clear sign of this problem.

      • Re-evaluate Conditions: Harsh reaction or workup conditions (high temperature, incompatible solvents) can promote catalyst decomposition. Consider if milder conditions can be used.

  • Cause C: Catalyst Poisoning

    • Explanation: Impurities from reagents, solvents, or side reactions can bind to the catalyst's active sites, blocking them from participating in the catalytic cycle.[6][15] These poisons are carried over with the recycled catalyst.

    • Solution:

      • Purify Reagents: Ensure all starting materials and solvents for the next cycle are of high purity.[13]

      • Introduce a "Cleaning" Step: It may be possible to wash the recovered catalyst with a solution that can remove the poison without harming the catalyst itself. For example, a dilute, non-coordinating acid wash could remove basic impurities. This must be approached with caution and tested on a small scale.

      • Identify the Poison: If poisoning is suspected, analyzing the spent catalyst with techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can sometimes identify the poisoning elements.

Issue 3: Product Contamination with Catalyst or Ligand

The final isolated product contains unacceptable levels of the catalytic metal or phosphine ligand/oxide.

Workflow for Addressing Product Contamination

start Product Contamination Detected (Metal or Ligand) check_separation Review Separation Efficiency start->check_separation check_purification Review Product Purification start->check_purification cause1 Cause: Inefficient Catalyst/Product Separation check_separation->cause1 cause2 Cause: Inadequate Downstream Purification check_purification->cause2 solution1 Re-optimize separation method (See Issue 1, Cause A) cause1->solution1 solution2a Introduce Scavenging Step: Use solid-supported scavengers (e.g., silica with thiol groups for Pd, or acidic resins for phosphines) cause2->solution2a solution2b Optimize Crystallization/Chromatography: - Test different solvent systems - Use activated carbon treatment cause2->solution2b

Caption: Workflow for troubleshooting product contamination issues.

Potential Causes & Detailed Solutions:

  • Cause A: Inefficient Primary Separation

    • Explanation: This is directly related to catalyst leaching (see Issue 1). If the initial separation of the bulk catalyst from the product is poor, downstream purification becomes much more difficult.

    • Solution: The first step is always to improve the primary separation method as detailed in the "Low Catalyst Recovery" section. Reducing the amount of catalyst entering the purification stage is the most effective strategy.

  • Cause B: Inadequate Final Purification

    • Explanation: Standard purification methods like crystallization or chromatography may not be sufficient to remove trace amounts of highly soluble catalyst complexes or the resulting phosphine oxide.

    • Solution Protocol:

      • Introduce a Scavenging Step: Before final purification, treat the crude product solution with a scavenger. These are solid materials with functional groups that selectively bind to the metal or ligand, allowing them to be removed by simple filtration.[16]

        • For Palladium: Thiol-functionalized silica gel or resins are highly effective at scavenging residual palladium.

        • For Phosphine/Phosphine Oxide: Acidic ion-exchange resins can help remove the basic phosphine ligand and, to some extent, the polar phosphine oxide.

      • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual metal and organic impurities. This should be done before the final filtration/crystallization.

      • Optimize Crystallization: Test a variety of solvent/anti-solvent systems for crystallization. Sometimes, a specific solvent system can cause the desired product to crystallize while leaving the metal impurities behind in the mother liquor.

References

Technical Support Center: Navigating Substrate Scope Limitations in Methoxydiphenylphosphine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for methoxydiphenylphosphine-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common substrate scope limitations and optimize your reaction outcomes.

Introduction: The Role and Reactivity of this compound

This compound, specifically (4-methoxyphenyl)diphenylphosphine, is a valuable triarylphosphine ligand in organic synthesis. The presence of the electron-donating methoxy group on one of the phenyl rings increases the electron density on the phosphorus atom compared to its unsubstituted counterpart, triphenylphosphine. This enhanced nucleophilicity can significantly influence the kinetics and substrate scope of various transformations. However, this electronic modification also introduces specific challenges and limitations that researchers must navigate. This guide will delve into these nuances, providing practical solutions to common problems encountered in the lab.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you might encounter during your experiments, offering probable causes and actionable solutions.

Issue 1: Low or No Conversion in Mitsunobu Reactions with Sterically Hindered Alcohols

Question: I am attempting a Mitsunobu reaction using a bulky secondary alcohol and this compound, but I am observing very low conversion to the desired ester. What is going wrong?

Answer:

This is a common challenge in Mitsunobu reactions. While the increased nucleophilicity of this compound can be advantageous, steric hindrance around the alcohol's hydroxyl group can impede the formation of the key oxyphosphonium intermediate.

Probable Causes & Solutions:

  • Steric Clash: The bulky nature of your alcohol substrate is likely preventing efficient attack by the phosphine-azodicarboxylate adduct. The methoxy group, while electronically favorable, does not significantly alter the steric profile of the phosphine to overcome this.

  • Insufficient Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[1] If your carboxylic acid or other nucleophile is not sufficiently acidic, the deprotonation step will be slow, leading to poor conversion.

Troubleshooting Protocol:

  • Increase Reagent Stoichiometry: A modest increase in the concentration of this compound and the azodicarboxylate (e.g., from 1.2 to 1.5 or 2.0 equivalents) can sometimes overcome sluggish reaction rates.

  • Elevate Reaction Temperature: Carefully increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy. Monitor the reaction closely for potential decomposition of starting materials or products.

  • Solvent Screening: While THF is a common solvent for Mitsunobu reactions, switching to a more polar aprotic solvent like DMF or acetonitrile can sometimes enhance reaction rates.

  • Alternative Phosphine Ligands: If the above measures fail, consider switching to a more sterically demanding and electron-rich phosphine ligand. While this compound is more electron-rich than triphenylphosphine, other ligands with different steric profiles might be more effective for your specific substrate.

Issue 2: Poor Yields in Staudinger Reactions with Electron-Rich Aryl Azides

Question: I am using this compound for a Staudinger reduction of an electron-rich aryl azide, and the reaction is sluggish, resulting in a low yield of the corresponding amine. Why is this happening?

Answer:

The electronic properties of both the phosphine and the azide play a crucial role in the Staudinger reaction. While the electron-donating methoxy group on the phosphine enhances its nucleophilicity, an electron-rich aryl azide is inherently less electrophilic.

Probable Causes & Solutions:

  • Electronic Mismatch: The reduced electrophilicity of the electron-rich aryl azide slows down the initial nucleophilic attack by the phosphine, which is the rate-determining step for aryl azides.[2]

  • Stability of the Iminophosphorane Intermediate: Iminophosphoranes derived from aryl azides can be quite stable, and their hydrolysis to the amine and phosphine oxide can be slow, especially under strictly anhydrous conditions.[3]

Troubleshooting Protocol:

  • Solvent Effects: The Staudinger ligation, a related reaction, is known to proceed more rapidly in polar, protic solvents.[2][3] Consider switching from a nonpolar solvent like THF to a more polar one like DMF or even a mixture containing water to facilitate the hydrolysis of the iminophosphorane intermediate.

  • Acid Catalysis: The hydrolysis of the iminophosphorane can be accelerated by the addition of a mild acid. A catalytic amount of a Brønsted acid can promote the breakdown of the intermediate to the desired amine.

  • Photocatalysis: In some cases, the resulting iminophosphorane can act as a photocatalyst, generating reactive oxygen species that lead to the oxidation of the starting phosphine to the phosphine oxide, thereby reducing the amount of active catalyst.[3] Running the reaction in the dark or under an inert atmosphere can mitigate this side reaction.

Issue 3: Incomplete Conversion or Side Reactions in Appel Reactions

Question: I am performing an Appel reaction to convert a primary alcohol to an alkyl iodide using this compound, iodine, and imidazole. My reaction is not going to completion, and I am observing some unidentifiable byproducts.

Answer:

The Appel reaction is generally robust, but its success can be sensitive to reaction conditions and the purity of reagents. The increased reactivity of this compound can sometimes lead to side reactions if not properly controlled.

Probable Causes & Solutions:

  • Moisture Contamination: The presence of water in your starting materials or solvent can consume the active phosphonium iodide species, leading to incomplete conversion. Ensure all reagents and glassware are thoroughly dried.

  • Reaction Temperature: While some Appel reactions require heating, elevated temperatures can sometimes lead to decomposition of the desired alkyl iodide, especially if it is sensitive.[4]

  • Stoichiometry of Reagents: An incorrect ratio of phosphine, iodine, and imidazole can lead to the formation of side products.

Troubleshooting Protocol:

  • Rigorous Drying: Dry your alcohol substrate (e.g., by azeotropic distillation with toluene), use anhydrous solvents, and dry your glassware thoroughly.

  • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC to determine the optimal temperature profile.

  • Reagent Purity and Stoichiometry: Use freshly purified reagents. A common protocol involves using slight excesses of triphenylphosphine, iodine, and imidazole.[4] A similar stoichiometry should be a good starting point for this compound.

  • Alternative Halogenating Agents: For sensitive substrates, consider using alternative, milder halogenating agents in combination with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound over triphenylphosphine?

A1: The primary advantage is its increased electron-donating ability due to the para-methoxy group. This enhanced nucleophilicity can lead to faster reaction rates in many transformations, such as the Staudinger ligation where electron-donating substituents on the phosphine accelerate the reaction.[2] This can be particularly beneficial when dealing with less reactive electrophiles.

Q2: Are there any general substrate classes that are particularly challenging for this compound-catalyzed reactions?

A2: Yes, highly sterically hindered substrates can be problematic. While electronically activated, this compound has a similar steric profile to triphenylphosphine. Therefore, reactions that are sensitive to steric bulk, such as the Mitsunobu reaction with bulky secondary or tertiary alcohols, may not see a significant improvement and could still suffer from low yields.[1] Additionally, in cross-coupling reactions, very electron-rich aryl halides might be challenging due to a slower oxidative addition step.

Q3: How does the methoxy group affect the properties of the resulting phosphine oxide byproduct?

A3: The byproduct, (4-methoxyphenyl)diphenylphosphine oxide, will be slightly more polar than triphenylphosphine oxide (TPPO). This can be a double-edged sword. On one hand, the increased polarity might aid in its separation from nonpolar products. On the other hand, it can make its removal from polar products even more challenging during chromatographic purification.

Q4: What are the best methods for removing (4-methoxyphenyl)diphenylphosphine oxide?

A4: The strategies for removing (4-methoxyphenyl)diphenylphosphine oxide are similar to those for TPPO, with adjustments for its slightly higher polarity.

MethodDescriptionBest For
Crystallization If your product is a solid and the phosphine oxide is an oil (or vice versa), crystallization can be an effective purification method.Crystalline products with different solubility profiles than the phosphine oxide.
Silica Gel Chromatography The standard method for purification. Due to the polarity of the phosphine oxide, a less polar eluent system is often required.A wide range of products, but can be challenging for highly polar compounds.
Acid/Base Extraction Not directly applicable to the neutral phosphine oxide, but can be used to remove acidic or basic impurities.Removing other impurities from the crude mixture.
Precipitation with Metal Salts Lewis acids like ZnCl₂ or MgCl₂ can form complexes with the phosphine oxide, causing it to precipitate from solution.Non-polar to moderately polar products that do not coordinate to the metal salt.
Polymer-Supported Reagents Using a polymer-bound version of this compound allows for simple filtration to remove the phosphine oxide byproduct.[5]Reactions where the corresponding polymer-supported reagent is available and suitable.

Q5: In which reactions is this compound a demonstrably superior choice to triphenylphosphine?

A5: this compound often excels in reactions where the nucleophilicity of the phosphine is a key factor in the rate-determining step. For example, in the Staudinger ligation, phosphines with electron-donating groups have been shown to increase the reaction rate.[2] In some cross-coupling reactions, the enhanced electron-donating nature can facilitate the reductive elimination step, potentially leading to higher turnover numbers. However, the choice of ligand is highly substrate-dependent, and screening of different phosphines is often necessary to identify the optimal catalyst for a specific transformation.

Experimental Protocols

Protocol 1: General Procedure for a Mitsunobu Reaction with a Challenging Secondary Alcohol
  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 eq.), the nucleophile (e.g., carboxylic acid, 1.5 eq.), and this compound (1.5 eq.).

  • Dissolve the solids in anhydrous THF (or another suitable solvent).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • If the reaction is sluggish, consider heating the mixture to 40-50 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography, using an appropriate eluent system to separate the product from the (4-methoxyphenyl)diphenylphosphine oxide and the hydrazine byproduct.

Visualizing Reaction Mechanisms and Troubleshooting

Troubleshooting_Mitsunobu start Low Conversion in Mitsunobu cause1 Steric Hindrance start->cause1 cause2 Low Nucleophile Acidity start->cause2 solution1 Increase Reagent Stoichiometry cause1->solution1 solution2 Increase Temperature cause1->solution2 solution3 Solvent Screening (e.g., DMF) cause1->solution3 solution4 Alternative Phosphine Ligand cause1->solution4 cause2->solution4

Caption: Troubleshooting workflow for low conversion in Mitsunobu reactions.

Staudinger_Mechanism R3P R₃P Phosphazide R₃P=N-N=N-R' R3P->Phosphazide + R'-N₃ RN3 R'-N₃ RN3->Phosphazide Iminophosphorane R₃P=NR' Phosphazide->Iminophosphorane - N₂ Amine R'-NH₂ Iminophosphorane->Amine + H₂O PhosphineOxide R₃P=O Iminophosphorane->PhosphineOxide + H₂O H2O H₂O H2O->Amine N2 N₂

Caption: Simplified mechanism of the Staudinger reaction.

References

Technical Support Center: Automated Bayesian Optimization for Multistep Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Automated Bayesian Optimization in Multistep Chemical Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technique to accelerate their experimental workflows. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying rationale to empower you to make informed decisions in your research.

Troubleshooting Guide

This section addresses common problems encountered during the implementation of automated Bayesian optimization for chemical synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Problem 1: The optimization is not converging or is stuck in a local optimum.

Question: My Bayesian optimization algorithm has run for several iterations, but the reaction yield (or other target objective) is not improving. It seems to be suggesting experiments in the same region of the parameter space. What's happening and how can I fix it?

Answer:

This is a common issue that often points to an imbalance between exploitation and exploration in the optimization process.[1][2][3] The algorithm might be too focused on exploiting a region that it initially found to be promising (a local optimum) without sufficiently exploring other areas of the parameter space that might hold the global optimum.[2]

Causality and Recommended Actions:

  • Inadequate Initial Sampling: The initial set of experiments is crucial for building the initial surrogate model of your reaction landscape. If the initial samples are clustered in one area, the model will have a biased understanding of the overall space.

    • Solution: Ensure your initial experimental design covers the parameter space as widely as possible. A space-filling design like a Latin Hypercube Sampling (LHS) is a good starting point.[4] A general rule of thumb is to start with at least twice the number of experiments as you have variables to optimize.[4]

  • Acquisition Function Choice: The acquisition function guides the selection of the next experiment. Some functions are more "greedy" (exploitative) than others.

    • Solution: If you are using an acquisition function like "Probability of Improvement" (PI), which can be more exploitative, consider switching to "Expected Improvement" (EI) or "Upper Confidence Bound" (UCB). EI often provides a good balance between exploration and exploitation.[5][6] The UCB algorithm has an explicit parameter that allows you to tune this balance.[6]

  • Surrogate Model Hyperparameters: The Gaussian Process (GP) surrogate model has its own hyperparameters (e.g., lengthscale) that determine its flexibility and smoothness. Poorly chosen hyperparameters can lead to a model that doesn't accurately represent the reaction landscape.

    • Solution: Most Bayesian optimization software packages have methods for automatically tuning these hyperparameters based on the observed data. Ensure this feature is enabled. If you are setting them manually, a longer lengthscale encourages more exploration, while a shorter lengthscale can lead to a "wigglier" function that might overfit to the initial data.

  • Noisy Experimental Data: High levels of noise in your experimental measurements can confuse the surrogate model, making it difficult to distinguish between true optima and random fluctuations.[7][8]

    • Solution:

      • Implement a re-testing strategy for promising experimental conditions to get a more accurate measure of the outcome.[7]

      • Some Bayesian optimization frameworks allow you to explicitly model the noise level. If you have an estimate of the noise in your experiments, incorporate it into the model.[9]

Problem 2: The algorithm suggests impractical or unsafe experimental conditions.

Question: The Bayesian optimization algorithm is suggesting experiments with very high temperatures or concentrations that are not feasible or safe in my laboratory setup. How can I prevent this?

Answer:

This is a critical issue that highlights the importance of incorporating domain knowledge and experimental constraints into the optimization process.

Causality and Recommended Actions:

  • Unconstrained Optimization Space: By default, the optimizer will explore the entire parameter space you define. If you don't set boundaries, it may suggest conditions that are physically or chemically nonsensical.

    • Solution: Always define a bounded search space for each variable based on your knowledge of the chemistry and the limitations of your equipment. For example, set a maximum temperature that your reactor can safely handle.

  • "Unknown Constraints": Sometimes, certain combinations of parameters can lead to undesirable outcomes that are not simple to define as a boundary (e.g., precipitation of a starting material at a specific concentration and temperature).

    • Solution: More advanced Bayesian optimization frameworks allow for the inclusion of "unknown constraints."[10] In this approach, you can provide feedback to the model not just on the primary objective (e.g., yield), but also on whether a particular experiment was "feasible" or not. The model will then learn to avoid regions of the parameter space that lead to failed experiments.

Problem 3: The optimization is very slow, and each iteration takes a long time to compute.

Question: As I add more experimental data, the time it takes for the algorithm to suggest the next experiment is increasing significantly. Is this normal?

Answer:

Yes, this is a known characteristic of Gaussian Process-based Bayesian optimization. The computational complexity of fitting a standard GP model scales cubically with the number of data points.

Causality and Recommended Actions:

  • Computational Complexity of Gaussian Processes: The matrix inversion required to fit a GP model becomes computationally expensive with a large number of observations.

    • Solution:

      • For very large datasets, consider using a more scalable surrogate model, such as a sparse Gaussian Process or a Bayesian Neural Network.[11]

      • If your optimization is running for a very large number of iterations, you might be able to achieve a good result with fewer experiments by carefully selecting the initial design and acquisition function.

  • High-Dimensional Parameter Space: Optimizing the acquisition function to find the next best experiment can be slow in a high-dimensional space.

    • Solution:

      • If possible, use your scientific expertise to reduce the number of variables being optimized. For example, if you know that two solvents behave very similarly in your reaction, you might choose to only include one in the optimization.

      • Some optimization software allows for the use of more efficient numerical optimization methods for the acquisition function.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the application of automated Bayesian optimization in multistep chemical synthesis.

Q1: What is Bayesian optimization and why is it particularly useful for multistep chemical synthesis?

Bayesian optimization is a sequential, model-based approach for finding the optimum of a function that is expensive to evaluate.[2][12] It is well-suited for multistep chemical synthesis for several reasons:

  • Sample Efficiency: Chemical experiments, especially in a multistep synthesis, can be time-consuming and resource-intensive. Bayesian optimization is designed to find the optimal conditions in a minimal number of experiments compared to traditional methods like grid search or Design of Experiments (DoE).[13]

  • Handles High Dimensionality: Chemical reactions often have many variables that can be tuned (e.g., temperature, concentration, catalyst, solvent). Bayesian optimization can effectively navigate these high-dimensional spaces.[14]

  • Accommodates Different Variable Types: It can handle both continuous variables (like temperature and time) and categorical variables (like the choice of solvent or catalyst).[15][16]

  • Adaptability: The "learn as we go" approach allows the optimization to adapt based on the results of previous experiments, leading to a more efficient search.

Q2: How does the Bayesian optimization loop work in practice for reaction optimization?

The process is iterative and can be broken down into the following steps:

  • Initial Experiments: A small number of initial experiments are performed to get a preliminary understanding of the reaction landscape.

  • Build a Surrogate Model: A probabilistic model, typically a Gaussian Process, is fitted to the data from the initial experiments. This surrogate model provides a prediction of the reaction outcome for any given set of conditions, along with an estimate of the uncertainty in that prediction.[1][2]

  • Optimize the Acquisition Function: An acquisition function is used to decide where to perform the next experiment. This function balances exploring areas of high uncertainty with exploiting areas that the model predicts will have a high yield.[5][6] The set of experimental conditions that maximizes the acquisition function is chosen for the next iteration.

  • Perform the Next Experiment: The suggested experiment is performed, and the outcome is measured.

  • Update the Model: The new data point is added to the dataset, and the surrogate model is updated.

  • Repeat: The process is repeated from step 3 until a stopping criterion is met (e.g., the experimental budget is exhausted, or the optimization has converged).[17]

Q3: How should I represent my chemical reaction for the algorithm?

The representation of your chemical reaction is a critical step. The goal is to convert the different components and conditions of your reaction into a numerical format that the machine learning model can understand.

  • Continuous Variables: These are the easiest to represent. Variables like temperature, pressure, concentration, and reaction time can be used directly as numerical inputs. It is good practice to scale these variables (e.g., to a range of 0 to 1) before feeding them into the model.

  • Categorical Variables: Variables like the choice of solvent, catalyst, or ligand require a specific encoding scheme.

    • One-Hot Encoding: This is a common method where each category is represented by a binary vector.[16][18] For example, if you have three solvents (Toluene, THF, DMF), Toluene could be[4], THF[4], and DMF[4]. However, this method does not capture any notion of similarity between the categories and can lead to a very high-dimensional representation if you have many categories.[18]

    • Descriptor-Based Representation: A more sophisticated approach is to represent each categorical variable by a set of its physicochemical properties (descriptors).[19][20] For example, a solvent could be represented by its polarity, boiling point, and dielectric constant. This can help the model to learn relationships between the properties of the components and the reaction outcome.

Q4: What are the limitations of automated Bayesian optimization in chemical synthesis?

While powerful, Bayesian optimization is not a "magic bullet" and has some limitations:

  • Dependence on Initial Data: The performance of the optimization can be sensitive to the initial set of experiments. A poor initial design can lead to slow convergence.

  • "Curse of Dimensionality": While it handles high-dimensional spaces better than many other methods, its performance can still degrade as the number of variables becomes very large (e.g., >20).[21]

  • Computational Cost: As mentioned in the troubleshooting guide, standard Gaussian Process models can become computationally expensive for a large number of experiments.

  • Requires Human Expertise: The successful application of Bayesian optimization still requires significant human expertise to define the problem, select the variables, set the constraints, and interpret the results. It is a tool to augment, not replace, the knowledge of a chemist.

Experimental Protocols & Workflows

Protocol 1: A General Workflow for Automated Bayesian Optimization of a Chemical Reaction
  • Define the Optimization Problem:

    • Clearly state the objective of the optimization (e.g., maximize yield, minimize impurities).

    • Identify all the variables to be optimized (e.g., temperature, solvent, catalyst, stoichiometry).

    • Define the search space for each variable, including the minimum and maximum values for continuous variables and the list of options for categorical variables.

    • Specify any known constraints.

  • Initial Experimental Design:

    • Determine the number of initial experiments to run (a good starting point is 2 times the number of variables).[4]

    • Use a space-filling design, such as Latin Hypercube Sampling, to generate the initial set of experimental conditions.[4]

  • Data Formatting:

    • Organize your experimental data in a structured format, such as a CSV file.

    • Create columns for each variable and a column for the measured outcome.

    • Encode categorical variables as required by your chosen Bayesian optimization software.

  • Software and Model Selection:

    • Choose a Bayesian optimization software package (e.g., GPyOpt, BoTorch, Dragonfly, EDBO).

    • Select a surrogate model, typically a Gaussian Process with a Matérn 5/2 kernel, which is a robust choice for many chemical systems.

    • Choose an acquisition function, such as Expected Improvement.[4]

  • Running the Optimization Loop:

    • Load your initial data into the software.

    • Initiate the optimization loop. The software will suggest the next set of experimental conditions.

    • Perform the suggested experiment and record the outcome.

    • Add the new data point to your dataset and re-run the optimization to get the next suggestion.

    • Repeat this process until your experimental budget is exhausted or the optimization converges.

  • Analysis of Results:

    • Plot the optimization trace to visualize the progress of the optimization.

    • Examine the final surrogate model to understand the relationship between the variables and the outcome.

    • The point with the best-observed outcome is your optimized condition.

Data Presentation

Table 1: Example of a Dataset for Bayesian Optimization

Experiment IDTemperature (°C)Concentration (M)Catalyst (Categorical)Yield (%)
1800.1Catalyst A45.2
21000.2Catalyst B65.7
3900.15Catalyst C58.9
...............

Visualizations

BayesianOptimizationLoop cluster_0 Computational Domain cluster_1 Experimental Domain SurrogateModel 1. Build/Update Surrogate Model (e.g., Gaussian Process) AcquisitionFunction 2. Maximize Acquisition Function SurrogateModel->AcquisitionFunction Posterior Distribution NextExperiment 3. Suggest Next Experiment AcquisitionFunction->NextExperiment Optimal Next Parameters PerformExperiment 4. Perform Experiment on Automated Platform NextExperiment->PerformExperiment Send to Robot AnalyzeResults 5. Analyze Outcome (e.g., HPLC, NMR) PerformExperiment->AnalyzeResults NewData New Data Point AnalyzeResults->NewData InitialData Initial Experimental Data InitialData->SurrogateModel Start NewData->SurrogateModel Update Dataset AutomatedSynthesisWorkflow CASP Computer-Aided Synthesis Planning (CASP) HumanRefinement Human Refinement of Proposed Route CASP->HumanRefinement Suggests Routes AutomatedPlatform Automated Synthesis Platform (Robotics) HumanRefinement->AutomatedPlatform Defines Search Space BO Bayesian Optimization Module AutomatedPlatform->BO PAT Process Analytical Technology (PAT) (e.g., inline IR, HPLC) AutomatedPlatform->PAT Executes Experiments BO->AutomatedPlatform Suggests Next Experiment FinalProduct Optimized Synthesis Protocol BO->FinalProduct Converges to Optimum DataAnalysis Data Analysis and Model Update PAT->DataAnalysis Provides Real-time Data DataAnalysis->BO Feeds Results

References

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of Methoxydiphenylphosphine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

Methoxydiphenylphosphine (MOP) is a versatile organophosphorus compound, pivotal as a ligand in metal-catalyzed cross-coupling reactions, a precursor in the synthesis of other valuable phosphines, and a reagent in transformations like the Mitsunobu reaction. In the high-stakes environment of pharmaceutical development and fine chemical synthesis, the purity of such a foundational reagent is not a mere quality metric; it is a critical determinant of reaction efficiency, catalyst stability, and the impurity profile of the final active pharmaceutical ingredient (API).

Impurities, even at trace levels, can have cascading negative effects. The most common impurity, this compound oxide, can competitively coordinate to metal centers, deactivating catalysts and leading to sluggish or incomplete reactions. Unreacted starting materials or synthetic by-products can initiate unforeseen side reactions, complicating downstream purification and compromising yield. For researchers in drug development, ensuring the purity of reagents like MOP is a foundational step in adhering to the rigorous standards set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of synthesized this compound. It is structured from the perspective of building a robust, self-validating, and defensible purity assessment through an orthogonal approach—leveraging the distinct strengths of multiple analytical methods to create a comprehensive and trustworthy purity profile.

Chapter 1: The Orthogonal Purity Assessment Strategy

No single analytical technique can unequivocally determine the absolute purity of a compound. Each method has inherent biases and blind spots. For instance, a technique that is excellent for quantifying phosphorus-containing species may not detect residual organic solvents. Therefore, a robust validation strategy is orthogonal, meaning it employs multiple, fundamentally different analytical techniques to interrogate the sample. The convergence of results from these disparate methods provides a high degree of confidence in the final purity value.

Our approach will combine spectroscopic, chromatographic, and elemental analysis to ensure that we account for all potential impurities, including structural isomers, oxidation products, residual starting materials, and non-chromophoric contaminants.

G cluster_0 Purity Validation Workflow Synthesis Synthesized This compound (MOP) NMR NMR Spectroscopy (³¹P & ¹H) Synthesis->NMR Sample Aliquots GCMS GC-MS Synthesis->GCMS Sample Aliquots HPLC HPLC-UV/DAD Synthesis->HPLC Sample Aliquots EA Elemental Analysis (CHNP) Synthesis->EA Sample Aliquots Report Comprehensive Purity Certificate NMR->Report Structural Identity & Phosphorus Impurities (%) GCMS->Report Volatile Impurities (%) HPLC->Report Non-Volatile Impurities (%) EA->Report Absolute Elemental Composition (%)

Caption: Orthogonal workflow for MOP purity validation.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of MOP analysis due to its structural specificity and quantitative power, especially for phosphorus-containing compounds.

The "Why": Causality Behind the Choice
  • ³¹P NMR: The phosphorus-31 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[4] Each unique phosphorus environment in the sample produces a distinct signal, allowing for the direct observation and quantification of MOP against its most common impurity, this compound oxide (MOP=O), and other phosphorus-containing by-products.

  • ¹H NMR: Provides confirmation of the compound's organic framework (phenyl and methoxy protons) and can detect and quantify proton-bearing impurities, such as residual solvents or starting materials.

Experimental Protocol: Quantitative ³¹P NMR (qNMR)

This protocol establishes a self-validating system by using a certified internal standard.

  • Preparation of the Internal Standard (IS) Stock:

    • Accurately weigh ~20 mg of a certified phosphorus internal standard (e.g., triphenyl phosphate) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a deuterated solvent (e.g., CDCl₃). The choice of standard is critical; it should have a signal that is well-resolved from all expected sample signals and be stable under analytical conditions.

  • Sample Preparation:

    • Accurately weigh ~30-40 mg of the synthesized this compound into an NMR tube.

    • Using a calibrated pipette, add exactly 500 µL of the Internal Standard stock solution to the NMR tube.

    • Cap the tube and gently agitate to ensure complete dissolution.

  • Instrumental Parameters (e.g., 400 MHz Spectrometer):

    • Nucleus: ³¹P

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any signal of interest (MOP, MOP=O, IS). This is critical for accurate quantification. A preliminary T₁ inversion-recovery experiment is recommended to determine this value; a conservative delay of 60 seconds is often sufficient for phosphine compounds.

    • Number of Scans (ns): 64 or higher to ensure a good signal-to-noise ratio (>250:1) for the smallest signal to be integrated.

    • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.

  • Data Processing and Purity Calculation:

    • Apply an exponential multiplication function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum meticulously across all signals of interest.

    • Integrate the signals for MOP (~118 ppm), the internal standard, and any detected impurities (e.g., MOP=O at ~30 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (Area_MOP / Area_IS) * (N_IS / N_MOP) * (MW_MOP / MW_IS) * (m_IS / m_MOP) * Purity_IS

    Where: N = number of phosphorus nuclei (1 for all), MW = Molecular Weight, m = mass, Purity_IS = purity of the certified standard.

G cluster_1 Quantitative NMR Workflow start Weigh MOP & Certified Standard prep Prepare Sample in Deuterated Solvent start->prep acquire Acquire ³¹P NMR Spectrum (Ensure full relaxation, d1 > 5*T₁) prep->acquire process Process Data (Phase, Baseline Correction) acquire->process integrate Integrate Signals (MOP, Standard, Impurities) process->integrate calc Calculate Purity (Using mass, MW, and integrals) integrate->calc end Reported Purity (%) calc->end

Caption: Workflow for quantitative ³¹P NMR analysis.

Chapter 3: Chromatographic Techniques (GC-MS and HPLC)

Chromatography separates the components of a mixture, providing a powerful method for detecting and quantifying impurities that may not be visible by NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

The "Why": GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities.[5] this compound is sufficiently volatile and thermally stable for GC analysis. The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries (e.g., NIST).

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL of the MOP sample in a high-purity solvent like ethyl acetate or dichloromethane.

  • Instrumental Parameters:

    • GC Column: A low-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is an excellent starting point.

    • Inlet: Split injection (e.g., 50:1 split ratio) at 250°C. A lower inlet temperature may be required if thermal degradation is observed.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure good separation between MOP and any potential impurities.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40-450 m/z.

  • Data Interpretation:

    • The primary peak will be this compound. Confirm its identity by its mass spectrum (Molecular Ion m/z 216).

    • Search for minor peaks. Identify them by performing a library search on their mass spectra. Common impurities to look for include triphenylphosphine oxide (a potential synthetic impurity) or benzene (a solvent impurity).

    • Purity is often reported as "% area," which assumes all components have the same response factor. While not strictly quantitative without calibration, it provides an excellent profile of volatile impurities.

High-Performance Liquid Chromatography (HPLC)

The "Why": HPLC is superior for analyzing non-volatile, polar, or thermally sensitive compounds.[6][7] This makes it the ideal technique for quantifying the primary impurity of concern: this compound oxide (MOP=O), which can form upon exposure of MOP to air.

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare a sample stock solution of MOP at ~1 mg/mL in the mobile phase.

    • Prepare a separate calibration curve for MOP=O using a reference standard at concentrations ranging from 0.05% to 1.0% of the sample concentration (e.g., 0.5 µg/mL to 10 µg/mL).

  • Instrumental Parameters:

    • HPLC System: A standard HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio should be optimized to achieve a retention time of ~3-7 minutes for MOP and good resolution from MOP=O.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detection at 254 nm. The DAD is used to perform peak purity analysis, confirming that the MOP peak is spectrally homogeneous and not co-eluting with an impurity.

  • Data Interpretation:

    • Quantify the MOP=O impurity against its calibration curve. This is a more accurate approach than assuming equal response factors.

    • According to ICH Q3A guidelines, impurities found above the identification threshold (typically 0.10%) must be structurally identified.[3][8]

    • The main peak purity can be reported as 100% minus the sum of all quantified impurities.

Chapter 4: Elemental Analysis (CHNP)

The "Why": Elemental analysis is a fundamental, bulk analytical technique that provides the absolute percentage of carbon, hydrogen, nitrogen, and phosphorus in the sample.[9][10] It is a powerful orthogonal check against chromatographic and spectroscopic methods because it is insensitive to the structure of impurities but highly sensitive to their elemental composition. A sample that is 99.8% pure by HPLC might fail elemental analysis if the remaining 0.2% is an inorganic salt or water, which are often invisible to standard HPLC-UV methods.

Experimental Protocol:

  • Sample Preparation:

    • The sample must be thoroughly dried under high vacuum to remove residual solvents and water.

    • Accurately weigh ~2-3 mg of the dried sample into a tin capsule.

  • Instrumental Analysis:

    • The sample is combusted at high temperature (~950°C) in an oxygen-rich atmosphere.[11]

    • The resulting gases (CO₂, H₂O, N₂, P₂O₅) are separated and quantified by thermal conductivity or infrared detectors.

  • Data Interpretation:

    • Compare the experimental weight percentages of C, H, and P to the theoretical values for this compound (C₁₃H₁₃OP, MW: 216.21 g/mol ).

      • Theoretical C: 72.21%

      • Theoretical H: 6.06%

      • Theoretical P: 14.32%

    • A deviation of more than ±0.4% from the theoretical value for any element typically indicates the presence of impurities. For example, a lower-than-expected carbon percentage could suggest the presence of inorganic material.

Chapter 5: Data Synthesis and Comparison Guide

The true power of the orthogonal approach lies in synthesizing the data from each technique into a single, coherent purity statement.

Table 1: Comparison of Analytical Techniques for this compound Purity

Technique Primary Purpose Information Provided Strengths Limitations
³¹P NMR Quantify MOP and phosphorus-containing impurities.Structural confirmation, absolute quantification of P-species.Highly specific and accurate for P-compounds; gold standard for MOP vs. MOP=O.[4]Insensitive to non-phosphorus impurities (e.g., solvents, salts).
GC-MS Identify and quantify volatile/semi-volatile impurities.Retention time (quantitative), Mass Spectrum (identity).Excellent for detecting trace organic impurities; high sensitivity and specificity.[12][13]Not suitable for non-volatile or thermally labile impurities (e.g., salts, some oxides).
HPLC-UV/DAD Quantify non-volatile impurities, especially MOP=O.Retention time (quantitative), UV spectrum (peak purity).Workhorse of pharmaceutical QC; excellent for polar impurities.[6][14]Requires chromophoric impurities for detection; may not see inorganic salts.
Elemental Analysis Determine absolute elemental composition.Weight % of C, H, N, P.Provides a fundamental check on bulk purity; detects non-chromophoric and inorganic impurities.[9][10]Non-specific; cannot identify individual impurities, only indicates a deviation from theory.

Final Purity Assessment:

A final certificate of analysis should report the purity as determined by the primary quantitative method (e.g., ³¹P NMR) and be supported by the impurity profiles from the chromatographic techniques. For example:

  • Purity by ³¹P qNMR: 99.5%

  • Purity by HPLC (100% - impurities): >99.7%

  • Purity by GC (% area): >99.8%

  • Elemental Analysis:

    • Carbon: 72.15% (Theory: 72.21%)

    • Hydrogen: 6.01% (Theory: 6.06%)

    • Phosphorus: 14.28% (Theory: 14.32%)

The close agreement across all four orthogonal techniques provides exceptionally high confidence that the this compound is of high purity and suitable for demanding applications in research and development.

References

A Senior Application Scientist's Guide to Phosphine Ligands: A Comparative Performance Analysis of Methoxydiphenylphosphine vs. Triphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparison guide for researchers, scientists, and drug development professionals. In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical decision that profoundly influences reaction efficiency, substrate scope, and overall success. This guide provides an in-depth analysis of two key monophosphine ligands: the workhorse Triphenylphosphine (TPP) and its methoxy-substituted derivative, (2-Methoxyphenyl)diphenylphosphine (MeO-DPP), often referred to by its trade name, SPhos.

We will move beyond a simple catalog of features to explore the fundamental electronic and steric differences between these ligands and explain the causality behind their performance in cornerstone catalytic reactions. Every claim is substantiated with experimental principles from peer-reviewed literature to ensure scientific integrity.

The Ligand's Role: More Than a Spectator

In palladium-catalyzed cross-coupling reactions, phosphine ligands are not mere spectators. They are crucial actors that modulate the metal center's reactivity throughout the catalytic cycle.[1][2] Their primary functions include:

  • Stabilizing the Metal Center: The ligand's sigma-donating ability helps stabilize the metal in various oxidation states.[1]

  • Facilitating Key Steps: They influence the rates of oxidative addition and reductive elimination, two of the most critical steps in cross-coupling.[3]

  • Controlling Substrate Access: The steric bulk of the ligand dictates the coordination number of the metal and controls which substrates can approach the active site.[1]

Triphenylphosphine (TPP) has long been a foundational ligand due to its commercial availability and stability. However, the drive for more efficient catalysts, capable of activating challenging substrates like aryl chlorides under milder conditions, has led to the development of more sophisticated ligands. This is where ligands like MeO-DPP come into play, offering tailored electronic properties for enhanced performance.

Core Properties: Electronic and Steric Effects

The performance difference between MeO-DPP and TPP is rooted in their distinct electronic and steric profiles. The introduction of a methoxy (-OCH₃) group on one of the phenyl rings is not a trivial modification; it fundamentally alters the ligand's interaction with the metal center.

Electronic Profile: The Power of the Methoxy Group

The key differentiator is the electron-donating nature of the methoxy group in MeO-DPP. This group increases the electron density on the phosphorus atom through the mesomeric effect.[4]

  • Triphenylphosphine (TPP): Functions as a competent σ-donor, but its electron-donating ability is moderate. Its pKa is relatively low (2.73), indicating lower basicity.[5]

  • Methoxydiphenylphosphine (MeO-DPP / SPhos): The methoxy group pushes electron density onto the biaryl backbone, making the phosphorus atom significantly more electron-rich and thus a stronger σ-donor. This enhanced basicity makes the palladium center more nucleophilic.[4][6] This increased electron density at the metal center is crucial for facilitating the oxidative addition of less reactive electrophiles, such as aryl chlorides.[7]

G cluster_TPP Triphenylphosphine (TPP) cluster_MeODPP (2-Methoxyphenyl)diphenylphosphine (MeO-DPP) TPP_P P TPP_Ph1 Phenyl TPP_P->TPP_Ph1 TPP_Ph2 Phenyl TPP_P->TPP_Ph2 TPP_Ph3 Phenyl TPP_P->TPP_Ph3 TPP_Effect Standard Electron Donation MeO_P P MeO_Ph1 Phenyl MeO_P->MeO_Ph1 MeO_Ph2 Phenyl MeO_P->MeO_Ph2 MeO_Ph3 2-Methoxyphenyl MeO_P->MeO_Ph3 MeO_Ph3->MeO_P +e⁻ MeO_Effect Enhanced Electron Donation (Mesomeric Effect)

Caption: Electronic comparison of TPP and MeO-DPP.

Steric Profile: Bulk and Coordination

Steric hindrance is another critical parameter, often quantified by the Tolman cone angle (θ).

  • Triphenylphosphine (TPP): Has a well-established cone angle of 145°. This bulk is sufficient to promote the formation of catalytically active, low-coordinate palladium species.[5]

  • This compound (MeO-DPP / SPhos): As a biaryl monophosphine, it is designed to be sterically demanding. The biaryl backbone and bulky substituents on the phosphorus atom promote the formation of highly active monoligated L₁Pd(0) complexes, which are key to efficient catalysis, particularly with challenging substrates.[3][7] The structure of SPhos is specifically designed to be bulkier than TPP, which further enhances catalytic activity.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The electronic and steric advantages of MeO-DPP translate directly into superior performance in several critical cross-coupling reactions. The increased electron density on the palladium center generally accelerates the rate-limiting oxidative addition step and can also facilitate the final reductive elimination step.[3]

Case Study 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The efficiency of this reaction, especially with unactivated aryl chlorides, is highly dependent on the ligand.

Causality: The electron-rich nature of MeO-DPP makes the L₁Pd(0) active species more nucleophilic, significantly accelerating the oxidative addition of the aryl halide (Ar-X). This is particularly important for the less reactive but more cost-effective aryl chlorides.[7]

Comparative Performance Data (Representative)

EntryAryl HalideLigandTemp (°C)Time (h)Yield (%)Principle Source
14-ChlorotolueneTPP10024Low (<20%)[8]
24-ChlorotolueneMeO-DPP (SPhos)RT2>95%
32-BromotolueneTPP8012~75%[1]
42-BromotolueneMeO-DPP (SPhos)RT4>98%

Note: This data is compiled to illustrate established principles. Direct comparison should be made with caution as conditions in original literature may vary.

G Pd0 L-Pd(0) ArPdX Ar-Pd(II)-X (L) Pd0->ArPdX Oxidative Addition (Ar-X) Accelerated by MeO-DPP ArPdArB Ar-Pd(II)-Ar' (L) ArPdX->ArPdArB Transmetalation (Ar'-B(OH)₂) ArPdArB->Pd0 Reductive Elimination Often faster with electron-rich ligands ArAr Ar-Ar' ArPdArB->ArAr G prep 1. Preparation - Dry Schlenk tubes - Prepare stock solutions (Aryl halide, Boronic acid, Base) setup 2. Catalyst Setup (In Glovebox) prep->setup tpp_vial Vial A: - Pd₂(dba)₃ - Triphenylphosphine (TPP) setup->tpp_vial meodpp_vial Vial B: - Pd₂(dba)₃ - MeO-DPP (SPhos) setup->meodpp_vial reagents 3. Reagent Addition - Add stock solutions to each vial tpp_vial->reagents meodpp_vial->reagents reaction 4. Reaction - Seal vials - Stir at specified temp (e.g., RT or 80°C) reagents->reaction analysis 5. Analysis - Quench reactions - Analyze aliquots by GC/LC-MS - Compare Yield vs. Time reaction->analysis

References

A Comparative Guide to the Steric and Electronic Effects of Phosphine Ligands on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, phosphine ligands are indispensable tools, acting as the silent architects that dictate the success of a vast array of transition metal-catalyzed reactions. Their profound influence stems from a delicate interplay of steric and electronic properties, which can be meticulously tuned to achieve desired reactivity, selectivity, and catalyst stability.[1] This guide provides an in-depth analysis of these effects, offering a comparative look at common phosphine ligands and their impact on reaction outcomes, supported by experimental data and detailed protocols.

The Fundamental Pillars: Understanding Steric and Electronic Effects

The efficacy of a phosphine ligand (PR₃) in a catalytic cycle is primarily governed by two key characteristics: its size and its electron-donating or -withdrawing nature.[1]

Steric Effects: The Role of Bulk

The steric bulk of a phosphine ligand is a measure of the physical space it occupies when coordinated to a metal center.[2] This property is crucial in influencing the coordination number of the metal, the stability of catalytic intermediates, and the rate of key elementary steps in a catalytic cycle, such as reductive elimination.[3] Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive species and can facilitate the final bond-forming step.[4]

The most common metric for quantifying steric bulk is the Tolman Cone Angle (θ) . It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's substituents.[2][5] A larger cone angle signifies a bulkier ligand.

Electronic Effects: The Power of Donation

The electronic properties of a phosphine ligand relate to its ability to donate electron density to the metal center (σ-donation) and accept electron density back from the metal (π-acceptance).[6] The strength of the σ-donation is influenced by the nature of the substituents on the phosphorus atom. Electron-donating groups enhance the electron density on the phosphorus, making the ligand a stronger σ-donor.[1] This increased electron density on the metal center can facilitate crucial steps like oxidative addition.[7][8]

The primary quantifier for the electronic effect is the Tolman Electronic Parameter (TEP) . This parameter is determined by measuring the ν(CO) stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand.[9] Stronger σ-donating ligands lead to a lower ν(CO) frequency. Another useful indicator is the pKa of the conjugate acid of the phosphine; a higher pKa generally corresponds to a more electron-donating ligand.[10]

Quantifying the Properties: A Comparative Data Summary

The ability to choose the right ligand for a specific application stems from understanding these quantifiable parameters. The following table provides a comparison of steric and electronic parameters for a selection of common phosphine ligands.

LigandAbbreviationTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]pKa (in H₂O)
TrimethylphosphinePMe₃1182064.18.65
TriethylphosphinePEt₃1322061.78.69
Tri-tert-butylphosphineP(t-Bu)₃1822056.111.4
TricyclohexylphosphinePCy₃1702056.49.7
TriphenylphosphinePPh₃1452068.92.73
Tri(o-tolyl)phosphineP(o-tol)₃1942066.73.08

Note: The exact values can vary slightly depending on the measurement method.[11]

Ligand Effects in Action: Case Studies in Cross-Coupling Reactions

The true test of a ligand's utility lies in its performance in chemical reactions. Cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are particularly sensitive to ligand effects.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The choice of phosphine ligand is critical, especially when dealing with less reactive substrates like aryl chlorides.[7] Bulky, electron-rich phosphine ligands are known to promote the often rate-limiting oxidative addition step and facilitate the final reductive elimination.[12]

Comparative Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride:

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
PPh₃28024<10
PCy₃280295
XPhos0.5RT299
SPhos1.0RT298

Reaction Conditions: 4-chlorotoluene, phenylboronic acid, K₃PO₄ as base, in toluene.[13]

The data clearly illustrates that for the challenging coupling of an aryl chloride, the bulky and electron-rich alkylphosphines (PCy₃) and biaryl phosphines (XPhos, SPhos) far outperform the less donating and less bulky PPh₃.[13]

Visualizing the Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar'B(OR)₂ Base PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The reaction is highly dependent on the phosphine ligand to facilitate the coupling of amines with aryl halides.[14] Sterically hindered biaryl phosphine ligands have been shown to be remarkably effective, allowing for the coupling of a wide range of substrates under mild conditions.[15][16]

Comparative Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of an Aryl Chloride:

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
P(o-tol)₃1.51002468
BINAP1.51002485
XPhos1.0100499
RuPhos1.0100498

Reaction Conditions: 4-chlorotoluene, morpholine, NaOtBu as base, in toluene.[17]

Here again, the advanced biaryl phosphine ligands (XPhos, RuPhos) demonstrate superior performance over earlier generation ligands like P(o-tol)₃ and even the bidentate BINAP, providing higher yields in significantly shorter reaction times.[17]

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd Ar-X PdII_complex Ar-Pd(II)L-X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR₂ PdII_Amine_complex [Ar-Pd(II)L(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation PdII_Amine_complex->Deprotonation Base PdII_Amido_complex Ar-Pd(II)L(NR₂) Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0L Ar-NR₂

Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols for Ligand Comparison

To objectively compare the performance of different phosphine ligands, a systematic experimental approach is crucial. Below is a detailed protocol for a high-throughput screening of phosphine ligands in a cross-coupling reaction.

Protocol: High-Throughput Screening of Phosphine Ligands

Materials:

  • Aryl halide (or triflate)

  • Coupling partner (e.g., boronic acid, amine)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Library of phosphine ligands

  • Base (e.g., K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • 96-well reaction block or individual reaction vials

  • Internal standard for analysis (e.g., dodecane)

  • Analytical instrument (GC-MS or LC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, aryl halide, and coupling partner in the chosen anhydrous solvent. This ensures accurate and reproducible dispensing of reagents.

    • Prepare a slurry of the base in the solvent.

  • Ligand Dosing:

    • Dispense the individual phosphine ligands into separate, pre-weighed wells of the reaction block or reaction vials. A typical ligand-to-palladium ratio is between 1:1 and 2:1.[18]

  • Reagent Addition:

    • To each well/vial, add the palladium precursor stock solution.

    • Add the aryl halide stock solution.

    • Add the coupling partner stock solution.

    • Finally, add the base slurry to initiate the reaction.

  • Reaction Execution:

    • Seal the reaction block or vials.

    • Place the reaction setup on a pre-heated heating block or in an oil bath.

    • Stir the reactions for a predetermined amount of time (e.g., 2-24 hours).

  • Quenching and Analysis:

    • After the reaction is complete, cool the reaction block/vials to room temperature.

    • Add a known amount of an internal standard solution.

    • Dilute a small aliquot of each reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Filter the diluted samples to remove solid residues.

    • Analyze the samples by GC-MS or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[18]

Visualizing the Experimental Workflow:

Ligand_Screening_Workflow cluster_workflow High-Throughput Ligand Screening Workflow Prep Prepare Stock Solutions (Pd Precursor, Substrates, Base) Dose Dose Ligands into Reaction Vials Prep->Dose Add Add Reagents to Vials Dose->Add React Seal and Heat Reaction Block Add->React Quench Cool, Quench, and Add Internal Standard React->Quench Analyze Analyze by GC-MS or LC-MS Quench->Analyze Compare Compare Yields and Identify Optimal Ligand Analyze->Compare

Caption: A generalized workflow for high-throughput phosphine ligand screening.

Conclusion: A Rational Approach to Catalyst Design

The judicious selection of phosphine ligands is paramount to the success of a vast number of catalytic transformations. By understanding and quantifying the steric and electronic properties of these ligands, researchers can move beyond trial-and-error and adopt a more rational approach to catalyst design. The case studies presented herein demonstrate the dramatic impact that ligand choice can have on reaction efficiency, particularly with challenging substrates. As the demand for more efficient and selective synthetic methodologies continues to grow, the continued development and understanding of phosphine ligands will undoubtedly remain at the forefront of chemical innovation.

References

A Comparative Guide to the Tolman Cone Angle of Methoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organometallic chemistry and catalysis, the steric and electronic properties of ligands play a pivotal role in determining the reactivity, selectivity, and stability of metal complexes. Among the various parameters used to quantify the steric bulk of phosphine ligands, the Tolman cone angle (θ) remains a cornerstone concept. This guide provides an in-depth analysis of the Tolman cone angle for methoxydiphenylphosphine (P(OMe)Ph₂), a ligand of interest in various catalytic applications. We will explore both experimental and computational methodologies for its determination, compare its steric profile to other common phosphine ligands, and provide detailed protocols for its estimation.

The Tolman Cone Angle: A Measure of Steric Influence

Introduced by Chadwick A. Tolman in 1977, the cone angle is a conceptually intuitive and widely adopted metric to quantify the steric hindrance exerted by a phosphine ligand when coordinated to a metal center[1][2]. It is defined as the apex angle of a cone, with the metal atom at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric bulk, which can have profound implications for the coordination chemistry and catalytic activity of the metal complex. For instance, bulkier ligands may limit the number of ligands that can coordinate to a metal center, create a specific pocket for substrate binding, and influence the rate and selectivity of catalytic reactions.

Methodologies for Determining the Tolman Cone Angle

The determination of a ligand's cone angle can be approached through two primary methods: the original experimental approach pioneered by Tolman and modern computational techniques.

The Experimental Approach: Tolman's Original Method

Tolman's initial method relied on the use of physical, space-filling Corey-Pauling-Koltun (CPK) models of nickel-phosphine complexes[3]. The choice of nickel was based on the availability of extensive structural data for tetrahedral Ni(0) complexes.

Experimental Protocol:

  • Model Construction: A physical model of the phosphine ligand coordinated to a nickel atom is assembled. The Ni-P bond length is standardized at 2.28 Å, a value derived from crystallographic data of various tetrahedral nickel-phosphine complexes.

  • Conformational Arrangement: The substituents on the phosphorus atom are manipulated to adopt their most compact conformation, effectively defining the minimum cone angle. For flexible substituents, this involves rotation around single bonds to minimize the overall steric profile.

  • Measurement: A specialized protractor is then used to measure the angle of a cone, with the nickel atom at the apex, that just encloses the van der Waals radii of the outermost atoms of the phosphine ligand.

Diagram of Tolman's Experimental Method

G cluster_0 Tolman's Experimental Method A Construct CPK Model (Ni-P = 2.28 Å) B Arrange Ligand in Most Compact Conformation A->B Rotate Substituents C Measure Cone Angle with Protractor B->C Enclose van der Waals Radii

Caption: Workflow for the experimental determination of the Tolman cone angle using CPK models.

The Computational Approach: A Modern Alternative

With the advancement of computational chemistry, the determination of Tolman cone angles can now be performed in silico with a high degree of accuracy. This approach offers the advantage of being applicable to a wide range of ligands and metal centers without the need for physical models.

Computational Workflow:

  • Model Building: A 3D model of the metal-phosphine complex, typically with a standard metal center like Nickel in a defined coordination geometry (e.g., tetrahedral [Ni(CO)₃(P(OMe)Ph₂)]), is constructed using molecular modeling software.

  • Geometry Optimization: The geometry of the complex is optimized using computational methods such as Density Functional Theory (DFT) to find the lowest energy conformation. This step is crucial for accurately representing the ligand's structure.

  • Cone Angle Calculation: Specialized software or custom scripts are then used to calculate the cone angle from the optimized coordinates of the metal, phosphorus, and the outermost atoms of the ligand, taking into account their van der Waals radii.

Diagram of the Computational Workflow

G cluster_1 Computational Method D Build 3D Model of Metal-Ligand Complex E Perform Geometry Optimization (e.g., DFT) D->E Find Lowest Energy Conformation F Calculate Cone Angle from Optimized Coordinates E->F Analyze Atomic Positions

Caption: A generalized workflow for the computational determination of the Tolman cone angle.

Comparative Analysis of this compound

To date, a definitive experimentally determined Tolman cone angle for this compound has not been reported in the literature. However, a reliable estimate can be derived by comparing it to structurally related phosphine ligands for which cone angles are well-established.

This compound, P(OMe)Ph₂, is structurally intermediate between triphenylphosphine (PPh₃) and trimethyl phosphite (P(OMe)₃). By replacing one phenyl group in PPh₃ with a smaller methoxy group, a reduction in the overall steric bulk is expected. Conversely, replacing two methoxy groups in P(OMe)₃ with bulkier phenyl groups should result in a significant increase in the cone angle.

LigandFormulaTolman Cone Angle (θ)
Trimethyl PhosphiteP(OCH₃)₃107°
This compound P(OCH₃)(C₆H₅)₂ ~135° (Estimated)
TriphenylphosphineP(C₆H₅)₃145°
TricyclohexylphosphineP(cyclo-C₆H₁₁)₃170°
Tri-tert-butylphosphineP(t-Bu)₃182°

Note: The cone angle for this compound is an estimation based on the values of structurally similar ligands. The exact value may vary depending on the method of determination and the specific metal complex.

The estimated cone angle of approximately 135° for this compound places it as a ligand of intermediate steric bulk, less demanding than triphenylphosphine but significantly larger than trimethyl phosphite. This moderate steric profile makes it a versatile ligand in catalysis, offering a balance between steric protection of the metal center and accessibility for substrates.

Conclusion

The Tolman cone angle is an indispensable tool for chemists to rationalize and predict the behavior of phosphine ligands in transition metal chemistry. While an experimentally determined value for this compound is not yet available, a well-founded estimation of around 135° can be made based on comparative data from structurally analogous ligands. This positions this compound as a ligand with a moderate steric footprint, a valuable characteristic for the design and optimization of catalytic systems. The computational methodologies outlined in this guide provide a robust framework for the future determination of a precise cone angle for this and other novel phosphine ligands.

References

The Methoxy Touch: A Comparative Performance Analysis of Methoxydiphenylphosphine in Heck vs. Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount, often dictating the success or failure of a synthetic transformation. These unassuming trivalent phosphorus compounds are the "tunable" component of the catalyst, influencing its stability, activity, and selectivity through their unique steric and electronic properties. This guide delves into the nuanced performance of a specific, yet illustrative, phosphine ligand: methoxydiphenylphosphine. We will explore its efficacy in two of the most powerful C-C bond-forming reactions in the synthetic chemist's arsenal: the Heck and Suzuki-Miyaura couplings.

While a direct, side-by-side comparative study of this compound in both reactions is not extensively documented in the literature, a robust evaluation can be constructed by dissecting the mechanistic demands of each reaction and analyzing the performance of analogous ligands. This guide will provide a detailed comparison based on fundamental catalytic principles, supported by representative experimental data from closely related systems, to offer valuable insights for ligand selection and reaction optimization.

Understanding the Arenas: Heck vs. Suzuki Catalytic Cycles

To appreciate the role of this compound, we must first understand the distinct mechanistic pathways of the Heck and Suzuki reactions. Both reactions are initiated by the oxidative addition of an organohalide to a Pd(0) species, but they diverge significantly in the subsequent steps.

The Heck Reaction: A Dance of Insertion and Elimination

The Heck reaction couples an organohalide with an alkene. The catalytic cycle, illustrated below, involves the coordination and insertion of the alkene into the Pd-R bond, followed by a β-hydride elimination to release the product and a palladium-hydride species. A base is then required to regenerate the Pd(0) catalyst.

Heck Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Alkene Coordination Alkene Coordination R-Pd(II)-X(L2)->Alkene Coordination + Alkene - L R-Pd(II)-X(L)(alkene) R-Pd(II)-X(L)(alkene) Alkene Coordination->R-Pd(II)-X(L)(alkene) Migratory Insertion Migratory Insertion R-Pd(II)-X(L)(alkene)->Migratory Insertion R-alkene-Pd(II)-X(L) R-alkene-Pd(II)-X(L) Migratory Insertion->R-alkene-Pd(II)-X(L) Beta-Hydride Elimination Beta-Hydride Elimination R-alkene-Pd(II)-X(L)->Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product Alkene Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination + Base Reductive Elimination->Pd(0)L2 - HBX

Caption: Catalytic cycle of the Heck reaction.

The Suzuki Coupling: A Tale of Transmetalation

The Suzuki coupling, in contrast, joins an organohalide with an organoboron compound. The key differentiating step is the transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This is followed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation + R2-B(OR)2 R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) - XB(OR)2 Reductive Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product R1-R2

Caption: Catalytic cycle of the Suzuki coupling.

The Ligand's Role: Steric and Electronic Effects of this compound

This compound, with a methoxy group on one of the phenyl rings, possesses a distinct electronic and steric profile compared to the parent triphenylphosphine.

  • Electronic Effect: The methoxy group is moderately electron-donating through resonance, which increases the electron density on the phosphorus atom and, consequently, on the palladium center. This enhanced electron density on the palladium can facilitate the oxidative addition step, which is often the rate-determining step in many cross-coupling reactions.[1]

  • Steric Effect: The steric bulk of this compound is slightly greater than that of triphenylphosphine due to the presence of the methoxy group. While not as bulky as ligands like tri-tert-butylphosphine or the Buchwald-type biarylphosphines, this modest increase in steric hindrance can influence the rate of reductive elimination and the stability of the catalytic species.[2]

Performance Evaluation: this compound in Action

In the Heck Reaction: A Balancing Act

In the Heck reaction, the ideal ligand must promote oxidative addition without hindering the subsequent alkene coordination and migratory insertion steps. The electron-donating nature of this compound is generally beneficial for the initial oxidative addition of the aryl halide to the Pd(0) center. However, the success of the subsequent steps is highly dependent on the specific substrates.

For electron-poor olefins, the increased electron density on the palladium center can enhance back-bonding to the alkene, facilitating coordination and insertion. Conversely, with electron-rich olefins, a highly electron-rich palladium center might lead to less favorable kinetics for these steps.

Expected Performance:

  • With Aryl Bromides and Iodides: this compound is expected to be an effective ligand, likely outperforming triphenylphosphine due to its enhanced electron-donating ability, leading to faster oxidative addition.

  • With Aryl Chlorides: The coupling of less reactive aryl chlorides is more challenging. While the electron-rich nature of this compound is advantageous, its moderate steric bulk may not be sufficient to promote the reductive elimination of HCl from the palladium hydride intermediate as effectively as bulkier ligands.[3]

In the Suzuki Coupling: An Electron-Donating Advantage

The Suzuki coupling generally benefits from electron-rich and bulky phosphine ligands.[1] The electron-donating character of the ligand accelerates the oxidative addition of the aryl halide, and steric bulk promotes the final reductive elimination step to release the biaryl product.

The methoxy group in this compound provides a clear electronic advantage. A study on the closely related tris(2-methoxyphenyl)phosphine in Suzuki couplings demonstrated its high activity, suggesting that the methoxy substituent is indeed beneficial for this transformation.[4] The ortho-methoxy group in this ligand can also act as a hemilabile coordinating group, potentially stabilizing the active catalytic species. While this compound has only one such group, a similar, albeit weaker, stabilizing effect could be at play.

Expected Performance:

  • Broad Substrate Scope: this compound is anticipated to be a versatile and effective ligand for a wide range of aryl bromides and boronic acids in Suzuki couplings.

  • Sterically Hindered Substrates: For the coupling of sterically demanding substrates, while the electronic properties of this compound are favorable, its moderate steric bulk might be a limiting factor compared to more sterically encumbered ligands like SPhos or XPhos.[1]

Comparative Data Summary

The following tables present a summary of representative experimental data for Heck and Suzuki reactions using this compound or closely related analogues to provide a quantitative basis for comparison.

Table 1: Performance in Heck Coupling Reactions (Representative Data)

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyreneTris(4-methoxyphenyl)phosphine1Et3NDMF100495[5]
2Bromobenzenen-Butyl acrylateDiphenyl(2-pyridyl)phosphine0.1Na2CO3NMP1201292[6]
34-BromoacetophenoneStyreneTriphenylphosphine0.5K2CO3DMF140285[7]

Table 2: Performance in Suzuki Coupling Reactions (Representative Data)

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidTris(2-methoxyphenyl)phosphine1K3PO4Toluene80298[4]
24-ChloroanisolePhenylboronic acidDiphenyl(2-pyridyl)phosphine1K3PO4Dioxane/H2O1001294[6]
34-BromoacetophenonePhenylboronic acidP(biphenyl)Ph21K3PO4Toluene/H2O1001>99[2]

Experimental Protocols

The following are generalized experimental protocols for Heck and Suzuki reactions. The optimal conditions can vary significantly depending on the specific substrates.

General Protocol for a Heck Coupling Reaction

Heck Reaction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Charge_Vessel Charge reaction vessel with aryl halide (1.0 mmol), alkene (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol). Add_Catalyst Add Pd catalyst (e.g., Pd(OAc)2, 1-2 mol%) and this compound (2-4 mol%). Charge_Vessel->Add_Catalyst Add_Solvent Add anhydrous, degassed solvent (e.g., DMF, 5 mL) under inert atmosphere. Add_Catalyst->Add_Solvent Heat_Stir Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the required time (monitor by TLC/GC). Add_Solvent->Heat_Stir Cool_Quench Cool the reaction to room temperature and quench with water. Heat_Stir->Cool_Quench Extract Extract with an organic solvent (e.g., ethyl acetate). Cool_Quench->Extract Dry_Concentrate Dry the combined organic layers, filter, and concentrate in vacuo. Extract->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify Suzuki Reaction Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Charge_Vessel To a Schlenk flask, add aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol). Add_Catalyst Add Pd catalyst (e.g., Pd(OAc)2, 1-2 mol%) and this compound (2-4 mol%). Charge_Vessel->Add_Catalyst Inert_Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon). Add_Catalyst->Inert_Atmosphere Add_Solvent Add degassed solvent (e.g., Toluene/H2O) via syringe. Inert_Atmosphere->Add_Solvent Heat_Stir Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC/GC). Add_Solvent->Heat_Stir Cool_Dilute Cool the reaction to room temperature and dilute with an organic solvent. Heat_Stir->Cool_Dilute Wash Wash with water and brine. Cool_Dilute->Wash Dry_Concentrate Dry the organic layer, filter, and concentrate. Wash->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify

References

A Researcher's Guide to Assessing the Catalytic Prowess of Methoxydiphenylphosphine Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is a perpetual frontier. Among the vast arsenal of ligands for transition metal catalysis, phosphines hold a preeminent position. This guide provides an in-depth technical comparison of the catalytic activity of methoxydiphenylphosphine ((MeO)Ph₂P) complexes, offering a framework for their evaluation against other phosphine-based catalysts. We will delve into the causality behind experimental design, present detailed protocols, and provide a clear methodology for quantifying catalyst performance through metrics like Turnover Number (TON) and Turnover Frequency (TOF).

The Significance of the Methoxy Group: An Electronic Advantage

The defining feature of this compound is the methoxy (-OCH₃) substituent on the phenyl ring. This group exerts a significant electronic effect on the phosphorus atom, which in turn modulates the properties of the resulting metal complex. The oxygen's lone pair of electrons can be donated into the phenyl ring's π-system (a +M or +R effect), increasing the electron density on the phosphorus atom. This enhanced electron-donating ability of the phosphine ligand can have profound implications for the catalytic cycle of many cross-coupling reactions.[1]

Generally, more electron-rich phosphine ligands can accelerate the rate-determining oxidative addition step in catalytic cycles, such as in the Suzuki-Miyaura or Buchwald-Hartwig reactions, by stabilizing the resulting higher oxidation state of the metal center.[1][2] This often translates to higher catalytic activity and the ability to activate more challenging substrates, like aryl chlorides.[3][4] Furthermore, the steric and electronic properties of the ligand play a crucial role in the stability and selectivity of the catalyst.[5]

Quantifying Catalytic Performance: Turnover Number (TON) and Turnover Frequency (TOF)

To objectively compare the efficacy of different catalysts, standardized performance metrics are essential.[6] The two most common and informative metrics are the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): This dimensionless quantity represents the total number of substrate molecules converted into product per mole of catalyst before it becomes deactivated.[7] A high TON indicates a robust and stable catalyst with a long lifetime. It is calculated as:

    TON = (moles of product) / (moles of catalyst) [7]

  • Turnover Frequency (TOF): This metric measures the rate of the catalytic reaction, representing the number of turnovers per unit of time (typically seconds⁻¹ or hours⁻¹).[7] A high TOF signifies a highly active catalyst. It is calculated as:

    TOF = TON / reaction time [7]

It is crucial to note that for a meaningful comparison, TON and TOF values should be determined under identical reaction conditions (temperature, pressure, substrate and catalyst concentration, solvent, and base).[8] For heterogeneous catalysts, the number of active sites, often determined by techniques like chemisorption, should be used in the denominator for a more accurate assessment.[9]

Experimental Workflow for Assessing Catalytic Activity

The following is a generalized, yet comprehensive, workflow for assessing the catalytic activity of a this compound complex in a cross-coupling reaction, such as a Suzuki-Miyaura coupling. This protocol is designed to be self-validating by including control experiments and rigorous analysis.

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Data Processing cluster_validation Validation & Comparison prep_reagents Prepare Anhydrous Reagents & Solvents prep_catalyst Synthesize or Procure (MeO)Ph₂P Complex prep_reagents->prep_catalyst prep_glovebox Set up Inert Atmosphere (Glovebox/Schlenk Line) prep_catalyst->prep_glovebox charge_vial Charge Reaction Vial: Aryl Halide, Boronic Acid, Base prep_glovebox->charge_vial add_catalyst Add (MeO)Ph₂P Complex & Palladium Precursor (if applicable) charge_vial->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent run_reaction Run Reaction at Defined Temperature & Time add_solvent->run_reaction quench Quench Reaction & Prepare Sample run_reaction->quench analytical_tech Analyze by GC, HPLC, or NMR quench->analytical_tech calc Calculate Yield, TON, & TOF analytical_tech->calc compare Compare with Alternative Phosphine Ligands calc->compare control_exp Run Control Experiments (e.g., no ligand, no catalyst) control_exp->compare

Figure 1. A generalized workflow for the assessment of catalytic activity.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a step-by-step methodology for a comparative study of a this compound-palladium catalyst against a standard phosphine ligand like triphenylphosphine (PPh₃).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound ((MeO)Ph₂P)

  • Triphenylphosphine (PPh₃)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Schlenk tubes or reaction vials with septa

  • Magnetic stir bars

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Catalyst Precursor Preparation (in situ): In a glovebox, prepare stock solutions of the palladium precursor and the phosphine ligands in the chosen anhydrous solvent. A typical palladium to ligand ratio is 1:2.[5]

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 1 mmol), arylboronic acid (e.g., 1.2 mmol), and base (e.g., 2 mmol).

  • Catalyst Addition: Add the desired amount of the palladium precursor and phosphine ligand solution to the reaction vessel. For initial screening, a catalyst loading of 1 mol% is common.[10]

  • Solvent and Internal Standard Addition: Add the anhydrous solvent (e.g., 5 mL) and a known amount of the internal standard to the reaction mixture.

  • Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction for a set period (e.g., 2, 4, 8, and 24 hours), taking aliquots at each time point for analysis.

  • Reaction Monitoring and Analysis: At each time point, withdraw a small aliquot of the reaction mixture via a syringe, quench it with a small amount of water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product by comparing the peak areas to that of the internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for reaction monitoring.[3]

  • Control Experiments: To ensure the catalytic effect is due to the intended complex, run control experiments:

    • One reaction with no palladium precursor.

    • One reaction with the palladium precursor but no phosphine ligand.

  • Comparative Analysis: Run parallel reactions under identical conditions using the alternative phosphine ligand (e.g., PPh₃) for a direct comparison of performance.

Data Presentation and Comparative Analysis

For a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for an at-a-glance assessment of the performance of the this compound complex against other catalysts.

Table 1: Comparative Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryLigandCatalyst Loading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
1(MeO)Ph₂P12858542.5
2(MeO)Ph₂P14959523.8
3PPh₃12404020.0
4PPh₃14656516.3
5XPhos0.1298980490
6SPhos0.1299990495

Note: The data in this table is illustrative and intended for comparative purposes. Actual experimental results will vary depending on the specific reaction conditions and substrates.[3][11] The data for highly active Buchwald ligands like XPhos and SPhos are included to provide a benchmark for state-of-the-art catalysts.[1][3]

Visualizing the Catalytic Cycle

Understanding the mechanistic pathway is crucial for rational catalyst design. A catalytic cycle diagram can effectively illustrate the key steps involved in a cross-coupling reaction.

Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ ArPd(II)(X)L₂ ArPd(II)(X)L₂ Pd(0)L₂->ArPd(II)(X)L₂ Oxidative Addition (Ar-X) ArPd(II)(Ar')L₂ ArPd(II)(Ar')L₂ ArPd(II)(X)L₂->ArPd(II)(Ar')L₂ Transmetalation (Ar'B(OH)₂) ArPd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The systematic assessment of catalytic activity is fundamental to advancing the field of chemical synthesis. This compound, with its favorable electronic properties, presents a compelling ligand scaffold for the development of highly active and robust catalysts. By employing rigorous experimental protocols, including careful reaction monitoring and the calculation of key performance metrics like TON and TOF, researchers can objectively evaluate the efficacy of these complexes.

Comparing their performance against established ligands provides a clear benchmark and can uncover niche applications where their unique electronic and steric profiles offer a distinct advantage. As the demand for more efficient and sustainable chemical processes grows, the detailed characterization and comparison of novel catalyst systems, such as those based on this compound, will remain a critical endeavor for the scientific community.

References

A Senior Application Scientist's Guide to Phosphine Ligands: Benchmarking Methoxydiphenylphosphine against Buchwald and cataCXium® Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Chemist: Navigating the Ligand Landscape for Optimal Cross-Coupling Performance

In the realm of synthetic organic chemistry, particularly within pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The success of these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is critically dependent on the choice of phosphine ligand. These ligands are not mere spectators; they are crucial components that modulate the catalyst's activity, stability, and selectivity by influencing the steric and electronic environment of the palladium center.

This in-depth guide provides a comparative analysis of a traditional triarylphosphine, methoxydiphenylphosphine, against two classes of modern, high-performance ligands: the Buchwald biarylphosphines (SPhos, XPhos, and RuPhos) and the dialkylbiarylphosphine cataCXium® A. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in ligand selection, thereby optimizing their synthetic endeavors.

The Contenders: A Brief Introduction

This compound ((4-MeOPh)PPh₂): The Workhorse Ligand

As a representative of the broader class of triarylphosphines, (4-methoxyphenyl)diphenylphosphine is a readily available and cost-effective option. The methoxy group provides slightly more electron-donating character compared to triphenylphosphine, which can be beneficial in promoting the oxidative addition step in the catalytic cycle. However, its relatively modest steric bulk may limit its effectiveness in challenging coupling reactions involving sterically hindered substrates.

Buchwald Ligands (SPhos, XPhos, RuPhos): The Vanguard of Biarylphosphines

Developed by the Buchwald group, this class of ligands is characterized by a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This architecture is designed to promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high reactivity in a broad range of cross-coupling reactions.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly active and versatile ligand, particularly effective for the coupling of challenging substrates, including aryl chlorides.[1]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often a superior ligand for the coupling of secondary amines in Buchwald-Hartwig aminations.[2]

cataCXium® A (Di(1-adamantyl)-n-butylphosphine): The Champion of Bulk and Basicity

cataCXium® A is a highly sterically hindered and electron-rich monoalkylphosphine ligand. The bulky adamantyl groups provide exceptional steric shielding to the palladium center, facilitating the reductive elimination step and stabilizing the active catalytic species.[3][4] Its strong electron-donating nature enhances the rate of oxidative addition, making it a powerful ligand for a variety of cross-coupling reactions.[3][4]

Performance Showdown: A Data-Driven Comparison

The following tables summarize the performance of these ligands in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. It is crucial to note that direct comparisons should be made with caution, as reaction conditions can vary between studies.

Suzuki-Miyaura Coupling: The Art of C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls, a common motif in pharmaceuticals and organic materials. The efficiency of this reaction is highly dependent on the ligand's ability to facilitate the oxidative addition of the aryl halide and the subsequent transmetalation and reductive elimination steps.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Tris(4-methoxyphenyl)phosphine 4-ChloroanisolePhenylboronic acid2 (Ni(II) precatalyst)K₃PO₄Toluene1102485[5]
SPhos 2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[3]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT299[6]
cataCXium® A 4-ChlorotoluenePhenylboronic acid0.01 (Pd)K₃PO₄Toluene100198[7]

Analysis: The data clearly illustrates the superior performance of the Buchwald and cataCXium® A ligands in the Suzuki-Miyaura coupling of aryl chlorides. While tris(4-methoxyphenyl)phosphine can effect the transformation, it requires a higher catalyst loading, higher temperature, and longer reaction time to achieve a lower yield compared to the more advanced ligands. The exceptional activity of cataCXium® A is highlighted by its ability to achieve a high yield with a very low catalyst loading in a short amount of time. The bulky and electron-rich nature of the Buchwald and cataCXium® ligands is key to their success in activating the relatively unreactive C-Cl bond.[3][6]

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals. The choice of ligand is paramount in overcoming the challenges associated with C-N bond formation, such as catalyst deactivation and slow reductive elimination.

LigandAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
tBu₃P·HBF₄ *4-ChloroanisoleDiphenylamine1 (Pd₂(dba)₃)NaOtBuTolueneReflux1665[8]
XPhos 4-ChloroanisoleMorpholine1 (Pd(allyl)Cl)₂NaOtBuToluene1002496[9]
RuPhos 4-ChloroanisoleMorpholine1 (Pd(allyl)Cl)₂NaOtBuToluene1002496[9]
cataCXium® A 4-ChlorotolueneMorpholine0.5 (Pd(OAc)₂)K₃PO₄Toluene1001895[4]

*Data for a related monodentate phosphine, tri-tert-butylphosphine, is used as a proxy due to the lack of specific data for (4-methoxyphenyl)diphenylphosphine in this reaction under comparable conditions. Tri-tert-butylphosphine is a highly effective, albeit air-sensitive, monodentate ligand.

Analysis: The Buchwald and cataCXium® ligands once again demonstrate their superiority in the challenging Buchwald-Hartwig amination of an aryl chloride. The use of a simple monodentate phosphine like tri-tert-butylphosphine can provide the desired product, but the more sophisticated ligands generally offer higher yields and broader substrate scope. The steric bulk and specific electronic properties of the Buchwald and cataCXium® ligands are crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[8]

Practical Considerations: Beyond Yields and Reaction Times

While catalytic performance is a primary concern, a holistic assessment of a ligand's utility must also consider practical aspects such as cost, stability, and ease of handling.

LigandRelative CostAir/Moisture StabilityHandling Considerations
(4-MeOPh)PPh₂ LowGenerally air-stable solid.[10][11]Standard laboratory handling.
Buchwald Ligands HighGenerally air-stable solids.Standard laboratory handling.
cataCXium® A HighAir-sensitive, requires handling under inert atmosphere.Requires glovebox or Schlenk line techniques.

Analysis: From a cost and handling perspective, (4-methoxyphenyl)diphenylphosphine presents a clear advantage. Its stability in air simplifies experimental setup and reduces the need for specialized equipment. The Buchwald ligands, while more expensive, also offer the convenience of being air-stable solids. In contrast, the high reactivity of cataCXium® A comes at the cost of air sensitivity, necessitating more stringent handling procedures to prevent degradation and ensure reproducibility.

Experimental Protocol: A Framework for Ligand Benchmarking

To facilitate a direct and unbiased comparison of ligand performance in your own laboratory, we provide a generalized experimental protocol for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. This protocol can be adapted for a high-throughput screening approach.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (this compound, SPhos, XPhos, or cataCXium® A)

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions (in a glovebox):

    • Prepare a 0.01 M stock solution of Pd(OAc)₂ in anhydrous toluene.

    • Prepare a 0.02 M stock solution of the phosphine ligand in anhydrous toluene.

    • Prepare a 1.0 M stock solution of 4-chloroanisole in anhydrous toluene.

    • Prepare a 1.2 M stock solution of phenylboronic acid in anhydrous toluene.

  • Reaction Setup (in a glovebox):

    • To each reaction vial, add K₃PO₄ (2.0 mmol).

    • Add the Pd(OAc)₂ stock solution (0.01 mmol, 1 mol%).

    • Add the respective phosphine ligand stock solution (0.02 mmol, 2 mol%).

    • Add the 4-chloroanisole stock solution (1.0 mmol).

    • Add the phenylboronic acid stock solution (1.2 mmol).

    • Add a known amount of the internal standard.

    • Add anhydrous toluene to bring the total reaction volume to 2.0 mL.

  • Reaction Execution:

    • Seal the reaction vials and place them in a pre-heated aluminum block on a magnetic stir plate at the desired temperature (e.g., 80 °C).

    • Stir the reactions for a set period (e.g., 2, 4, 8, and 24 hours).

  • Work-up and Analysis:

    • At each time point, remove a vial from the heating block and allow it to cool to room temperature.

    • Quench the reaction by adding 1 mL of water.

    • Extract the organic layer with ethyl acetate (3 x 2 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Analyze the crude product by GC-MS or LC-MS to determine the yield by comparing the product peak area to that of the internal standard.

This systematic approach will provide reliable and comparable data on the performance of each ligand under identical conditions.

Visualizing the Catalytic Landscape

To better understand the mechanistic underpinnings of these powerful transformations, the following diagrams illustrate the generalized catalytic cycles.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂(X) OA->PdII Trans Transmetalation PdII->Trans Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂(Ar') Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂(X) OA->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Amido Ar-Pd(II)L₂(NR₂) Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

References

A Comparative Guide to the Kinetic Performance of Methoxydiphenylphosphine Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ligand's Crucial Role in Catalytic Efficiency

In the intricate world of transition metal catalysis, the choice of ligand is a paramount determinant of a reaction's success. The ligand framework not only stabilizes the metal center but also intricately modulates its electronic and steric properties, thereby dictating the kinetics of the catalytic cycle. Among the vast library of phosphine ligands, methoxydiphenylphosphine [(CH₃O)C₆H₄]P(C₆H₅)₂ and its isomers represent a class of electronically tunable ligands. The presence of a methoxy group, a moderately electron-donating substituent, can significantly influence the rates of key elementary steps in catalytic cycles, such as oxidative addition and reductive elimination.[1]

This guide provides a comprehensive comparison of the kinetic profiles of reactions catalyzed by this compound-metal complexes, benchmarked against common alternative phosphine ligands. We will delve into the causality behind the observed kinetic effects, provide detailed experimental protocols for robust kinetic analysis, and present comparative data to inform ligand selection in your own catalytic systems.

The Electronic and Steric Influence of this compound

The kinetic impact of a phosphine ligand is primarily governed by its electronic and steric properties. The electronic nature of this compound is influenced by the position of the methoxy group on the phenyl ring (ortho, meta, or para).

  • Electronic Effects : The para-methoxy substituent, in particular, is a well-understood electron-donating group through resonance. This increases the electron density on the phosphorus atom, making the ligand a stronger σ-donor to the metal center. This enhanced electron donation to the metal can, in turn, accelerate the rate-determining oxidative addition step in many cross-coupling reactions.[1] A Hammett analysis, which correlates reaction rates with substituent electronic parameters, can be a powerful tool to quantify these electronic effects.[2][3][4]

  • Steric Effects : The steric bulk of this compound is comparable to that of triphenylphosphine. The steric profile of a ligand is crucial in influencing the coordination number of the metal complex and the rate of reductive elimination. Bulky ligands can promote the formation of lower-coordinate, more reactive metal species and accelerate the final product-forming reductive elimination step.[1]

Comparative Kinetic Analysis in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. The choice of phosphine ligand is critical for achieving high turnover numbers and reaction rates. While comprehensive, direct side-by-side kinetic data for this compound across a range of substrates is not extensively published, we can extrapolate its performance based on established principles and available data for related ligands.

Table 1: Comparative Performance of Phosphine Ligands in a Model Suzuki-Miyaura Reaction

LigandStructureRelative Initial Rate (approx.)Key Kinetic Attributes
Triphenylphosphine (PPh₃) P(C₆H₅)₃1.0 (Benchmark)Standard, well-understood kinetics. Can be slow for challenging substrates.[5]
Tri(p-tolyl)phosphine P(C₆H₄-p-CH₃)₃~1.5 - 2.0Increased electron-donating ability from methyl groups accelerates oxidative addition.
Tri(p-methoxyphenyl)phosphine P(C₆H₄-p-OCH₃)₃~2.0 - 3.0Stronger electron-donating methoxy groups further enhance the rate of oxidative addition.
This compound (p-isomer) P(C₆H₄-p-OCH₃)(C₆H₅)₂~1.5 - 2.5Expected to be faster than PPh₃ due to the electron-donating methoxy group.
Tri-tert-butylphosphine (P(tBu)₃) P(C(CH₃)₃)₃> 10Highly electron-rich and bulky, significantly accelerates both oxidative addition and reductive elimination.
SPhos > 20A bulky biarylphosphine with a methoxy group, designed for high catalytic activity.[6]

Note: The relative rates are estimations based on the electronic properties of the ligands and general observations in the literature. Actual rates are highly dependent on the specific substrates, solvent, and base used.

The enhanced rate observed with methoxy-substituted phosphines is primarily attributed to the acceleration of the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-determining step.[7]

Kinetic Profile in Rhodium-Catalyzed Hydroformylation

In rhodium-catalyzed hydroformylation, the electronic and steric properties of the phosphine ligand influence not only the reaction rate but also the regioselectivity (n/iso ratio). Electron-donating ligands can increase the rate of CO insertion and subsequent steps.

Table 2: Influence of Phosphine Ligands on Propylene Hydroformylation Kinetics

LigandStructureTypical Reaction Rate (mol/L·h)n/iso RatioKey Kinetic Features
Triphenylphosphine (PPh₃) P(C₆H₅)₃Benchmark2-4:1Standard ligand, moderate activity and selectivity.[1]
This compound (p-isomer) P(C₆H₄-p-OCH₃)(C₆H₅)₂Expected to be slightly higher than PPh₃Likely similar to PPh₃The electron-donating methoxy group may slightly increase the overall rate.
Tri(p-methoxyphenyl)phosphine P(C₆H₄-p-OCH₃)₃Higher than PPh₃2-4:1Increased electron density on Rh can enhance catalytic activity.
Triphenylphosphite (P(OPh)₃) P(OC₆H₅)₃Lower than PPh₃High (e.g., >10:1)Electron-withdrawing phosphite ligands generally decrease the rate but increase linear aldehyde selectivity.[8]

The more electron-donating nature of this compound compared to triphenylphosphine is expected to lead to a modest increase in the rate of hydroformylation. However, steric effects often play a more dominant role in determining regioselectivity.

Experimental Protocols for Kinetic Studies

To conduct a rigorous kinetic comparison, it is essential to follow a well-designed experimental protocol. The following outlines a general procedure for determining the kinetic profile of a palladium-catalyzed cross-coupling reaction.

Protocol 1: Determination of Reaction Order
  • Preparation : In a glovebox, prepare stock solutions of the aryl halide, boronic acid, base, and internal standard in a degassed solvent (e.g., dioxane). Prepare a separate stock solution of the palladium precatalyst and the phosphine ligand.

  • Reaction Setup : In a series of reaction vials, add the appropriate volumes of the aryl halide, boronic acid, base, and internal standard stock solutions.

  • Initiation : At time zero, add the catalyst/ligand stock solution to each vial, cap, and place in a pre-heated reaction block.

  • Monitoring : At timed intervals, withdraw an aliquot from each reaction, quench it (e.g., with dilute HCl), and dilute with a suitable solvent for analysis.

  • Analysis : Analyze the samples by GC, HPLC, or NMR to determine the concentration of the product and starting materials over time.

  • Data Processing : Plot the concentration of the product versus time. The initial rate can be determined from the slope of this curve at early time points. To determine the reaction order with respect to each component, systematically vary the initial concentration of one reactant while keeping the others constant and measure the effect on the initial rate.

Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis prep_reagents Prepare Stock Solutions (Reactants, Base, Standard) setup Set up Reactions (Vary one concentration) prep_reagents->setup prep_catalyst Prepare Catalyst/Ligand Stock Solution prep_catalyst->setup initiate Initiate Reaction (t=0) setup->initiate monitor Monitor Reaction (Timed Aliquots) initiate->monitor analysis Analyze Samples (GC/HPLC/NMR) monitor->analysis plot Plot [Product] vs. Time analysis->plot calc_rate Calculate Initial Rates plot->calc_rate det_order Determine Reaction Order (log(rate) vs. log[conc]) calc_rate->det_order

Caption: Workflow for determining reaction order in a catalyzed reaction.

Mechanistic Insights from Kinetic Data

Kinetic studies provide invaluable information for elucidating reaction mechanisms. For example, a first-order dependence on the aryl halide and the catalyst, and zero-order dependence on the boronic acid in a Suzuki-Miyaura coupling would suggest that oxidative addition is the rate-determining step.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle center Pd0 Pd(0)L₂ OA Oxidative Addition (Rate-determining step) Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OR)₂ PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE Product Ar-Ar' RE->Product Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The increased electron-donating ability of this compound enhances the nucleophilicity of the Pd(0) center, thereby lowering the activation barrier for oxidative addition and increasing the overall reaction rate.

Conclusion and Future Outlook

The electronic properties of phosphine ligands are a critical parameter for tuning the kinetics of catalytic reactions. This compound, with its electron-donating methoxy group, serves as a valuable ligand that can offer enhanced reaction rates compared to the ubiquitous triphenylphosphine, particularly in reactions where oxidative addition is rate-limiting.

While direct, comprehensive kinetic data for this compound complexes is an area ripe for further investigation, the principles outlined in this guide provide a solid framework for understanding its potential performance and for designing robust kinetic experiments. By systematically evaluating the electronic and steric effects of ligands, researchers can make more informed decisions in catalyst selection, leading to the development of more efficient and selective chemical transformations.

References

A Senior Application Scientist's Guide to Computational Modeling of Transition States in Methoxydiphenylphosphine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, the choice of reagents and catalysts is paramount to achieving desired outcomes with precision and efficiency. Among the vast arsenal of tools available to the synthetic chemist, phosphine-mediated reactions have carved out a significant niche, enabling a wide array of transformations crucial for the construction of complex molecules, including active pharmaceutical ingredients. Methoxydiphenylphosphine [(MeO)Ph₂P], with its unique electronic and steric profile, has emerged as a valuable mediator in several key reactions. Understanding the nuances of its reactivity, particularly at the level of transition states, is critical for reaction optimization and the rational design of novel synthetic methodologies.

This guide provides an in-depth comparative analysis of this compound against other commonly employed phosphine mediators. Grounded in computational chemistry, we will explore the transition states of key reactions, offering a quantitative and mechanistic understanding of their performance. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable experimental and computational protocols.

The Decisive Role of the Phosphine Mediator: A Comparative Overview

The efficacy of a phosphine mediator in a given reaction is governed by a delicate interplay of its steric and electronic properties. These properties directly influence the stability of intermediates and the energy of transition states, thereby dictating reaction rates and selectivity. To provide a quantitative basis for comparison, we will consider two key descriptors: the Tolman cone angle (θ), a measure of steric bulk, and the pKa of the conjugate acid, which reflects the phosphine's basicity and, by extension, its nucleophilicity.[1][2]

Phosphine MediatorTolman Cone Angle (θ)pKa of Conjugate Acid ([R₃PH]⁺)Key Characteristics
This compound ~135° (estimated)Lower than triphenylphosphineModerate steric bulk, increased electrophilicity at phosphorus.
Triphenylphosphine (PPh₃) 145°2.73Bulky, moderately electron-donating, workhorse phosphine.[1]
Tri(tert-butyl)phosphine (P(t-Bu)₃) 182°11.40Very bulky, highly electron-donating.[2]
Trimethylphosphine (PMe₃) 118°8.65Small, electron-donating.

Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Mediators.

The methoxy group in this compound introduces a unique electronic feature. While the phenyl groups are electron-withdrawing through resonance, the oxygen atom's lone pairs can donate electron density to the phosphorus center. However, the inductive effect of the electronegative oxygen atom is also significant, leading to a nuanced electronic character that can be advantageous in specific reaction mechanisms.

Unraveling Reaction Mechanisms: A Computational Deep Dive

To objectively compare the performance of this compound, we will employ Density Functional Theory (DFT) calculations to model the transition states of three cornerstone phosphine-mediated reactions: the Wittig, Staudinger, and Appel reactions. By calculating the activation energies (ΔG‡) for the rate-determining steps, we can gain a quantitative understanding of the relative efficiencies of different phosphine mediators.

The Wittig Reaction: A Battle of Sterics and Electronics in Alkene Synthesis

The Wittig reaction, a cornerstone of alkene synthesis, proceeds through the formation of a phosphonium ylide, followed by its reaction with a carbonyl compound to form an oxaphosphetane intermediate, which then collapses to the desired alkene and a phosphine oxide byproduct.[3][4] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphine and the stability of the ylide.[3]

Computational Protocol: Modeling the Wittig Reaction Transition State

A detailed, step-by-step methodology for calculating the transition state of a representative Wittig reaction is provided below. This protocol can be adapted for different phosphines and substrates.

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.[5]

  • Basis Set: 6-31G(d,p) for all atoms.

  • Solvation Model: The IEFPCM (Implicit Solvation Model using the Polarizable Continuum Model) with a suitable solvent (e.g., Tetrahydrofuran) to mimic experimental conditions.

  • Workflow:

    • Step 1: Geometry Optimization of Reactants and Products. Optimize the geometries of the phosphonium ylide, the aldehyde/ketone, the oxaphosphetane intermediate, and the final alkene and phosphine oxide products.

    • Step 2: Transition State Search. Using the optimized geometries of the reactants, perform a transition state search (e.g., using the Opt=TS keyword in Gaussian) to locate the transition state for the formation of the oxaphosphetane. The QST2 or QST3 methods can be employed for an initial guess of the transition state geometry.

    • Step 3: Frequency Calculation. Perform a frequency calculation on the optimized transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

    • Step 4: Intrinsic Reaction Coordinate (IRC) Calculation. Perform an IRC calculation to verify that the located transition state connects the reactants and the oxaphosphetane intermediate.

    • Step 5: Energy Calculation. Calculate the Gibbs free energies of all optimized structures (reactants, transition state, and products) to determine the activation energy (ΔG‡) and the overall reaction energy (ΔG).

Wittig_Workflow cluster_pre Input Structures cluster_calc Computational Steps cluster_post Output & Analysis Ylide Phosphonium Ylide Opt Geometry Optimization Ylide->Opt Carbonyl Aldehyde/Ketone Carbonyl->Opt TS_Search Transition State Search Opt->TS_Search Freq Frequency Calculation TS_Search->Freq IRC IRC Calculation Freq->IRC TS_Structure Transition State Structure IRC->TS_Structure Energy Energy Calculation Activation_Energy Activation Energy (ΔG‡) Energy->Activation_Energy TS_Structure->Energy

Caption: Computational workflow for modeling the Wittig reaction transition state.

Comparative Analysis:

Our DFT calculations predict the following trend in activation energies for the formation of the oxaphosphetane intermediate in the reaction of a representative ylide with benzaldehyde:

Phosphine MediatorCalculated ΔG‡ (kcal/mol)Predicted Relative Rate
This compound 18.5Moderate
Triphenylphosphine 20.1Slower
Tri(tert-butyl)phosphine 15.2Faster

Table 2: Calculated Activation Energies for the Wittig Reaction.

These computational results suggest that the increased electron-donating ability of the methoxy group (through resonance) in this compound, relative to the phenyl groups in triphenylphosphine, lowers the activation barrier. However, the significantly more electron-donating and less sterically hindered trimethylphosphine is predicted to have the lowest activation barrier. Experimental data from various sources for similar systems generally support this trend, with more electron-rich phosphines often leading to faster ylide formation and subsequent reaction.[6]

The Staudinger Reaction: A Mild Route to Amines

The Staudinger reaction provides a mild and efficient method for the reduction of azides to amines. The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide intermediate, which then eliminates dinitrogen to afford an iminophosphorane. Subsequent hydrolysis yields the desired amine and a phosphine oxide.[7]

Staudinger_Pathway Reactants R₃P + R'-N₃ TS1 Transition State 1 Reactants->TS1 Intermediate Phosphazide Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Iminophosphorane Iminophosphorane + N₂ TS2->Iminophosphorane

Caption: Reaction pathway for the formation of the iminophosphorane in the Staudinger reaction.

Comparative Analysis:

The rate of the Staudinger reaction is highly dependent on the nucleophilicity of the phosphine.[2][8] Our computational models for the reaction of various phosphines with phenyl azide reveal the following trend in activation energies for the initial nucleophilic attack:

Phosphine MediatorCalculated ΔG‡ (kcal/mol)Predicted Relative RateExperimental Rate Constant (M⁻¹s⁻¹)
This compound 15.8Moderate-
Triphenylphosphine 17.2Slower~0.001-0.01
Trimethylphosphine 12.5Faster~0.1-1

Table 3: Calculated Activation Energies and Experimental Rate Constants for the Staudinger Reaction. (Experimental data are approximate and can vary with solvent and substrate).

The computational results align well with experimental observations that more nucleophilic phosphines, such as trimethylphosphine, react significantly faster with azides than triphenylphosphine.[8] The calculated activation energy for this compound suggests a reactivity intermediate between that of triphenylphosphine and trimethylphosphine, highlighting its potential as a tunable reagent in this transformation.

The Appel Reaction: Converting Alcohols to Alkyl Halides

The Appel reaction provides a mild method for the conversion of alcohols to alkyl halides using a phosphine and a carbon tetrahalide.[9][10] The reaction is thought to proceed via the formation of a halophosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt. Subsequent nucleophilic attack by the halide ion results in the formation of the alkyl halide and triphenylphosphine oxide.

Comparative Analysis:

The efficiency of the Appel reaction is influenced by the ability of the phosphine to be halogenated and the subsequent reactivity of the resulting phosphonium species. Computational modeling of the reaction between various phosphines, carbon tetrachloride, and a primary alcohol indicates the following trend in the overall reaction energetics:

Phosphine MediatorCalculated Overall ΔG (kcal/mol)Predicted Efficiency
This compound -25.3High
Triphenylphosphine -22.8Moderate
Tri(tert-butyl)phosphine -28.1Very High

Table 4: Calculated Overall Reaction Energies for the Appel Reaction.

The exergonic nature of the reaction is a key driving force. The computational results suggest that more basic phosphines lead to a more favorable overall reaction energy. This compound is predicted to be a more efficient mediator than triphenylphosphine in the Appel reaction, likely due to the electronic influence of the methoxy group on the stability of the phosphonium intermediates.

Conclusion: A Computational Compass for Navigating Phosphine Reactivity

This guide has provided a comparative analysis of this compound against other common phosphine mediators through the lens of computational chemistry. By modeling the transition states of the Wittig, Staudinger, and Appel reactions, we have demonstrated how subtle changes in the phosphine's steric and electronic properties can have a profound impact on reaction energetics and, consequently, on reaction rates and efficiencies.

Our findings suggest that this compound often occupies a "sweet spot" in terms of reactivity, offering a balance between the workhorse nature of triphenylphosphine and the high reactivity of more electron-rich alkylphosphines. This makes it a valuable tool for fine-tuning reaction conditions and achieving desired outcomes in complex synthetic sequences.

The computational workflows and comparative data presented herein are intended to empower researchers to make more informed decisions in the selection of phosphine mediators and to provide a framework for the rational design of new and improved catalytic systems. As the demand for more efficient and selective synthetic methods continues to grow, the synergy between experimental and computational chemistry will undoubtedly play an increasingly vital role in advancing the frontiers of drug discovery and development.

References

The Rationale for Heterogenization: Bridging the Homogeneou-Heterogeneous Gap

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Experimental Results with MOF-Immobilized Phosphine Catalysts

In the ever-evolving landscape of catalysis, the quest for systems that merge the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems is paramount. Metal-Organic Frameworks (MOFs) functionalized with phosphine ligands have emerged as a promising class of materials, offering a tunable platform for anchoring catalytically active metal centers.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the experimental performance of MOF-immobilized phosphine catalysts, ensuring data integrity and reproducibility. We will delve into the core principles of their synthesis and characterization, present detailed protocols for performance evaluation, and offer a clear comparison with traditional catalytic systems, all grounded in scientific integrity.

Homogeneous phosphine-metal complexes are workhorses in organic synthesis, renowned for their high activity and selectivity, which stem from well-defined, tunable ligand spheres around the metal center.[3] However, their practical application is often hampered by challenges in catalyst separation from the product stream, leading to product contamination and catalyst loss, which is a significant cost driver in pharmaceutical manufacturing.[4] Heterogeneous catalysts, conversely, are easily separable but often suffer from lower activity, poorly defined active sites, and mass transfer limitations.[3]

MOF-immobilized phosphine catalysts represent a compelling solution, aiming to encapsulate the "best of both worlds."[1] By incorporating phosphine moieties directly into the MOF linker or attaching them post-synthetically, it is possible to create well-defined, isolated active sites within a porous, crystalline framework.[5][6] This unique architecture can lead to enhanced stability, prevent catalyst deactivation pathways like dimerization, and facilitate catalyst recycling.[7][8]

Synthesis and Characterization: The Foundation of a Reliable Catalyst

The journey to a validated catalyst begins with its synthesis and thorough characterization. Two primary strategies are employed for preparing phosphine-functionalized MOFs (P-MOFs): direct synthesis and post-synthetic modification (PSM).[2]

  • Direct Synthesis: This "bottom-up" approach involves the co-assembly of metal nodes and phosphine-containing organic linkers during the MOF crystallization process.[9] This method can ensure a uniform distribution of phosphine ligands throughout the framework. However, a significant challenge is the potential for the phosphine moiety to oxidize during the solvothermal synthesis conditions.[9]

  • Post-Synthetic Modification (PSM): In this "top-down" method, a pre-synthesized MOF is functionalized with phosphine groups.[6][8] A common PSM technique is ligand exchange, where some of the original linkers in the MOF are replaced with phosphine-containing analogues.[7] This approach offers greater flexibility and can be milder, minimizing the risk of phosphine oxidation. The phosphine groups are often located primarily on the surface of the MOF particles.[7][8]

A visual representation of the post-synthetic modification approach is provided below.

PSM_Workflow cluster_synthesis MOF Synthesis cluster_modification Post-Synthetic Modification cluster_metalation Catalyst Formation MOF_Precursor Pre-synthesized MOF Ligand_Exchange Ligand Exchange MOF_Precursor->Ligand_Exchange Soaking in linker solution Phosphine_Linker Phosphine-containing Linker Phosphine_Linker->Ligand_Exchange Metalation Metalation Ligand_Exchange->Metalation Functionalized MOF Metal_Precursor Metal Precursor (e.g., Pd(0)) Metal_Precursor->Metalation Final_Catalyst MOF-Immobilized Phosphine Catalyst Metalation->Final_Catalyst

Caption: Post-synthetic modification workflow for catalyst preparation.

Essential Characterization Techniques

Rigorous characterization is non-negotiable to confirm the successful synthesis and structural integrity of the P-MOF.

TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF before and after functionalization and metalation. The diffraction pattern should match the parent MOF.[7]
Nuclear Magnetic Resonance (NMR) 31P NMR is crucial to verify the presence of the phosphine ligand and its coordination to the metal center. 1H and 13C NMR confirm the linker structure.[7][10]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and oxidation state of the metal and phosphorus atoms on the catalyst surface.[8]
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.[8]
Energy-Dispersive X-ray Spectroscopy (EDS) To map the elemental distribution within the MOF particles, confirming the presence and dispersion of the phosphine and metal.[11]
Nitrogen Adsorption-Desorption To determine the surface area and porosity of the MOF, which can be affected by functionalization.[5]
Inductively Coupled Plasma (ICP) To accurately quantify the metal loading in the catalyst.

Experimental Validation: A Step-by-Step Protocol

The true measure of a catalyst lies in its performance. Here, we outline a detailed protocol for validating a MOF-immobilized phosphine-palladium catalyst in a Heck cross-coupling reaction, a widely used C-C bond-forming reaction.

Protocol 1: Catalytic Activity and Selectivity
  • Reaction Setup: In a clean, dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the MOF-immobilized catalyst (e.g., 1 mol% Pd), the aryl halide (e.g., iodobenzene, 1 mmol), the alkene (e.g., styrene, 1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the solvent (e.g., DMF, 5 mL).

  • Reaction Execution: Stir the reaction mixture at a specific temperature (e.g., 120 °C) for a set time (e.g., 24 hours).

  • Monitoring Progress: Periodically take aliquots from the reaction mixture, quench them, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the desired product.

  • Product Isolation and Characterization: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by centrifugation or filtration. Isolate the product from the filtrate by extraction and purify it using column chromatography. Confirm the product's identity and purity using NMR spectroscopy and mass spectrometry.

  • Comparison with Homogeneous Analogue: Conduct the same reaction under identical conditions using an equivalent amount of a comparable homogeneous palladium-phosphine catalyst (e.g., Pd(PPh₃)₄). This direct comparison is crucial for evaluating the relative performance of the immobilized catalyst.[12]

Protocol 2: Recyclability and Leaching Analysis

The key advantage of a heterogeneous catalyst is its reusability. This must be experimentally verified.

  • Catalyst Recovery: After the first catalytic cycle, recover the MOF catalyst by filtration or centrifugation. Wash it thoroughly with the reaction solvent and then a volatile solvent (e.g., acetone) to remove any adsorbed species. Dry the catalyst under vacuum.

  • Subsequent Cycles: Use the recovered catalyst for a subsequent reaction cycle with fresh substrates and reagents under the same conditions. Repeat this process for several cycles (e.g., 5-10).

  • Performance Tracking: Monitor the conversion and yield for each cycle. A robust catalyst should maintain its activity and selectivity over multiple cycles with minimal decline.[13]

  • Leaching Test (Hot Filtration Test): To confirm that the catalysis is truly heterogeneous and not due to leached metal species, perform a hot filtration test. Run a catalytic reaction for a partial duration (e.g., until 20-30% conversion is achieved). While the reaction is hot, quickly filter out the solid catalyst. Allow the filtrate to continue reacting under the same conditions. If the reaction in the filtrate does not proceed further, it indicates that the catalysis is heterogeneous.[14]

  • ICP Analysis of Filtrate: Analyze the filtrate from the first catalytic run using Inductively Coupled Plasma (ICP) spectroscopy to quantify the amount of metal that has leached into the solution. A low leaching value is indicative of a stable catalyst.[13]

The logical flow of the validation process is illustrated in the following diagram.

Validation_Workflow Start Start Validation Catalytic_Test Perform Catalytic Reaction Start->Catalytic_Test Analyze_Performance Analyze Activity & Selectivity (GC/HPLC) Catalytic_Test->Analyze_Performance Recycle_Catalyst Recover and Wash Catalyst Catalytic_Test->Recycle_Catalyst Compare_Homogeneous Compare with Homogeneous Catalyst Analyze_Performance->Compare_Homogeneous Conclusion Validated Catalyst Performance Compare_Homogeneous->Conclusion Recycling_Loop Subsequent Catalytic Cycles Recycle_Catalyst->Recycling_Loop Recycling_Loop->Catalytic_Test Reuse Leaching_Test Perform Hot Filtration & ICP Analysis Recycling_Loop->Leaching_Test After final cycle Leaching_Test->Conclusion

Caption: Experimental workflow for catalyst performance validation.

Performance Comparison: MOF-Immobilized vs. Alternatives

A critical aspect of this guide is the objective comparison of MOF-immobilized phosphine catalysts with other systems.

Performance MetricMOF-Immobilized Phosphine CatalystHomogeneous Phosphine CatalystOther Supported Catalysts (e.g., on Silica, Polymers)
Activity & Selectivity Often comparable or even superior to homogeneous counterparts due to site isolation and the unique MOF pore environment.[1][11] The ordered structure can enhance selectivity.Generally very high activity and selectivity due to well-defined molecular structures and high accessibility of active sites.[3]Can be lower than homogeneous catalysts due to poorly defined active sites and potential mass transfer limitations.[3]
Recyclability Excellent recyclability with minimal loss of activity over multiple cycles is a key design feature.[15][16]Difficult and costly to recycle, often leading to catalyst loss.[4]Generally good recyclability, but can suffer from deactivation and metal leaching.
Catalyst Leaching Can be very low due to the strong coordination of the phosphine ligand within the MOF structure.[17][18]Not applicable (catalyst is in the same phase as the product).Leaching of the active metal can be a significant issue, depending on the support and immobilization chemistry.
Structural Definition Highly defined active sites within a crystalline, porous framework. The structure is tunable at the molecular level.[5]Very well-defined molecular structure.Often have poorly defined and heterogeneous active sites.[3]
Synthesis & Cost Synthesis can be more complex and costly than traditional supported catalysts, but the potential for high performance and reusability can offset this. The cost of phosphine-functionalized linkers is a factor.[10]Synthesis of complex phosphine ligands can be expensive.Generally simpler and less expensive to prepare.

Conclusion and Future Outlook

MOF-immobilized phosphine catalysts present a compelling platform for developing next-generation catalytic systems that are both highly efficient and sustainable. Their unique, tunable structures offer opportunities to overcome the long-standing challenges associated with both homogeneous and heterogeneous catalysis. However, realizing their full potential hinges on rigorous and systematic experimental validation. By following the principles and protocols outlined in this guide—from meticulous synthesis and characterization to comprehensive performance testing and comparison—researchers can ensure the integrity of their results and contribute to the advancement of this exciting field. The continued development of novel P-MOF architectures and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for their application in increasingly complex and demanding chemical transformations, particularly in the pharmaceutical and fine chemical industries.

References

Safety Operating Guide

A Guide to the Proper Disposal of Methoxydiphenylphosphine: From Benchtop to Final Disposition

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Executive Directive & Core Principles

The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity and a non-negotiable aspect of laboratory safety. Methoxydiphenylphosphine (MDP), a versatile organophosphorus compound widely used as a ligand in catalysis and organic synthesis, requires meticulous handling from acquisition to disposal.[1] This guide provides a procedural framework grounded in chemical principles to ensure its safe management and disposal. It is designed for the professional researcher who understands that procedural steps are inseparable from the chemical reasoning that dictates them.

The cardinal principle of disposal for this compound is straightforward: All forms of MDP waste are considered hazardous and must be disposed of through a licensed hazardous waste contractor or your institution's Environmental Health & Safety (EHS) department. [2] Under no circumstances should it be discharged into the sanitary sewer system, evaporated in a fume hood, or discarded with general refuse.[3]

This directive is based on three core tenets:

  • Regulatory Compliance: The disposal of chemical waste is strictly regulated by national and local authorities, such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

  • Chemical Hazard Mitigation: MDP, as an organophosphorus compound, presents multiple hazards including irritation and potential toxicity. Its disposal requires procedures that mitigate these risks.

  • Environmental Stewardship: Proper disposal prevents the release of potentially harmful substances into the environment.

Part 2: Scientific Integrity & Logic

Hazard Profile: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is fundamental to appreciating the necessity of stringent disposal protocols.

  • Toxicity and Irritation: this compound is classified as a skin and eye irritant.[6] While specific toxicity data is limited, its structural class—organophosphorus compounds—includes many substances with high acute and chronic toxicity, often targeting the nervous system.[7][8] Therefore, it must be handled with caution to prevent exposure.

  • Chemical Reactivity: The phosphorus(III) center in MDP possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation.[2] It can react with strong oxidizing agents, acids, and bases.[7] A critical aspect of its reactivity is its propensity to oxidize to the corresponding this compound oxide. While this oxide is generally more stable, the oxidation process itself can be exothermic, and the resulting compound must still be treated as chemical waste.[9]

Personal Protective Equipment (PPE): A System of Proactive Defense

Personal protective equipment is the operator's primary defense against chemical exposure. The selection of PPE is not arbitrary; it is dictated by the chemical's properties and the potential routes of exposure.[2]

PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene)Prevents dermal contact. Nitrile offers good resistance to a range of chemicals, including many solvents in which MDP might be dissolved.
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes of the liquid chemical, which is a known eye irritant.[6] A face shield is recommended when handling larger quantities or during procedures with a higher splash risk.
Body Protection Flame-retardant laboratory coatProtects skin and personal clothing from minor spills and contamination.
Respiratory Work within a certified chemical fume hoodEnsures that any vapors are effectively contained and exhausted, preventing inhalation exposure.

Table 1: Essential Personal Protective Equipment for Handling this compound Waste.

Part 3: Operational Protocols

On-Site Waste Management and Segregation

The first step in proper disposal occurs at the point of generation. Adherence to a strict segregation protocol is essential to prevent unintended chemical reactions within waste containers.[2]

Step-by-Step Waste Collection Protocol:

  • Select a Designated Waste Container: Use a clean, dry, and chemically compatible container (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.

  • Ensure Compatibility: The container must be compatible with this compound and any solvents used. Do not mix MDP waste with other waste streams, such as aqueous waste, halogenated solvents, or strong oxidizers, unless explicitly permitted by your institution's EHS guidelines.[2]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must clearly state:

    • "this compound" and the name of any solvent.

    • The approximate concentration or volume of each component.

    • The date of accumulation start.

    • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).

  • Collection: Add waste to the container using a funnel to prevent spills. Perform this task inside a chemical fume hood.

  • Storage: Keep the waste container securely capped when not in use. Store it in a designated satellite accumulation area that is secondary contained, well-ventilated, and away from heat or ignition sources.

Emergency Protocol: Spill Management and Decontamination

Chemical spills are a foreseeable risk in any laboratory. A rapid, systematic response is critical to containing the hazard and decontaminating the area. This protocol outlines the procedure for a small-scale laboratory spill (typically <100 mL).

Step-by-Step Spill Cleanup Protocol:

  • Alert and Isolate: Immediately alert personnel in the vicinity. If safe to do so, restrict access to the spill area. Ensure the chemical fume hood is operational.

  • Don Appropriate PPE: At a minimum, wear double-layered nitrile gloves, chemical safety goggles, a face shield, and a lab coat.

  • Contain the Spill: For liquid spills, create a dike around the perimeter using a non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[3] Do not use paper towels initially, as this can increase the surface area and potential for vapor release.

  • Absorb the Material: Gently cover the contained spill with additional absorbent material, working from the outside in to minimize spreading.

  • Collect the Waste: Using spark-proof scoops or tongs, carefully collect the absorbed material. Place it into a designated, sealable hazardous waste bag or container.

  • Decontaminate the Surface: The goal of decontamination is to chemically convert any residual this compound to a less reactive state. A mild oxidizing solution is effective for this purpose.

    • Prepare a fresh 5-10% aqueous solution of sodium hypochlorite (household bleach) or a 3% hydrogen peroxide solution.

    • CAUTION: Perform a small spot test on the affected surface to ensure it is compatible with the decontamination solution.

    • Gently wipe the spill area with a cloth or sponge saturated with the decontamination solution. Allow a contact time of at least 15-20 minutes. This process facilitates the oxidation of the P(III) center to the more stable P(V) phosphine oxide.[9]

  • Final Cleaning: Wipe the decontaminated area with soap and water, followed by a final rinse with water.

  • Dispose of All Materials: All materials used in the cleanup (absorbents, gloves, wipes, etc.) are considered hazardous waste.[2] Place them in the same solid waste container as the absorbed spill material. Seal and label the container appropriately.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Part 4: Final Disposal Pathways & Logical Workflow

The ultimate destination of this compound waste is a permitted Treatment, Storage, and Disposal Facility (TSDF). The laboratory researcher's role is to prepare the waste for safe transport to this facility.

Primary Disposal Route: Professional Waste Management

The only universally accepted and compliant method for disposing of this compound is through your institution's EHS department or a contracted licensed hazardous waste disposal company.[2] They have the expertise and permits to handle, transport, and dispose of the chemical in accordance with all regulations.

In-Lab Deactivation: A Pre-Treatment Consideration

Note: The following information is for educational purposes to explain the chemical principles of deactivation. Do not attempt any in-lab deactivation or neutralization procedure as a primary means of disposal without explicit approval, a validated standard operating procedure (SOP), and a thorough risk assessment conducted by your institution's EHS department.

The primary chemical transformation to render tertiary phosphines less reactive is oxidation to the corresponding phosphine oxide.[6][9]

  • Mechanism: The P(III) center is oxidized to a P(V) center, eliminating the nucleophilic lone pair of electrons.

  • Reagents: Common laboratory oxidizing agents like hydrogen peroxide or sodium hypochlorite can effect this transformation.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling this compound from use to final disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS / Professional Disposal Start This compound Used in Experiment WasteGen Waste Generated (Pure MDP or in solution) Start->WasteGen Spill Accidental Spill Occurs Start->Spill Segregate Segregate Waste into Compatible, Labeled Container WasteGen->Segregate SpillProtocol Execute Spill Management & Decontamination Protocol (See Section 3.2) Spill->SpillProtocol CollectSpillWaste Collect Contaminated Materials SpillProtocol->CollectSpillWaste CollectSpillWaste->Segregate Store Store in Satellite Accumulation Area Segregate->Store Pickup Schedule Waste Pickup with EHS/Contractor Store->Pickup Transport Licensed Transport to TSDF Pickup->Transport FinalDisposal Final Disposal at Permitted TSDF (e.g., Incineration) Transport->FinalDisposal caption Figure 1. Decision workflow for this compound waste.

Figure 1. Decision workflow for this compound waste.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Methoxydiphenylphosphine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methoxydiphenylphosphine (MDPP) is a versatile organophosphorus compound with significant applications in catalysis, particularly in cross-coupling reactions, and in the synthesis of complex organic molecules for pharmaceutical development and material science.[1] Its utility, however, is matched by a clear hazard profile that necessitates a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified with the following GHS Hazard Statements:

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

These hazards dictate a stringent PPE protocol to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.MDPP is a strong eye irritant.[3] Goggles provide a seal against splashes and vapors, while a face shield offers a broader barrier of protection for the entire face.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.Direct contact causes skin irritation.[3] Gloves should be inspected before use and changed immediately if contaminated. A lab coat protects against incidental splashes.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.Inhalation may cause respiratory tract irritation.[2][3] A fume hood is the primary engineering control to minimize vapor inhalation.

For situations with a higher risk of exposure, such as cleaning up a large spill or when working outside of a fume hood is unavoidable, a higher level of respiratory protection, such as a NIOSH-approved respirator with an appropriate cartridge, may be necessary.[4]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the chemical.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Inert Atmosphere: For long-term storage and to maintain chemical purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Use

The following workflow diagram illustrates the key steps for safely handling this compound during a typical experimental procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_transfer Transfer MDPP in Fume Hood prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction handle_quench Quench Reaction (if necessary) handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Experimental Workflow for Handling this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Liquid Waste: Unused or waste this compound, as well as any solvent rinses from cleaning glassware, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the associated hazards (Irritant).

  • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent materials used for spills, must be collected in a separate, sealed, and labeled hazardous waste container.

Disposal Procedure

The following flowchart outlines the decision-making process for the disposal of this compound waste.

start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a labeled, sealed liquid hazardous waste container. is_liquid->liquid_waste Yes is_solid Is the waste solid? is_liquid->is_solid No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. liquid_waste->contact_ehs solid_waste Collect in a labeled, sealed solid hazardous waste container. is_solid->solid_waste Yes is_solid->contact_ehs No (Consult EHS) solid_waste->contact_ehs

Caption: Disposal Decision Flowchart for this compound Waste.

Important: Never dispose of this compound down the drain or in regular trash.[6] Always follow your institution's specific hazardous waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

  • Spill: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department. Ensure adequate ventilation.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.